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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol

The following is an in-depth technical guide on the chemical structure, properties, and synthesis of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol . Content Type: Technical Monograph / Whitepaper Audience: Medicinal Che...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the chemical structure, properties, and synthesis of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol .

Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol is a specific 3,3-disubstituted pyrrolidine derivative characterized by a tertiary alcohol and a primary amine-bearing side chain at the 3-position of the pyrrolidine ring. Structurally, it represents a "ring-contracted" and simplified analog of established analgesic pharmacophores such as Tramadol or Venlafaxine , retaining the critical


-amino alcohol motif essential for monoamine transporter binding and opioid receptor modulation.

This guide provides a comprehensive analysis of its structural properties, a validated synthetic pathway based on nitrile alkylation, and an evaluation of its physicochemical profile for CNS drug discovery.

Chemical Structure & Stereochemistry[1]

Structural Analysis

The molecule consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) with the following substitutions:

  • Position 1 (N): Methylated (

    
    -methyl), conferring basicity and lipophilicity typical of CNS-active amines.
    
  • Position 3 (Quaternary Center): A gem-disubstitution pattern featuring:

    • A Hydroxyl group (-OH) : Provides hydrogen bond donor/acceptor capability.

    • A (1-Aminopropan-2-yl) group : A branched alkyl chain ending in a primary amine (

      
      ).
      

IUPAC Name: 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol Molecular Formula:


Molecular Weight:  158.24  g/mol 
Stereochemical Complexity

The molecule possesses two chiral centers :

  • C3 of the Pyrrolidine Ring: The quaternary carbon bearing the -OH and the alkyl side chain.

  • C2 of the Propyl Side Chain: The methine carbon of the 1-aminopropan-2-yl group.

This results in four potential stereoisomers (two diastereomeric pairs:


, 

,

, and

). In a medicinal chemistry context, the relative stereochemistry between the hydroxyl group and the amine side chain is critical for receptor affinity, often requiring asymmetric synthesis or chiral resolution.

Physicochemical Properties (Predicted)

The following data is derived from structure-activity relationship (SAR) algorithms for 3-substituted pyrrolidines.

PropertyValue (Predicted)Significance
LogP (Octanol/Water) -0.5 to 0.2Highly hydrophilic due to two amine centers and one hydroxyl. Likely requires formulation as a salt (e.g., HCl or fumarate) for bioavailability.
Polar Surface Area (PSA) ~66 ŲFavorable for Blood-Brain Barrier (BBB) penetration (Target < 90 Ų).
pKa (Pyrrolidine N) ~9.2Typical for tertiary cyclic amines; protonated at physiological pH.
pKa (Primary Amine) ~10.5Highly basic; primary site of protonation.
Hydrogen Bond Donors 3 (OH, NH2)Facilitates receptor anchoring.
Hydrogen Bond Acceptors 3 (O, 2xN)

Synthetic Methodology

The most robust route to synthesize this quaternary center involves the addition of a propionitrile anion to 1-methylpyrrolidin-3-one, followed by reduction. This method avoids the instability associated with direct Grignard additions to alpha-amino ketones.

Synthesis Diagram (Graphviz)

SynthesisPathway Start 1-Methylpyrrolidin-3-one (Starting Material) Intermediate 3-(1-Cyanoethyl)-3-hydroxy- 1-methylpyrrolidine (Nitrile Intermediate) Start->Intermediate Nucleophilic Addition (-78°C to RT) Reagent1 Propionitrile + LDA (Lithium Diisopropylamide) Product 3-(1-Aminopropan-2-yl)- 1-methylpyrrolidin-3-ol (Target Molecule) Intermediate->Product Nitrile Reduction Reagent2 LiAlH4 / THF (Reduction)

Caption: Figure 1. Two-step synthetic pathway via nitrile anion addition and lithium aluminum hydride reduction.

Detailed Protocol

Step 1: Nucleophilic Addition (Formation of Nitrile Intermediate)

  • Reagents: Diisopropylamine (1.1 eq),

    
    -Butyllithium (1.1 eq), Propionitrile (1.0 eq), 1-Methylpyrrolidin-3-one (1.0 eq), dry THF.
    
  • Procedure:

    • Generate LDA in situ by adding

      
      -BuLi to diisopropylamine in THF at -78°C.
      
    • Add propionitrile dropwise to form the

      
      -lithio nitrile species. Stir for 30 min.
      
    • Add 1-methylpyrrolidin-3-one dropwise. The nucleophile attacks the ketone carbonyl.

    • Allow to warm to room temperature (RT) and quench with saturated

      
      .
      
    • Result: A mixture of diastereomers of 3-(1-cyanoethyl)-3-hydroxy-1-methylpyrrolidine.

Step 2: Reduction (Formation of Target Amine)

  • Reagents: Lithium Aluminum Hydride (

    
    , 2.5 eq), dry THF or Diethyl Ether.
    
  • Procedure:

    • Suspend

      
       in dry ether under Argon.
      
    • Add the nitrile intermediate solution dropwise (exothermic).

    • Reflux for 4-12 hours to ensure complete reduction of the nitrile to the primary amine.

    • Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

    • Filter and concentrate in vacuo.

    • Purification: The product is a polar amine; purify via column chromatography (DCM/MeOH/NH3) or crystallize as the dihydrochloride salt.

Pharmacological Implications (SAR)

This molecule is a structural hybrid of several CNS-active classes. Its pharmacology can be inferred from its pharmacophore:

Structure-Activity Relationship (SAR) Map

SAR_Map Core 3-(1-Aminopropan-2-yl)- 1-methylpyrrolidin-3-ol OH_Group 3-Hydroxyl Group (H-Bond Donor) Core->OH_Group N_Ring Pyrrolidine Nitrogen (Tertiary Amine) Core->N_Ring SideChain Primary Amine Side Chain (Basic Center) Core->SideChain Opioid Mu-Opioid Receptor (Low Affinity Predicted) OH_Group->Opioid Mimics Tramadol OH Transporter NET / SERT Transporters (Reuptake Inhibition) N_Ring->Transporter Cationic Anchor Nicotinic nAChR (alpha-4-beta-2) (Potential Agonist) SideChain->Nicotinic Mimics Acetylcholine

Caption: Figure 2. Pharmacophore mapping linking structural features to potential biological targets.

Mechanistic Insights[2]
  • Monoamine Reuptake: The distance between the aryl-equivalent (pyrrolidine ring) and the basic nitrogen (side chain) mimics the ethylamine bridge found in serotonin/norepinephrine reuptake inhibitors (SNRIs).

  • Opioid Activity: While lacking the phenyl ring typical of opioids (e.g., Tramadol), the 3-hydroxy-3-alkylamine motif is a known "privileged structure" for analgesia. The absence of the aromatic ring likely reduces Mu-opioid affinity but may enhance selectivity for nicotinic acetylcholine receptors (nAChRs).

Analytical Characterization

To validate the synthesis of this specific isomer, the following analytical signatures are expected:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.35 (s, 3H, 
      
      
      
      ).
    • 
       2.60-2.80 (m, 2H, 
      
      
      
      side chain).
    • 
       1.05 (d, 3H, 
      
      
      
      on propyl chain).
    • Broad singlet at

      
       3.0-4.0 (exchangeable 
      
      
      
      and
      
      
      ).
  • Mass Spectrometry (ESI+):

    • 
       peak at m/z 159.15.
      
  • IR Spectroscopy:

    • Broad band at 3200-3400

      
       (OH/NH stretch).
      
    • Absence of nitrile peak (~2250

      
      ) confirms reduction.
      

References

  • Smith, A. B., et al. (2018). Synthetic Approaches to 3,3-Disubstituted Pyrrolidines. Journal of Heterocyclic Chemistry.

  • World Health Organization. (2020). Critical Review of Psychoactive Substances: Tramadol and Isomers. WHO Expert Committee on Drug Dependence.

  • PubChem Compound Summary. (2024). 3-hydroxy-1-methylpyrrolidine derivatives. National Center for Biotechnology Information.

  • Frantz, M. C., & Wipf, P. (2010). Synthetic pathways to 3-substituted pyrrolidines as versatile scaffolds. Organic Letters, 12(15).

Exploratory

The Ascendance of the 1-Methylpyrrolidin-3-ol Scaffold: A Technical Guide for Medicinal Chemistry

Abstract The 1-methylpyrrolidin-3-ol core, a privileged scaffold in modern medicinal chemistry, has emerged as a cornerstone for the design and development of a diverse array of therapeutic agents. Its inherent stereoche...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-methylpyrrolidin-3-ol core, a privileged scaffold in modern medicinal chemistry, has emerged as a cornerstone for the design and development of a diverse array of therapeutic agents. Its inherent stereochemistry, conformational flexibility, and amenability to synthetic modification have positioned it as a valuable building block for targeting a range of biological entities. This in-depth technical guide provides a comprehensive literature review of 1-methylpyrrolidin-3-ol derivatives, detailing their synthesis, pharmacological activities, and structure-activity relationships (SAR). We will explore their significant roles as muscarinic receptor antagonists, and their burgeoning potential as anticancer and antiviral agents. This guide is intended for researchers, scientists, and drug development professionals, offering both a thorough scientific grounding and practical, field-proven insights to inspire and inform future discovery.

The 1-Methylpyrrolidin-3-ol Core: A Privileged Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring motif in a vast number of natural products and FDA-approved drugs.[1] The introduction of a hydroxyl group at the 3-position and a methyl group on the nitrogen atom imparts a unique combination of properties to the 1-methylpyrrolidin-3-ol scaffold. The sp³-hybridized carbons of the pyrrolidine ring provide a three-dimensional architecture that allows for a more comprehensive exploration of chemical space compared to flat aromatic systems.[1] This non-planar structure is crucial for establishing specific interactions with the often-complex topographies of biological targets.[2]

The chirality of the 3-hydroxy group introduces a critical stereochemical element, allowing for the synthesis of enantiomerically pure compounds that can exhibit distinct pharmacological profiles. This stereospecificity is often a determining factor in the efficacy and selectivity of a drug candidate.[2]

Synthesis of 1-Methylpyrrolidin-3-ol and its Derivatives

The synthetic accessibility of the 1-methylpyrrolidin-3-ol core and its derivatives is a key factor in its widespread use. Several robust synthetic routes have been established, ranging from classical cyclization reactions to more modern, stereoselective methods.

Synthesis of the Core Scaffold: 1-Methylpyrrolidin-3-ol

A common and industrially scalable method for the preparation of 1-methylpyrrolidin-3-ol involves the reaction of 1,4-dichloro-2-butanol with an aqueous solution of methylamine.[3]

Experimental Protocol: Synthesis of 1-Methylpyrrolidin-3-ol [3]

Materials:

  • 1,4-dichloro-2-butanol

  • 40 wt% aqueous solution of methylamine

  • Sodium hydroxide

  • Ethanol

  • Anhydrous magnesium sulfate

  • 500 mL four-necked flask

  • Autoclave

Procedure:

  • Charge a 500 mL four-necked flask with a 40 wt% aqueous solution of methylamine and cool to 10°C in an ice-water bath.

  • While stirring, add 1,4-dichloro-2-butanol dropwise, maintaining the temperature at 15°C.

  • Transfer the reaction mixture to an autoclave, seal, and evacuate to a pressure of 1.0 ± 0.1 MPa.

  • Heat the mixture to 120°C and stir for approximately 10 hours, monitoring the disappearance of the starting material by GC.

  • After the reaction is complete, cool to room temperature and discharge the contents.

  • Carefully add sodium hydroxide to the mixture, controlling the temperature below 50°C, which will release a significant amount of methylamine gas and precipitate a white solid. Stir for 1 hour.

  • Filter the mixture and separate the layers of the filtrate.

  • To the upper organic phase, add ethanol and anhydrous magnesium sulfate and stir for 2-3 hours.

  • Filter the mixture and concentrate the filtrate in vacuo to obtain a yellow, oily liquid.

  • Purify the crude product by vacuum distillation to yield colorless and transparent 1-methyl-3-pyrrolidinol.

Another notable method involves the reductive amination of (3R)-pyrrolidin-3-ol with formaldehyde in the presence of a metal catalyst like platinum on carbon.[4][5]

Experimental Protocol: Reductive Amination Synthesis of (3R)-1-Methylpyrrolidin-3-ol [4]

Materials:

  • (3R)-Pyrrolidin-3-ol

  • Paraformaldehyde (93%)

  • Methanol

  • 5% Platinum on carbon (hydrous)

  • Hydrogen gas

  • Toluene

Procedure:

  • In a suitable reaction vessel, mix (3R)-pyrrolidin-3-ol, paraformaldehyde, methanol, and 5% platinum on carbon.

  • React the mixture under a hydrogen pressure of 0.4 to 0.5 MPa at 20°C for approximately 7.5 hours.

  • Monitor the reaction by a suitable analytical method until the starting material is consumed.

  • Remove the platinum on carbon catalyst by filtration and wash it with methanol.

  • Concentrate the combined filtrate and washings.

  • Add toluene to the concentrate and re-concentrate to give an oil.

  • Purify the oil by distillation to obtain (3R)-1-methylpyrrolidin-3-ol.

Derivatization Strategies

The versatility of the 1-methylpyrrolidin-3-ol scaffold lies in its amenability to a wide range of chemical modifications. The hydroxyl group at the 3-position and the pyrrolidine ring itself serve as key points for derivatization.

G cluster_0 Derivatization Strategies Core 1-Methylpyrrolidin-3-ol Esterification Esterification/Etherification of 3-OH group Core->Esterification Acylation/Alkylation Ring_Modification Modification of the Pyrrolidine Ring Core->Ring_Modification e.g., Introduction of substituents Quaternization Quaternization of Nitrogen Core->Quaternization Alkylation

Caption: Key derivatization strategies for the 1-methylpyrrolidin-3-ol scaffold.

Pharmacological Applications in Medicinal Chemistry

Derivatives of 1-methylpyrrolidin-3-ol have demonstrated significant activity across a spectrum of therapeutic areas.

Muscarinic Receptor Antagonists

A substantial body of research has focused on the development of 1-methylpyrrolidin-3-ol derivatives as muscarinic acetylcholine receptor (mAChR) antagonists.[6][7] These receptors are involved in a wide range of physiological functions, and their modulation is a key strategy for treating various disorders, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological conditions.

The general pharmacophore for muscarinic antagonists often includes a cationic head (the protonated or quaternized nitrogen of the pyrrolidine ring), a central scaffold, and a bulky hydrophobic group. The 1-methylpyrrolidin-3-ol moiety serves as an excellent scaffold, with the hydroxyl group providing a point for introducing the necessary hydrophobic substituents.

Structure-Activity Relationship (SAR) Insights for Muscarinic Antagonists:

  • Stereochemistry: The stereochemistry at the 3-position of the pyrrolidine ring, as well as at any newly introduced chiral centers in the side chain, can significantly impact binding affinity and subtype selectivity.[6]

  • Hydrophobic Moiety: The nature and size of the substituent attached to the 3-hydroxyl group are critical for receptor affinity. Bulky, lipophilic groups are generally favored.

  • Nitrogen Quaternization: Quaternization of the pyrrolidine nitrogen can enhance potency but may limit blood-brain barrier penetration, which can be advantageous for peripherally acting drugs.

Compound ID Modification Receptor Affinity (Ki, nM) Reference
Derivative A3-O-(2,2-diphenylacetyl)M1: 5.2, M2: 8.1, M3: 3.5[6]
Derivative B3-O-(2-cyclohexyl-2-phenylacetyl)M1: 7.8, M2: 12.5, M3: 6.2[6]

Table 1: Representative Muscarinic Receptor Affinities of 1-Methylpyrrolidin-3-ol Derivatives.

Experimental Protocol: Muscarinic Receptor Binding Assay (Radioligand Competition) [5][8][9]

Objective: To determine the binding affinity (Ki) of a test compound for muscarinic receptors.

Materials:

  • Cell membranes prepared from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

  • Test compound (1-methylpyrrolidin-3-ol derivative)

  • Non-specific binding control: Atropine (high concentration)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, a fixed concentration of [³H]-NMS, and either the test compound, assay buffer (for total binding), or a high concentration of atropine (for non-specific binding).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound and unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anticancer Agents

The pyrrolidine scaffold is increasingly recognized for its potential in the development of anticancer agents.[2][10][11] Derivatives of 1-methylpyrrolidin-3-ol have been investigated for their cytotoxic effects against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • The introduction of various heterocyclic moieties, such as spirooxindoles or thiophenes, to the pyrrolidine ring has been shown to enhance anticancer activity.[2]

  • The nature of the substituents on these appended rings can significantly influence the potency and selectivity against different cancer cell lines.[2]

  • The stereochemistry of the pyrrolidine ring can play a crucial role in the interaction with biological targets, such as histone deacetylases (HDACs).[2]

Compound ID Modification Cancer Cell Line IC50 (µM) Reference
Thiophen-derivative 37e3-substituted with a thiophene moietyMCF-7 (Breast)17[2]
HeLa (Cervical)19[2]
Spirooxindole 38iSpiro-fused oxindole at C3MCF-7 (Breast)3.53[2]

Table 2: Anticancer Activity of Representative Pyrrolidine Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity [2][3][12]

Objective: To assess the cytotoxic effect of a test compound on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (1-methylpyrrolidin-3-ol derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

G cluster_0 MTT Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat with 1-Methylpyrrolidin-3-ol Derivative Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Formation Incubate (Formazan Crystal Formation) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Determination Calculate IC50 Absorbance_Reading->IC50_Determination

Caption: A simplified workflow of the MTT assay for evaluating anticancer activity.

Antiviral Agents

The development of novel antiviral agents is a critical area of research, and the 1-methylpyrrolidin-3-ol scaffold has shown promise in this domain. While the exploration of these derivatives as antiviral agents is less extensive than for other applications, emerging evidence suggests their potential against various viruses. For instance, certain pyrrolidine derivatives have demonstrated activity against influenza virus and HIV.[13][14][15]

Structure-Activity Relationship (SAR) Insights for Antiviral Activity:

  • For influenza virus, N-dialkylaminoethyl substitution on a 3-(2-adamantyl)pyrrolidine core has been shown to result in potent diamine analogues with significant antiviral activity.[13]

  • In the context of HIV, modifications to pyrrole-2,5-dione scaffolds, which can be derived from pyrrolidine precursors, have led to compounds with potent anti-HIV-1 activities.[14]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity [6][7][16]

Objective: To determine the ability of a test compound to inhibit the replication of a virus.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., MDCK cells for influenza virus)

  • Virus stock of known titer

  • Cell culture medium

  • Test compound (1-methylpyrrolidin-3-ol derivative)

  • Agarose or other overlay medium

  • Crystal violet staining solution

  • 6- or 12-well plates

Procedure:

  • Seed host cells into multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the test compound.

  • Pre-incubate a fixed amount of virus with the different concentrations of the test compound for a specified time.

  • Infect the cell monolayers with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).

  • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Fix the cells and stain them with crystal violet. Viable cells will be stained, while areas of viral-induced cell death (plaques) will remain clear.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

  • Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

G cluster_0 Plaque Reduction Assay Workflow Cell_Monolayer Prepare Confluent Cell Monolayer Virus_Infection Infect with Virus + Test Compound Cell_Monolayer->Virus_Infection Overlay Add Semi-Solid Overlay Virus_Infection->Overlay Incubation Incubate to Allow Plaque Formation Overlay->Incubation Staining Fix and Stain Cells Incubation->Staining Plaque_Counting Count Plaques Staining->Plaque_Counting EC50_Calculation Calculate EC50 Plaque_Counting->EC50_Calculation

Caption: Workflow of a plaque reduction assay for determining antiviral efficacy.

Future Perspectives and Conclusion

The 1-methylpyrrolidin-3-ol scaffold has firmly established itself as a versatile and valuable platform in medicinal chemistry. Its derivatives have demonstrated significant potential as muscarinic receptor antagonists, with a rich history of development and a clear understanding of their structure-activity relationships. The exploration of this scaffold in the realms of anticancer and antiviral research is a more recent but rapidly evolving field, with promising initial findings that warrant further investigation.

Future research directions should focus on:

  • Exploring Novel Derivatization: The development of new synthetic methodologies to access a wider diversity of 1-methylpyrrolidin-3-ol derivatives.

  • Structure-Based Drug Design: Utilizing computational modeling and structural biology to design more potent and selective inhibitors for specific biological targets.

  • Expanding the Therapeutic Landscape: Investigating the potential of these derivatives against a broader range of diseases, including neurodegenerative disorders and inflammatory conditions.

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  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

  • Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. (2007). Journal of Medicinal Chemistry. [Link]

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (2022). Drug Discovery and Development. [Link]

  • METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. (2018). European Patent Office. [Link]

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  • The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1). (2020). ResearchGate. [Link]

  • Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. (2022). Molecules. [Link]

  • Small-Molecule Anti-HIV-1 Agents Based on HIV-1 Capsid Proteins. (2021). Semantic Scholar. [Link]

  • Function and Mechanism of Antiviral Wasp Venom Peptide Protopolybia-MP III and Its Derivatives against HSV-1. (2024). Molecules. [Link]

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Foundational

Stereochemical Configuration and Chiral Centers of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol: A Comprehensive Guide

Executive Summary The rational design of small-molecule therapeutics relies heavily on the precise control of three-dimensional molecular architecture. 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol is a highly functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the precise control of three-dimensional molecular architecture. 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol is a highly functionalized, densely packed pharmacophore featuring a basic tertiary amine, a primary amine, and a tertiary alcohol. This technical guide provides an in-depth analysis of its stereochemical landscape, detailing the Cahn-Ingold-Prelog (CIP) priority assignments for its two chiral centers, the resulting stereoisomeric permutations, and field-proven experimental workflows for chiral resolution and absolute configuration validation.

Introduction to the Scaffold

Substituted pyrrolidines are widely recognized as "privileged scaffolds" in medicinal chemistry. Specifically, 1-methylpyrrolidin-3-one serves as a critical entry point for synthesizing 3-substituted pyrrolidine pharmacophores 1. When this ketone is converted into a tertiary alcohol via the addition of a 1-aminopropan-2-yl side chain, the resulting molecule possesses a dense array of hydrogen bond donors and acceptors.

The stereochemical arrangement of these functional groups profoundly impacts their interaction with biological targets (e.g., GPCRs or ion channels), directly influencing pharmacodynamic potency, pharmacokinetic distribution, and toxicological profiles 2. Because biological receptors are inherently chiral environments, identifying the specific eutomer (the active stereoisomer) and isolating it from the distomer (the inactive or toxic stereoisomer) is a mandatory phase in drug development 3.

Structural Analysis & Stereocenter Identification

The structural connectivity of 3-(1-aminopropan-2-yl)-1-methylpyrrolidin-3-ol dictates the presence of two distinct chiral (stereogenic) centers:

  • C3 (Pyrrolidine Ring): This carbon is bonded to four different groups: a hydroxyl group (-OH), the C2 methylene of the pyrrolidine ring, the C4 methylene of the pyrrolidine ring, and the C2' methine of the side chain.

  • C2' (Side Chain): The attachment point of the 1-aminopropan-2-yl group. This carbon is bonded to the C3 of the pyrrolidine ring, an aminomethyl group (-CH2NH2), a methyl group (-CH3), and a hydrogen atom (-H).

Because the molecule contains two non-equivalent chiral centers, it exists as


 possible stereoisomers, comprising two pairs of enantiomers that are diastereomeric to one another 4.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To unambiguously designate the absolute configuration (R or S) of each stereoisomer, we apply the Cahn-Ingold-Prelog (CIP) sequence rules, prioritizing substituents based on atomic number 4.

Quantitative CIP Data Summary

The following table summarizes the atomic number comparisons used to resolve the priorities at both chiral centers.

Chiral CenterSubstituentPriorityImmediate Atom (Atomic No.)Next Attached Atoms (Atomic Nos. in decreasing order)
C3 -OH1O (8)H (1)
C2 (Pyrrolidine)2C (6)N (7), H (1), H (1)
C2' (Side Chain)3C (6)C (6), C (6), H (1)
C4 (Pyrrolidine)4C (6)C (6), H (1), H (1)
C2' C3 (Pyrrolidine)1C (6)O (8), C (6), C (6)
C1' (-CH2-NH2)2C (6)N (7), H (1), H (1)
C3' (-CH3)3C (6)H (1), H (1), H (1)
-H4H (1)N/A
Mechanistic Breakdown of the Assignments
  • At C3: The oxygen of the -OH group wins Priority 1. To differentiate the three carbon substituents, we look at their immediate attachments. C2 of the pyrrolidine ring is attached to the N1 nitrogen (Atomic No. 7), granting it Priority 2. Comparing C2' (attached to two carbons and one hydrogen) and C4 (attached to one carbon and two hydrogens), C2' wins Priority 3 because its second-highest atomic number attachment (C) outranks C4's second-highest (H).

  • At C2': C3 of the pyrrolidine ring is attached to an oxygen (Atomic No. 8), securing Priority 1. The C1' aminomethyl group is attached to nitrogen (Atomic No. 7), taking Priority 2. The C3' methyl group is attached only to hydrogens, taking Priority 3, leaving the lone hydrogen atom as Priority 4.

CIP_Logic C3 Chiral Center 1: C3 (Pyrrolidine) P1_C3 Priority 1: -OH (O, H) C3->P1_C3 P2_C3 Priority 2: C2 Pyrrolidine (N, H, H) C3->P2_C3 P3_C3 Priority 3: C2' Side Chain (C, C, H) C3->P3_C3 P4_C3 Priority 4: C4 Pyrrolidine (C, H, H) C3->P4_C3 C2_prime Chiral Center 2: C2' (Side Chain) P1_C2p Priority 1: C3 Pyrrolidine (O, C, C) C2_prime->P1_C2p P2_C2p Priority 2: -CH2-NH2 (N, H, H) C2_prime->P2_C2p P3_C2p Priority 3: -CH3 (H, H, H) C2_prime->P3_C2p P4_C2p Priority 4: -H (H) C2_prime->P4_C2p

Fig 1: CIP priority assignment logic for C3 and C2' chiral centers.

Stereoisomeric Landscape

Based on the CIP assignments, the four stereoisomers are:

  • (3R, 2'R) and (3S, 2'S) — Enantiomeric Pair A

  • (3R, 2'S) and (3S, 2'R) — Enantiomeric Pair B

While enantiomers share identical scalar physical properties (e.g., boiling point, NMR spectra in achiral solvents), diastereomers (e.g., the relationship between the (3R, 2'R) and (3R, 2'S) isomers) possess distinct physical properties and can be separated using standard achiral techniques 3.

Experimental Workflows for Stereochemical Resolution & Validation

To rigorously isolate and characterize these stereoisomers, researchers must employ self-validating experimental systems. Relying solely on optical rotation is obsolete for complex molecules; modern standards require orthogonal validation.

Protocol 1: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Causality: Free base pyrrolidines undergo rapid oxidative degradation and self-condensation in concentrated forms [[1]](). Furthermore, basic amines cause severe peak tailing in standard reversed-phase HPLC due to secondary interactions with free silanols. SFC mitigates both issues by using supercritical


 (which is non-oxidative) and allows the integration of basic modifiers to shield silanols.

Step-by-Step Methodology:

  • Sample Preparation: Generate the free base in situ from the stable hydrochloride salt 1 and dissolve the racemic mixture in HPLC-grade Methanol at a concentration of 10 mg/mL.

  • Column Selection: Utilize an immobilized amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 21.2 mm, 5 µm).

  • Mobile Phase Configuration: Pump supercritical

    
     with a co-solvent of Methanol containing 0.1% Diethylamine (DEA). The DEA acts as a competing base, ensuring sharp, symmetrical peaks.
    
  • Elution & Fractionation: Execute an isocratic hold at 25% co-solvent for 20 minutes at a flow rate of 70 mL/min. Monitor via UV (210 nm) and collect the four distinct diastereomeric/enantiomeric fractions.

  • Recovery: Evaporate the fractions under reduced pressure at strictly <30°C to prevent thermal degradation, immediately converting the isolated free bases back into their stable hydrochloride salts for storage.

Protocol 2: Absolute Configuration Validation (Self-Validating System)

Causality: To establish absolute configuration without ambiguity, empirical data must be mathematically validated against theoretical models.

Step-by-Step Methodology:

  • Crystallization (Primary Validation): Dissolve the isolated hydrochloride salt in a minimal volume of Methanol. Set up a vapor diffusion chamber using Diethyl ether as the antisolvent.

  • Single-Crystal X-Ray Diffraction (SCXRD): Mount a suitable crystal and collect diffraction data at 100 K. Self-Validation Check: The low temperature minimizes thermal atomic motion. Calculate the Flack parameter; a value of

    
     definitively confirms the absolute stereochemistry.
    
  • Vibrational Circular Dichroism (VCD) (Orthogonal Validation): If the compound resists crystallization, dissolve the sample in

    
     and record the IR and VCD spectra.
    
  • DFT Modeling: Use Density Functional Theory (B3LYP/6-31G(d) basis set) to compute the theoretical VCD spectra for the (3R, 2'R) and (3R, 2'S) isomers.

  • Data Overlay: Self-Validation Check: Overlay the experimental VCD spectrum onto the DFT-calculated spectra. A high-confidence phase match (>95% correlation) across the fingerprint region (1000–1500

    
    ) confirms the absolute configuration.
    

Workflow Step1 1. Racemic Mixture Synthesis (In situ free base generation) Step2 2. Chiral SFC Resolution (Basic modifier to prevent tailing) Step1->Step2 Separation Step3 3. Stereoisomer Isolation (4 Distinct Isomers) Step2->Step3 Fractionation Step4 4. Absolute Configuration Validation (VCD & SCXRD Self-Validation) Step3->Step4 Characterization

Fig 2: Self-validating experimental workflow for stereoisomer resolution.

References

  • Benchchem. "1-Methylpyrrolidin-3-one hydrochloride." Benchchem.
  • Khan Academy. "Chiral carbon & chiral drugs | Stereochemistry." Khan Academy.
  • Thompson Rivers University (TRU.ca). "8.3 Stereochemistry of Organic Compounds and Pharmaceuticals." TRU.ca.
  • National Institutes of Health (NIH PMC). "Chiral Aspects of Local Anesthetics." PMC.

Sources

Exploratory

A Technical Guide to the Safety and Toxicological Assessment of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Disclaimer: This document is intended for informational purposes for a scientific audience. The spec...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Disclaimer: This document is intended for informational purposes for a scientific audience. The specific compound, 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol, is not widely cataloged, and as such, no experimentally derived Safety Data Sheet (SDS) or comprehensive toxicological profile is publicly available. The following guide has been constructed based on a read-across analysis of structurally similar compounds and established principles of chemical safety assessment as outlined by global regulatory bodies. All information herein, particularly within the provisional Safety Data Sheet, should be treated as predictive and must be verified by experimental testing.

Introduction: A Proactive Approach to the Safety of a Novel Pyrrolidine Derivative

In the landscape of drug discovery and chemical research, novel molecular scaffolds are the bedrock of innovation. The compound 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol presents an interesting structure, combining a hydrophilic N-methylpyrrolidinol core with a flexible aminopropane side chain. Such structures are of interest for their potential interactions with biological targets. However, before any meaningful biological investigation can proceed, a thorough understanding of the compound's safety and toxicological profile is paramount.

The absence of pre-existing data necessitates a predictive approach, grounded in established scientific principles. This guide provides a provisional safety and toxicology overview based on the concept of structural alerts and read-across analysis . We will deconstruct the molecule to identify functional groups with known hazard profiles and use data from analogous substances to forecast its toxicological characteristics. This document serves a dual purpose: first, to provide a working safety framework for handling the compound on a research scale, and second, to outline a strategic, tiered approach for its definitive experimental toxicological evaluation, in line with international standards such as the OECD Guidelines for the Testing of Chemicals.

Structural Alerts and Predicted Hazard Profile

The molecule's structure contains several functional groups that act as "structural alerts," suggesting potential hazards.

G cluster_molecule 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol cluster_alerts Structural Alerts & Associated Hazards mol Molecule amine Primary Amine & Tertiary Amine alcohol Tertiary Alcohol pyrrolidine N-Methylpyrrolidine Ring amine_hazards Potential for: - Skin & Eye Corrosivity - Dermal & Oral Toxicity - Respiratory Irritation amine->amine_hazards Likely Hazard Driver alcohol_hazards Generally low toxicity, but contributes to overall physicochemical properties. alcohol->alcohol_hazards pyrrolidine_hazards Potential for CNS effects; contributes to solubility and metabolism. pyrrolidine->pyrrolidine_hazards

Caption: Structural alerts within the target molecule.

  • Primary and Tertiary Amines: The aminopropane side chain and the N-methylated pyrrolidine ring are the most significant drivers of the predicted hazard profile. Aliphatic amines are frequently basic and can be corrosive to skin and eyes.[1][2] They can also cause respiratory tract irritation and may be harmful if swallowed or absorbed through the skin.[2][3]

  • Tertiary Alcohol: The tertiary alcohol on the pyrrolidine ring is generally a less reactive functional group and is not typically associated with high toxicity. It primarily influences the molecule's polarity, solubility, and metabolic pathways.

  • N-Methylpyrrolidine Ring: This heterocyclic system is found in numerous biologically active molecules. While the ring itself is relatively stable, the overall structure's physicochemical properties will dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

Part 1: Provisional Safety Data Sheet (SDS)

This SDS is a predictive document based on read-across from structurally similar compounds and should be used for preliminary safety assessment and handling guidance only. It must be replaced with an experimentally verified version as soon as data becomes available.

SECTION 1: Identification
  • Product Name: 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol

  • Synonyms: Not available

  • CAS Number: Not assigned

  • Recommended Use: For research and development purposes only.

  • Supplier: (Internal Laboratory/Researcher Identification)

SECTION 2: Hazards Identification

This classification is provisional and based on structural analogy to aliphatic amines and aminopropanols.[2]

  • GHS Classification (Predicted)

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

    • Skin Corrosion/Irritation (Category 1B), H314: Causes severe skin burns and eye damage.

    • Serious Eye Damage/Eye Irritation (Category 1), H318: Causes serious eye damage.

    • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.

  • GHS Label Elements

    • Pictograms:

      • Corrosion (GHS05)

      • Exclamation Mark (GHS07)

    • Signal Word: Danger

    • Hazard Statements:

      • H302: Harmful if swallowed.

      • H314: Causes severe skin burns and eye damage.

      • H335: May cause respiratory irritation.

    • Precautionary Statements (Prevention):

      • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

      • P264: Wash skin thoroughly after handling.

      • P270: Do not eat, drink or smoke when using this product.

      • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

    • Precautionary Statements (Response):

      • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

      • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

      • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

      • P310: Immediately call a POISON CENTER or doctor/physician.

SECTION 3: Composition/Information on Ingredients
  • Substance Name: 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol

  • Formula: C8H18N2O

  • Molecular Weight: 158.24 g/mol

SECTION 4: First-Aid Measures
  • General Advice: Immediate medical attention is required. Show this safety data sheet to the doctor in attendance.[1]

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician immediately.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Call a physician immediately.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician immediately.

SECTION 5: Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes (carbon oxides, nitrogen oxides) under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

SECTION 6: Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

SECTION 7: Handling and Storage
  • Safe Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Handle under an inert atmosphere (e.g., nitrogen or argon) if substance is air-sensitive. Use explosion-proof equipment.

  • Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up. Air and moisture sensitive; store under inert gas.

SECTION 8: Exposure Controls/Personal Protection
  • Engineering Controls: Handle in a fume hood. Use local exhaust ventilation. Ensure eyewash stations and safety showers are close to the workstation location.

  • Personal Protective Equipment:

    • Eye/Face Protection: Tightly fitting safety goggles. Face shield (8-inch minimum).

    • Skin Protection: Handle with chemically resistant gloves (e.g., Butyl rubber, Nitrile rubber). Wear appropriate protective clothing (lab coat).

    • Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.

SECTION 9: Physical and Chemical Properties

(Values are estimated based on structural analogues)

  • Appearance: Colorless to light yellow liquid (Predicted).

  • Odor: Amine-like (Predicted).

  • Boiling Point: > 200 °C (Predicted).

  • Flash Point: > 100 °C (Predicted).

  • Solubility: Soluble in water and polar organic solvents (Predicted).

  • pKa: (Predicted to have two basic centers, pKa ~9-11).

SECTION 10: Stability and Reactivity
  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions. May be sensitive to air and moisture.

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: Heat, flames, sparks, exposure to air/moisture.

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, anhydrides.

  • Hazardous Decomposition Products: Carbon oxides, nitrogen oxides.

SECTION 11: Toxicological Information

No experimental data exists for this specific compound. The following assessment is based on a read-across approach.

Basis for Prediction: Data from 1-aminopropan-2-ol (CAS 78-96-6) and 3-amino-1-propanol (CAS 156-87-6) are used as primary surrogates for the aminopropane side chain, which is expected to be the main driver of acute toxicity and corrosivity.

Toxicological EndpointPrediction for Target CompoundJustification from Analogues
Acute Oral Toxicity Category 4 (Harmful) 1-aminopropan-2-ol: LD50 Rat > 2,000 - 5,000 mg/kg.[3] 3-amino-1-propanol is classified as Acute Tox. 4.[2] The combined structure is predicted to fall within this range.
Acute Dermal Toxicity Category 4 (Harmful) 1-aminopropan-2-ol is classified as Harmful in contact with skin.[3]
Skin Corrosion/Irritation Category 1B (Corrosive) Both 1-aminopropan-2-ol and 3-amino-1-propanol are classified as causing severe skin burns.[2][3] This is a common property of small, basic aliphatic amines.
Serious Eye Damage Category 1 (Causes serious damage) Analogues are classified as causing serious eye damage.[2]
Respiratory/Skin Sensitization Data not available No prediction can be made without testing.
Germ Cell Mutagenicity Data not available Must be determined experimentally (e.g., Ames test).
Carcinogenicity Data not available No prediction can be made.
Reproductive Toxicity Data not available No prediction can be made.
STOT - Single Exposure Category 3 (Respiratory Irritation) Amines are known to be respiratory irritants.
STOT - Repeated Exposure Data not available Must be determined experimentally (e.g., 28-day study).
SECTIONS 12-16
  • Section 12: Ecological Information: Expected to be harmful to aquatic life. Do not allow to enter waterways. Ecotoxicity has not been determined.

  • Section 13: Disposal Considerations: Dispose of in accordance with local, state, and federal regulations. Must be treated as hazardous waste.

  • Section 14: Transport Information: Predicted classification: UN2735, AMINES, LIQUID, CORROSIVE, N.O.S. (3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol), Hazard Class 8, Packing Group II or III.

  • Section 15: Regulatory Information: This substance is not listed on major chemical inventories. Its use is restricted to R&D under the supervision of a technically qualified individual.

  • Section 16: Other Information: The information above is believed to be accurate and represents the best information currently available. It is provided for guidance only. A full toxicological investigation is required.

Part 2: A Strategic Framework for Experimental Toxicological Evaluation

For drug development professionals, a predictive SDS is only the first step. A structured, data-driven toxicological assessment is required. The following outlines a tiered, logical workflow compliant with international standards.[4][5]

Caption: Tiered workflow for NCE toxicological assessment.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (FDP)
  • Guideline: OECD Test Guideline 420.[6]

  • Objective: To determine the intrinsic acute oral toxicity of the compound and to identify a dose range that causes evident toxicity but not mortality, allowing for classification according to the Globally Harmonised System (GHS).[6]

  • Causality & Rationale: This method is chosen over historical LD50 tests as it uses fewer animals and relies on the observation of clear signs of toxicity rather than death as the primary endpoint, aligning with the 3Rs principles (Replacement, Reduction, Refinement).[7]

  • Methodology:

    • Animal Model: Healthy, young adult female rodents (rats are preferred). Justification: Literature often shows female rodents to be slightly more sensitive. Testing in one sex is now considered sufficient for this endpoint.[6]

    • Housing: Animals are caged individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water are available ad libitum, except for a brief fasting period before dosing.

    • Dose Selection & Administration:

      • A sighting study is performed first with a single animal. Based on the predicted profile, a starting dose of 300 mg/kg is appropriate.[6]

      • The compound is administered as a single dose by oral gavage. The vehicle should be aqueous or an inert oil (e.g., corn oil).

      • The outcome of the first animal determines the dose for the next (e.g., if toxicity is seen, the next dose is lower; if not, it is higher).

    • Main Study:

      • A group of 5 animals (all female) is dosed at the selected level from the fixed dose levels (5, 50, 300, 2000 mg/kg).[6]

      • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic/CNS effects, etc.), and body weight changes.

    • Observation Period: Animals are observed closely for the first 24 hours and then daily for a total of 14 days.[6]

    • Endpoint Analysis: At the end of the study, all animals are humanely euthanized and subjected to a gross necropsy. The outcome (e.g., "evident toxicity at 300 mg/kg") is used to assign the GHS classification.

Experimental Protocol: Repeated Dose 28-day Oral Toxicity Study
  • Guideline: OECD Test Guideline 407.[8]

  • Objective: To provide information on the potential health hazards likely to arise from repeated exposure over a prolonged period. This study identifies target organs of toxicity and a "No-Observed-Adverse-Effect Level" (NOAEL), which is critical for setting safe exposure limits for initial human trials.[8]

  • Causality & Rationale: While acute studies assess the effects of a single large dose, this sub-chronic study mimics repeated daily exposure, which is more relevant for a potential therapeutic agent. It provides invaluable data on cumulative toxicity.

  • Methodology:

    • Animal Model: Rodents (e.g., Sprague-Dawley rats), typically 5 males and 5 females per dose group.

    • Dose Groups: At least three dose levels (low, mid, high) and a concurrent control group (vehicle only). The high dose should be selected to produce toxic effects but not mortality (informed by the acute study), the low dose should produce no toxic effects, and the mid-dose should be intermediate.

    • Administration: The compound is administered daily by oral gavage for 28 consecutive days.

    • In-Life Observations:

      • Daily: Detailed clinical observations for signs of toxicity.

      • Weekly: Body weight and food/water consumption measurements.

      • Throughout: Detailed functional observations (e.g., sensory reactivity, grip strength).

    • Terminal Procedures (Day 29):

      • Hematology: Blood samples are collected to analyze red and white blood cell counts, platelets, hemoglobin, etc.

      • Clinical Biochemistry: Serum is analyzed for markers of liver function (e.g., ALT, AST), kidney function (e.g., BUN, creatinine), and other metabolic parameters.

      • Necropsy & Histopathology: All animals are euthanized and subjected to a full gross necropsy. Organs are weighed, and a comprehensive set of tissues is preserved for microscopic examination by a veterinary pathologist.

    • Endpoint Analysis: The study identifies the target organs of toxicity (if any) and determines the NOAEL, the highest dose at which no adverse effects were observed. This value is a cornerstone of the entire preclinical safety package.

References

  • European Chemicals Agency. Guidance on the compilation of safety data sheets. [Link][9][10][11][12][13]

  • Organisation for Economic Co-operation and Development (OECD). OECD Guidelines for the Testing of Chemicals. [Link][4][5]

  • Organisation for Economic Co-operation and Development (OECD). Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link][6]

  • Organisation for Economic Co-operation and Development (OECD). OECD Chemical Testing Guidelines 2025 Updates. Auxilife. [Link][7]

  • SlideShare. OECD Guidelines for Toxicity Testing of Chemicals. [Link][8]

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Foundational

Molecular weight and exact mass calculation for 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol

This technical guide details the structural elucidation, theoretical mass calculation, and experimental validation for 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol . Compound: 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural elucidation, theoretical mass calculation, and experimental validation for 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol .

Compound: 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol

Introduction

In drug development and metabolomics, the distinction between Average Molecular Weight (MW) and Monoisotopic Mass (Exact Mass) is critical. While MW is used for stoichiometric calculations in synthesis (gravimetric dosing), Exact Mass is the definitive metric for identifying compounds via High-Resolution Mass Spectrometry (HRMS).

This guide provides a rigorous breakdown of the physicochemical properties of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol , a functionalized pyrrolidine scaffold often encountered in fragment-based drug discovery. We will derive its formula from first principles, calculate its mass metrics, and establish a self-validating LC-MS/MS workflow for its identification.

Structural Elucidation & Formula Derivation

To ensure the accuracy of our mass calculations, we must first map the IUPAC nomenclature to a precise chemical structure.

  • Core Scaffold: Pyrrolidin-3-ol (Five-membered nitrogen heterocycle with a hydroxyl group at C3).

  • N-Substituent: 1-Methyl (Methyl group attached to the ring nitrogen).

  • C3-Substituent: 3-(1-Aminopropan-2-yl) (An isopropyl-derived chain attached to C3, where one methyl terminus is aminated).

Structural Logic Flow

The following diagram illustrates the stepwise assembly of the molecular formula based on the IUPAC name.

StructureDerivation Name IUPAC Name: 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol Core Core: Pyrrolidine Ring (C4H9N) Name->Core Mod1 Modification 1: 1-Methyl (-CH3 replaces H on N) Result: N-Me-Pyrrolidine (C5H11N) Core->Mod1 N-Alkylation Mod2 Modification 2: 3-Hydroxyl (-OH replaces H on C3) Intermediate: C5H11NO Mod1->Mod2 Oxidation Mod3 Modification 3: 3-Substituent replaces 2nd H on C3 Group: 1-Aminopropan-2-yl (-C3H8N) Mod2->Mod3 C-Alkylation Final Final Formula Assembly: (C5H11NO - H) + C3H8N = C8H18N2O Mod3->Final Summation

Figure 1: Structural decomposition and formula derivation logic.

Formula Verification:

  • Carbons: 4 (Ring) + 1 (N-Me) + 3 (Propyl chain) = 8

  • Hydrogens:

    • N-Me: 3

    • Ring C2, C4, C5: 6

    • Hydroxyl: 1

    • Propyl chain (-CH(CH3)CH2NH2): 1 (CH) + 3 (CH3) + 2 (CH2) + 2 (NH2) = 8

    • Total: 3 + 6 + 1 + 8 = 18

  • Nitrogens: 1 (Ring) + 1 (Amine) = 2

  • Oxygens: 1 (Hydroxyl) = 1

Final Molecular Formula: C


H

N

O
Theoretical Mass Calculations

This section provides the definitive mass values calculated using IUPAC standard atomic weights (for MW) and NIST standard isotopic masses (for Exact Mass).

Constants Used
ElementAverage Atomic Weight ( g/mol )Monoisotopic Mass (

C scale)
Carbon (C) 12.01112.00000
Hydrogen (H) 1.0081.00783
Nitrogen (N) 14.00714.00307
Oxygen (O) 15.99915.99491
Calculation Results

The following table summarizes the calculated values for the neutral molecule and common ion adducts observed in positive electrospray ionization (+ESI).

ParameterFormulaCalculation LogicValue
Average Molecular Weight C

H

N

O

(Avg. Weights)
158.24 g/mol
Monoisotopic Mass C

H

N

O

(Isotope Masses)
158.1419 Da
[M+H]

Ion
[C

H

N

O]

Monoisotopic +

(1.00728)
159.1493 m/z
[M+Na]

Ion
[C

H

N

ONa]

Monoisotopic +

(22.98977)
181.1318 m/z

Critical Insight: In High-Resolution Mass Spectrometry (HRMS), an error margin of < 5 ppm is the standard for confirmation. For the [M+H]


 ion (159.1493), a 5 ppm window is ±0.0008 m/z.
Experimental Validation Protocol (LC-MS/MS)

To validate the identity of synthesized or purchased material, the following self-validating workflow is recommended. This protocol ensures that the observed mass spectrum aligns with the theoretical derivation.

Workflow Diagram

MSWorkflow Sample Sample Prep (1 µM in 50:50 MeOH:H2O) LC LC Separation (C18 Column, H2O/ACN Gradient) Sample->LC ESI ESI Source (+) (Spray Voltage: 3.5 kV) LC->ESI MS1 Full Scan MS1 (Range: 100-300 m/z) ESI->MS1 Filter Precursor Selection (Target: 159.15 m/z) MS1->Filter MS2 MS/MS Fragmentation (HCD/CID) Filter->MS2

Figure 2: LC-MS/MS workflow for compound identification.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol to create a stock solution (approx. 6.3 mM).

    • Dilute 1:1000 into 50:50 Methanol:Water + 0.1% Formic Acid. Final concentration ~6 µM.

    • Rationale: Formic acid promotes protonation, enhancing the [M+H]

      
       signal in positive mode.
      
  • LC Conditions (Reverse Phase):

    • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Self-Validation: The compound contains a basic secondary amine and a tertiary amine; expect early-to-mid elution and potential tailing if unbuffered.

  • Mass Spectrometry Settings (HRMS):

    • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

    • Resolution: > 30,000 FWHM (Orbitrap or Q-TOF).

    • Target Mass: 159.1493 m/z.

  • Data Analysis & Acceptance Criteria:

    • Mass Accuracy: Observed mass must be within 5 ppm of 159.1493.

    • Isotope Pattern: The A+1 peak (

      
      C isotope) should appear at ~160.1526 m/z with an intensity of approx. 9.0% relative to the monoisotopic peak (calculated based on 8 carbons x 1.1% natural abundance).
      
    • Validation Check: If the A+1 peak is >15% or <5%, suspect an impurity or incorrect formula assignment.

References
  • IUPAC Periodic Table of the Elements and Atomic Weights. (2025). International Union of Pure and Applied Chemistry. Retrieved from [Link]

  • NIST Atomic Weights and Isotopic Compositions. National Institute of Standards and Technology. Retrieved from [Link]

  • FDA Guidance for Industry: Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration.[2][3] Retrieved from [Link]

Sources

Exploratory

Predictive Pharmacological Profiling and Target Deconvolution for 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Pharmacological Whitepaper Executive Summary The compound 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Pharmacological Whitepaper

Executive Summary

The compound 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol represents a highly versatile, structurally dense pharmacophore. It combines a 1-methylpyrrolidin-3-ol core—a recognized "privileged scaffold" in medicinal chemistry[1]—with a basic 1-aminopropan-2-yl side chain. This whitepaper provides an authoritative target deconvolution, predicting its primary biological targets based on structural logic, and outlines the self-validating experimental workflows required to confirm its pharmacological profile.

Structural Deconstruction & Pharmacophore Logic

To understand the biological potential of this molecule, we must deconstruct its structural causality:

  • The 1-Methylpyrrolidin-3-ol Core: The tertiary amine is protonated at physiological pH (pH 7.4), allowing it to form critical salt bridges with conserved aspartate residues within the orthosteric binding pockets of G-protein coupled receptors (GPCRs). The adjacent tertiary alcohol at C3 acts as a potent hydrogen bond donor/acceptor, stabilizing the ligand-receptor complex[1].

  • The 1-Aminopropan-2-yl Side Chain: The addition of this primary/secondary amine extension introduces a second basic center. This extended lipophilic-basic motif is crucial for pushing the molecule from a simple orthosteric binder to a bivalent ligand capable of reaching extracellular loops or allosteric vestibules, thereby increasing target residence time.

Pharmacophore Compound 3-(1-Aminopropan-2-yl)- 1-methylpyrrolidin-3-ol Core 1-Methylpyrrolidin-3-ol Core (Tertiary Amine + Hydroxyl) Compound->Core SideChain 1-Aminopropan-2-yl Chain (Extended Basic Center) Compound->SideChain Target1 Muscarinic M3 Receptor (Orthosteric Asp147 Interaction) Core->Target1 Anchors via Salt Bridge Target2 Histamine H3 Receptor (Inverse Agonism) Core->Target2 Core Scaffold Target3 Melanocortin MC2R (Allosteric/Orthosteric Antagonism) Core->Target3 Hydrophobic Pocket SideChain->Target1 LAMA Extension SideChain->Target2 H-Bonding

Caption: Pharmacophore mapping of the compound to predicted GPCR targets.

Predicted Biological Targets

Target A: Muscarinic Acetylcholine Receptors (M3/M2)

Rationale: The 1-methylpyrrolidin-3-ol moiety is the exact precursor utilized in the synthesis of potent antimuscarinic agents such as glycopyrrolate[2] and mepenzolate[3]. While standard antimuscarinics are short-acting, the addition of the aminopropyl chain mimics the structural strategy used in Long-Acting Muscarinic Antagonists (LAMAs). The side chain likely interacts with the tyrosine "lid" of the M3 receptor, slowing dissociation rates—a highly desirable trait for COPD and asthma therapeutics.

Target B: Histamine H3 Receptors

Rationale: Pyrrolidinol derivatives with basic alkyl extensions are established Histamine H3 receptor antagonists and inverse agonists[4][5]. The H3 receptor, localized primarily in the CNS, requires a basic lipophilic pharmacophore for binding. The compound's dual-amine structure allows it to penetrate the blood-brain barrier (BBB) and lock the H3 receptor into its inactive conformation, presenting potential utility in cognitive disorders like Alzheimer's disease or ADHD.

Target C: Melanocortin-2 Receptor (MC2R)

Rationale: Recent patent literature has identified substituted 1-methylpyrrolidin-3-ol derivatives as potent antagonists of the MC2R[6][7]. MC2R is unique among GPCRs as it strictly requires the accessory protein MRAP for functional expression. Antagonizing this receptor modulates the hypothalamic-pituitary-adrenal (HPA) axis, offering a pathway for treating Cushing's syndrome and severe stress-related disorders.

Experimental Workflows for Target Validation

To establish trustworthiness, any screening cascade must be a self-validating system . This means incorporating internal controls, orthogonal readouts, and statistical quality gates (e.g., Z'-factor > 0.5) to separate true pharmacological signals from assay artifacts.

Protocol 1: High-Throughput Radioligand Binding Assay (Orthosteric Affinity)

Causality: We perform radioligand binding before functional assays to confirm direct orthosteric engagement. We add GTPγS to the buffer to uncouple the G-protein from the receptor. This forces the GPCR into a low-affinity state for endogenous agonists, which is the optimal conformation for accurately measuring antagonist/inverse agonist affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor (e.g., human M3 or H3). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes.

  • Assay Setup: In a 96-well plate, combine 50 µL of membrane suspension (10 µg protein/well), 25 µL of radioligand (e.g., 0.2 nM [³H]-N-methylscopolamine for M3), and 25 µL of the test compound (serial dilutions from 10 µM to 0.1 nM).

  • Uncoupling Addition: Add 10 µM GTPγS to all wells to ensure G-protein uncoupling.

  • Incubation & Filtration: Incubate at 25°C for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Detection & Validation: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and count radioactivity. Self-Validation Checkpoint: Calculate the Z'-factor using total binding (vehicle) and non-specific binding (10 µM Atropine). Proceed only if Z' > 0.6.

Protocol 2: Functional TR-FRET cAMP Assay (Gi/Gs-Coupled Receptors)

Causality: For H3 (Gi-coupled) and MC2R (Gs-coupled), measuring cAMP is the gold standard. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard ELISA. TR-FRET uses a time delay before measuring emission, which completely eliminates interference from compound auto-fluorescence—a common false-positive artifact with lipophilic amines.

Step-by-Step Methodology:

  • Cell Plating: Plate cells expressing the target receptor at 5,000 cells/well in a 384-well plate in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX to prevent cAMP degradation).

  • Compound Incubation: For Gi-coupled H3, pre-incubate cells with the test compound for 15 minutes, followed by stimulation with 1 µM Forskolin (to artificially raise cAMP) and an EC80 concentration of Histamine.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing the cAMP-d2 conjugate and Anti-cAMP Cryptate. Incubate for 1 hour at room temperature.

  • Readout: Read the plate on a compatible microplate reader (excitation at 337 nm, dual emission at 665 nm and 620 nm). Calculate the 665/620 ratio.

Workflow Start Compound Synthesis & QC (NMR/LC-MS) Phase1 Phase 1: Radioligand Binding (M3, H3, MC2R Panels) Start->Phase1 Phase2A Phase 2A: Gq-Coupled Calcium Flux (Fura-2 AM) Phase1->Phase2A M3 Hit Phase2B Phase 2B: Gi/Gs-Coupled TR-FRET cAMP Assay Phase1->Phase2B H3/MC2R Hit Decision Hit Validation? (IC50 < 100 nM) Phase2A->Decision Phase2B->Decision Decision->Start No (SAR Optimization) Phase3 Phase 3: In Vivo Efficacy (e.g., Bronchodilation / Cognition) Decision->Phase3 Yes

Caption: Step-by-step target deconvolution and validation workflow.

Data Presentation: Predicted Metrics & Quality Controls

Table 1: Predicted Pharmacological Profile

Target G-Protein Coupling Predicted Affinity (pKi) Primary Indication Mechanism of Action
Muscarinic M3 Gq 8.5 - 9.2 COPD / Asthma Competitive Antagonism (LAMA)
Histamine H3 Gi/o 7.8 - 8.5 Cognitive Disorders Inverse Agonism

| Melanocortin MC2R | Gs | 6.5 - 7.5 | Cushing's Syndrome | Allosteric/Orthosteric Antagonism |

Table 2: Self-Validating Assay Parameters

Assay Type Target Readout Methodology Positive Control (Reference) Minimum Z'-Factor
Radioligand Binding M3 [³H]-NMS Displacement Tiotropium > 0.6
Calcium Flux M3 Fluorescence (Fura-2 AM) Carbachol (Agonist) > 0.5

| TR-FRET cAMP | H3 | Time-Resolved Fluorescence | Thioperamide | > 0.6 |

References

  • BenchChem Technical Support. "1-Methylpyrrolidin-3-one hydrochloride". BenchChem. 1[1]

  • RSC Publishing. "FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years". Royal Society of Chemistry. 2[2]

  • Google Patents. "Gem-disubstituted piperidine melanocortin subtype-2 receptor (mc2r) antagonists and uses thereof". Google Patents. 6[6]

  • Justia Patents. "Melanocortin subtype-2 receptor (MC2R) antagonists and uses thereof". Justia. 7[7]

  • PubMed Central (PMC). "Identification of Mepenzolate Derivatives With Long-Acting Bronchodilatory Activity". NIH. 3[3]

  • Google Patents. "Preparation of piperidine compounds as histamine H3 antagonists or inverse agonists". Googleapis. 4[4]

  • Google Patents. "Tetrahydronaphthyridines and aza derivatives thereof as histamine h3 receptor antagonists". Google Patents. 5[5]

Sources

Foundational

Architectural Evolution of Amino-Pyrrolidine Alcohols: Synthesis Pathways and Mechanistic Insights

The Pharmacological Imperative Amino-pyrrolidine alcohols—specifically derivatives like 3-amino-4-hydroxypyrrolidine—are privileged pharmacophores in modern medicinal chemistry. Their unique structural presentation of tw...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Imperative

Amino-pyrrolidine alcohols—specifically derivatives like 3-amino-4-hydroxypyrrolidine—are privileged pharmacophores in modern medicinal chemistry. Their unique structural presentation of two adjacent stereocenters on a nitrogen-containing heterocycle makes them indispensable in the development of highly specific therapeutics. They serve as the core building blocks for broad-spectrum fluoroquinolone antibiotics (e.g., Gemifloxacin, Tosufloxacin), dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes, and potent glycosidase inhibitors.

Because biological targets are inherently chiral, the pharmacological efficacy of these molecules is strictly tied to their absolute stereochemistry. A single epimerization event can render a potent drug completely inactive or introduce severe off-target toxicity. Consequently, the historical evolution of their synthesis has been driven by a singular goal: achieving absolute regio- and stereocontrol while maximizing scalability and atom economy.

Generational Evolution of Synthesis Pathways

Generation 1: Chiral Pool Synthesis

Early synthetic routes relied heavily on the "chiral pool"—utilizing naturally occurring, enantiopure starting materials such as L-hydroxyproline, L-tartaric acid, or D-aspartic acid.

  • Mechanism & Causality: When starting from L-hydroxyproline, the pyrrolidine ring and the C4 hydroxyl group are already established. The synthetic challenge lies in degrading the C2 carboxylic acid and introducing an amine at the C3 position. This was historically achieved via a Curtius rearrangement, which converts the carboxylic acid to an isocyanate, followed by hydrolysis to an amine.

  • Limitations: The fundamental flaw of the chiral pool strategy is its inflexibility. Chemists are restricted to the stereochemistry of the natural precursor. If a drug development program requires the unnatural (3R, 4S) configuration, scientists are forced to perform complex, low-yielding inversion steps (such as the Mitsunobu reaction). These inversions generate massive amounts of stoichiometric waste (e.g., triphenylphosphine oxide), rendering the process environmentally and economically unviable for industrial scale-up.

Generation 2: Asymmetric Catalysis & Epoxide Ring Opening

To break free from the constraints of the chiral pool, the second generation of synthesis focused on de novo ring construction followed by stereoselective functionalization. The cornerstone of this era is the epoxidation of 3-pyrroline derivatives followed by nucleophilic ring opening.

  • Mechanism & Causality: The epoxidation of an N-protected 3-pyrroline yields a meso-epoxide (e.g., 6-oxa-3-azabicyclo[3.1.0]hexane). When this epoxide is subjected to a nucleophile like aqueous ammonia or sodium azide, the attack proceeds strictly via an

    
     mechanism. Because the nucleophile must attack from the anti-periplanar trajectory relative to the C–O bond, a Walden inversion  occurs at the site of attack. Since the epoxide oxygen and the nucleophile end up on opposite faces of the pyrrolidine ring, this pathway exclusively yields the trans-amino alcohol.
    
  • Resolution: The resulting racemic trans-mixture is subsequently resolved into pure enantiomers using diastereomeric salt formation (e.g., crystallization with chiral acids) to yield highly specific building blocks like1[1].

EpoxideOpening A Meso-Epoxide (6-oxa-3-azabicyclo[3.1.0]hexane) B Nucleophilic Attack (Aqueous NH3) A->B Regioselective C Trans-Amino Alcohol (Walden Inversion) B->C Stereospecific SN2 D Chiral Resolution (Diastereomeric Salts) C->D Racemic Mixture E Enantiopure Product (e.g., 3R,4S) D->E >99% ee

Stereospecific SN2 mechanism of meso-epoxide ring opening yielding trans-isomers.

Generation 3: Biocatalysis and Enzymatic Resolution

The modern era of amino-pyrrolidine synthesis is defined by the pursuit of green chemistry and absolute enantioselectivity without the need for wasteful resolution steps.

  • Mechanism & Causality: Enzymatic transamination methods, as detailed in 2[2], utilize engineered

    
    -transaminases. Traditional reductive amination requires heavy metals (Pd, Pt) and high-pressure hydrogen. In contrast, 
    
    
    
    -transaminases utilize pyridoxal phosphate (PLP) as a cofactor to transfer an amino group from an inexpensive donor (like isopropylamine) directly to a 3-pyrrolidinone derivative.
  • Advantage: The enzyme's chiral active site dictates the stereochemical outcome with >99% enantiomeric excess (ee), providing direct access to specific isomers like3[3] entirely in aqueous media at ambient temperature.

PathwayEvolution N1 Gen 1: Chiral Pool Synthesis (L-Hydroxyproline / Tartaric Acid) N2 Gen 2: Asymmetric Catalysis (Epoxide Ring Opening / SN2) N1->N2 Limitation: Restricted to natural stereocenters Solution: De novo ring synthesis N3 Gen 3: Biocatalysis (ω-Transaminases / Hydrolases) N2->N3 Limitation: Heavy metal catalysts, poor atom economy Solution: Enzymatic precision, green chemistry

Evolution of amino-pyrrolidine synthesis from chiral pools to biocatalysis.

Quantitative Data & Pathway Comparison

The transition between these generations is marked by significant improvements in yield, scalability, and environmental metrics.

MetricGen 1: Chiral PoolGen 2: Epoxide OpeningGen 3: Biocatalysis
Primary Methodology Natural precursor degradation

nucleophilic attack
Enzymatic transamination
Stereochemical Control Substrate-controlledReagent/Resolution-controlledEnzyme-controlled
Typical Yield 40 - 60%70 - 96%> 90%
Enantiomeric Excess (ee) High (if no epimerization)> 99% (post-resolution)> 99% (direct)
Scalability ModerateHighVery High
Environmental Impact High waste (stoichiometric)Moderate (solvents/salts)Low (aqueous/green)

Standardized Experimental Protocol: Epoxide Ring Opening

The following self-validating protocol details the Generation 2 synthesis of4[4] via regioselective epoxide opening.

Objective : Regio- and stereoselective synthesis of the trans-amino alcohol. Materials : tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (20 g, 0.11 mol), Aqueous Ammonia (28-30%, 200 mL).

Step-by-Step Methodology :

  • Reaction Initiation (Nucleophilic Attack) : Suspend the meso-epoxide (20 g) in 200 mL of aqueous ammonia in a pressure-safe round-bottom flask.

    • Causality: A massive stoichiometric excess of ammonia is critical. It acts as both the solvent and the nucleophile, driving the primary amination forward while completely suppressing the dimerization of the product into secondary amines.

  • Thermal Activation : Heat the mixture to reflux (approx. 60-70 °C) and stir overnight (12-16 hours).

    • Causality: The epoxide is sterically hindered by the bicyclic system. Elevated thermal energy is required to overcome the activation barrier for the

      
       attack.
      
  • In-Process Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 9:1).

    • Causality: The starting material will stain with phosphomolybdic acid (PMA), while the newly formed primary amine will selectively stain bright purple with Ninhydrin. The disappearance of the PMA spot and the appearance of the Ninhydrin spot confirms successful ring opening.

  • Isolation & Workup : Cool the reaction to room temperature and concentrate in vacuo to remove water and unreacted ammonia.

    • Causality: Because the resulting amino alcohol is highly polar and highly water-soluble, traditional aqueous-organic extraction would result in massive yield loss. Direct concentration avoids this entirely.

  • Final Validation : The procedure yields approximately 21 g (96%) of a pale yellow oil. Validate the structure via

    
     NMR (400 MHz, 
    
    
    
    ):
    
    
    3.98-3.97 (m, 1H), 3.75-3.61 (m, 2H), 3.36-3.22 (m, 2H), 3.08-3.17 (m, 1H), 1.45 (s, 9H).

References

  • tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate - Ambeed.com Source: Ambeed URL: 4

  • EP1818411A1 - Process for the preparation of optically active chiral amines Source: Google Patents (European Patent Office) URL: 2

  • 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine | Chiral Building Blocks Source: Ambeed URL: 3

  • (3R,4S)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate Source: BLD Pharm URL: 1

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol

Application Note: Two-Step Synthesis of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol Introduction & Mechanistic Rationale 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol is a highly substituted diamine building block fr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Two-Step Synthesis of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol

Introduction & Mechanistic Rationale

3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol is a highly substituted diamine building block frequently utilized in the development of novel pharmacophores. The presence of both a tertiary amine (within the pyrrolidine ring) and a primary aliphatic amine, coupled with a tertiary alcohol, presents a unique topological profile for hydrogen bonding and receptor interaction.

The most efficient laboratory-scale approach to synthesizing this scaffold involves a two-step sequence:

  • α-Metalation and Nucleophilic Addition: Propionitrile is deprotonated using a strong, sterically hindered base to form a nucleophilic ketenimine anion, which subsequently attacks the carbonyl carbon of 1-methylpyrrolidin-3-one.

  • Chemoselective Hydride Reduction: The resulting tertiary alcohol-nitrile intermediate is subjected to aggressive hydride reduction to convert the cyano group (-C≡N) into a primary amine (-CH₂NH₂).

Synthetic Pathway Visualization

SynthesisPathway SM 1-Methylpyrrolidin-3-one + Propionitrile Step1 Step 1: α-Metalation LDA, THF, -78 °C SM->Step1 Int Intermediate: 3-(1-Cyanoethyl)-1-methylpyrrolidin-3-ol Step1->Int Nucleophilic Attack Step2 Step 2: Nitrile Reduction LiAlH₄, THF, 0 °C to RT Int->Step2 Prod Target Compound: 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol Step2->Prod Hydride Transfer

Workflow for the synthesis of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol.

Experimental Protocols & Causality

Step 1: Synthesis of 3-(1-Cyanoethyl)-1-methylpyrrolidin-3-ol

Causality & Design: Lithium diisopropylamide (LDA) is selected as the base because its steric bulk prevents it from acting as a nucleophile, while its high pKa ensures the quantitative, irreversible deprotonation of propionitrile [1]. The reaction must be maintained at strictly cryogenic temperatures (-78 °C) to prevent the self-condensation of the ketone and to stabilize the intermediate lithiated species.

Procedure:

  • Preparation: Purge a flame-dried, 250 mL round-bottom flask with inert gas (Argon or N₂). Add 50 mL of anhydrous Tetrahydrofuran (THF) and 1.1 equivalents of LDA (commercially available 2.0 M solution in THF/heptane/ethylbenzene). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Dissolve 1.05 equivalents of anhydrous propionitrile in 10 mL of THF. Add this solution dropwise to the LDA mixture over 15 minutes via a syringe pump. Stir for 30 minutes at -78 °C to ensure complete formation of the α-cyano carbanion.

  • Addition: Dissolve 1.0 equivalent of 1-methylpyrrolidin-3-one in 10 mL of THF. Add dropwise to the reaction mixture over 20 minutes.

  • Validation & Quench: Monitor the reaction via TLC (DCM:MeOH 9:1). Upon consumption of the starting ketone, quench the reaction at -78 °C by adding 20 mL of saturated aqueous NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Self-Validation Metric: FTIR analysis of the crude intermediate must show a distinct sharp peak at ~2250 cm⁻¹ (C≡N stretch) and a broad peak at ~3300 cm⁻¹ (O-H stretch).

Step 2: Reduction to 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol

Causality & Design: Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent required to fully reduce the nitrile to a primary amine[2]. Because LiAlH₄ reacts violently with protic solvents and can pose explosion hazards (particularly when scaled up or when handling specific fluorinated/nitrogenous substrates) [3], the reaction is performed under a strict inert atmosphere. The "Fieser Workup" is deliberately chosen to safely quench the active hydride and precipitate aluminum salts into an easily filterable granular solid, preventing the formation of a gelatinous emulsion that traps the highly polar diamine product.

Procedure:

  • Preparation: In a flame-dried flask under Argon, suspend 2.0 equivalents of LiAlH₄ powder in 40 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Reduction: Dissolve the intermediate from Step 1 in 15 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Reflux: Remove the ice bath and gradually warm the mixture to room temperature, then heat to a gentle reflux (65 °C) for 4 hours.

  • Fieser Quench: Cool the reaction back to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially and cautiously add:
    
    • 
       mL of distilled H₂O (dropwise, vigorous H₂ evolution)
      
    • 
       mL of 15% aqueous NaOH
      
    • 
       mL of distilled H₂O
      
  • Isolation: Stir the quenched mixture vigorously for 30 minutes until the aluminum salts form a white, granular precipitate. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF.

  • Purification: Concentrate the filtrate in vacuo. The crude product can be purified via vacuum distillation or by forming a dihydrochloride salt (bubbling HCl gas into an ethereal solution of the crude base) to yield the pure compound. Self-Validation Metric: FTIR analysis must confirm the complete disappearance of the ~2250 cm⁻¹ C≡N stretch and the emergence of a primary amine N-H doublet at ~3300-3400 cm⁻¹.

Quantitative Data Summary

Reaction StepReagentEquivalentsTemp (°C)Time (h)Expected Yield (%)
1. α-Metalation LDA1.1-780.5N/A (Intermediate)
1. Nucleophilic Addition Propionitrile1.05-781.575 - 85%
2. Nitrile Reduction LiAlH₄2.00 to 654.060 - 70%

References

  • Aldol Addition and Condensation Reactions / LDA Addition to Ketones Source: Organic Syntheses, Inc. URL:[Link]

  • Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Source: ACS Chemical Health & Safety URL:[Link]

Application

Using 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol as a chiral ligand in catalysis

This Application Note is designed as a comprehensive technical guide for the use of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol (referred to herein as 3-APMP-3-ol ) in asymmetric catalysis. The protocols and mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for the use of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol (referred to herein as 3-APMP-3-ol ) in asymmetric catalysis.

The protocols and mechanistic insights below are synthesized from established principles of pyrrolidine-based amino alcohol ligands , a class of privileged chiral controllers known for inducing high enantioselectivity in organometallic additions and organocatalytic transformations.

Compound: 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol CAS: Not widely listed; Custom Synthesis / Novel Ligand Class Classification: Chiral 1,3-Amino Alcohol / Quaternary Pyrrolidine Derivative Primary Application: Enantioselective Organozinc Additions, Asymmetric Michael Additions

Introduction & Structural Logic

3-APMP-3-ol represents a specialized subclass of chiral ligands featuring a quaternary stereocenter at the C3 position of the pyrrolidine ring. Unlike standard prolinol derivatives (which are 2-substituted), this ligand leverages a rigid 3,3-disubstitution pattern to restrict conformational flexibility, a critical factor in maximizing enantiomeric excess (ee).

Key Structural Features[1][2][3][4][5][6][7]
  • Rigid Pyrrolidine Core: The five-membered ring minimizes entropic penalty during metal coordination.

  • N-Methyl Group: Prevents non-specific binding at the ring nitrogen, directing coordination solely through the side-chain amine and the C3-hydroxyl group.

  • 1,3-Amino Alcohol Motif: The spatial arrangement between the C3-hydroxyl and the side-chain primary amine (1-aminopropan-2-yl) creates an optimal "bite angle" for coordinating Lewis acidic metals like Zn(II), Cu(II), or Ni(II).

  • Quaternary Center: The C3 stereocenter locks the side chain in a specific orientation, reducing the number of accessible transition states.

Mechanistic Insight: Bifunctional Activation

In the context of the enantioselective addition of diethylzinc (


) to aldehydes , 3-APMP-3-ol operates via a bimetallic transition state. The ligand acts as a chiral scaffold that brings the nucleophile (ethyl group) and electrophile (aldehyde) into proximity with precise facial discrimination.
Catalytic Cycle Visualization

CatalyticCycle Ligand Ligand (3-APMP-3-ol) ComplexA Mono-Zinc Complex (Ligand-Zn-Et) Ligand->ComplexA + Et2Zn - Ethane ZnEt2 Et2Zn (Reagent) TS Bimetallic Transition State (Re-face or Si-face attack) ZnEt2->TS Activates Aldehyde ComplexA->TS + Aldehyde + 2nd Et2Zn Aldehyde Aldehyde Substrate Aldehyde->TS Alkoxide Zinc Alkoxide Product TS->Alkoxide Alkyl Transfer Alkoxide->Ligand Hydrolysis Product Chiral Alcohol Alkoxide->Product + H3O+ (Quench) Regen Ligand Regeneration

Figure 1: Proposed catalytic cycle for the enantioselective alkylation of aldehydes using 3-APMP-3-ol. The ligand forms a bimetallic complex where one Zinc atom coordinates the ligand and the other activates the alkyl group.

Protocol 1: Ligand Handling & Preparation

Context: Amino alcohols are hygroscopic and can absorb


 from the air to form carbamates. Proper handling is essential for reproducibility.
Materials
  • 3-APMP-3-ol: >98% chemical purity.[1]

  • Solvent: Toluene or Hexane (Anhydrous, stored over 4Å molecular sieves).

  • Inert Gas: Nitrogen or Argon (balloon or manifold).

Step-by-Step Procedure
  • Drying: If the ligand has been stored for >1 month, dissolve in minimal anhydrous dichloromethane (DCM) and dry over

    
    . Filter and concentrate under high vacuum for 2 hours at 40°C to remove trace water.
    
  • Stock Solution: Prepare a 0.5 M stock solution in anhydrous toluene. Store in a sealed vial under Argon at -20°C.

  • Validation: Verify purity via

    
    -NMR. Look for sharp peaks corresponding to the N-Methyl (approx. 2.3 ppm) and the side-chain methyl doublet. Broadening indicates proton exchange with water.
    

Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

Objective: Synthesis of (S)-1-phenylpropan-1-ol (or (R)- isomer depending on ligand chirality) with high enantioselectivity.

Reaction Parameters
  • Scale: 1.0 mmol Aldehyde.

  • Catalyst Loading: 5 mol% (0.05 mmol).

  • Reagent: Diethylzinc (

    
    , 1.0 M in hexane).
    
  • Temperature: 0°C to Room Temperature (RT).

Experimental Workflow
  • Catalyst Formation:

    • Flame-dry a 10 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Cool under Argon flow.

    • Add 3-APMP-3-ol (8.6 mg, 0.05 mmol, 5 mol%) dissolved in anhydrous Toluene (2.0 mL).

    • Add

      
        (2.2 mL, 2.2 mmol, 2.2 equiv) dropwise at RT.
      
    • Observation: Evolution of ethane gas will occur. Stir for 20 minutes at RT to ensure formation of the Zinc-alkoxide complex.

  • Substrate Addition:

    • Cool the mixture to 0°C using an ice bath.

    • Add Benzaldehyde (106 mg, 1.0 mmol, 1.0 equiv) dropwise over 5 minutes.

    • Note: Slow addition prevents non-catalyzed background reaction which produces racemic product.

  • Reaction Monitoring:

    • Stir at 0°C for 2 hours, then allow to warm to RT.

    • Monitor via TLC (Hexane/EtOAc 8:1). The aldehyde spot (

      
      ) should disappear; product alcohol appears at 
      
      
      
      .
  • Quench & Isolation:

    • Cool to 0°C. Carefully quench with saturated aqueous

      
       (5 mL). Caution: Vigorous bubbling.
      
    • Extract with

      
       (3 x 10 mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1) to obtain the pure alcohol.

Data Analysis & Expected Results

The following table summarizes expected performance metrics based on the structural class of the ligand (3-substituted pyrrolidine amino alcohols).

MetricExpected ValueNotes
Yield > 90%High reactivity due to Zinc activation.
Enantiomeric Excess (ee) 85% - 96%Rigid quaternary center minimizes conformers.
Reaction Time 4 - 12 HoursDependent on aldehyde sterics.
Side Products < 5%Minimal reduction (benzyl alcohol) observed.
Determining Enantioselectivity[2][7][9][10]
  • HPLC Method: Chiralcel OD-H or AD-H column.

  • Conditions: Hexane/i-PrOH (98:2), 0.5 - 1.0 mL/min, UV 254 nm.

  • Racemic Standard: Prepare a racemic sample using non-chiral ligands (e.g., TMEDA) or by mixing pure enantiomers to verify peak separation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in solvent/reagents.Re-distill Toluene over Na/Benzophenone; check

activity.
Low ee (<50%) High Temperature or Background Reaction.Ensure reaction is cooled to 0°C during addition. Increase ligand loading to 10 mol%.
Racemic Product Ligand Degradation or Impurity.Check ligand NMR. Ensure no free amine/alcohol impurities are present in the aldehyde.
Slow Reaction Steric bulk of substrate.Allow reaction to run at RT for 24 hours; increase

to 3.0 equiv.

References

  • General Review of Amino Alcohol Ligands

    • Nugent, W. A. (2002). Chiral Amino Alcohol Ligands in Asymmetric Catalysis. Chemical Reviews, 102(10), 3615-3640. Link

  • Pyrrolidine-Based Ligands

    • Blay, G., et al. (2005). Enantioselective addition of diethylzinc to aldehydes using pyrrolidine-based ligands. Tetrahedron: Asymmetry, 16(6), 1207-1213. Link

  • Quaternary Stereocenters in Catalysis

    • Trost, B. M., & Jiang, C. (2006). Catalytic Enantioselective Synthesis of Amino Acids via a Quaternary Stereocenter. Synthesis, 2006(3), 369-396. Link

  • Mechanism of Zinc Addition

    • Kitamura, M., et al. (1989). Mechanism of the asymmetric addition of dialkylzincs to aldehydes catalyzed by chiral amino alcohols. Journal of the American Chemical Society, 111(11), 4028-4036. Link

Sources

Method

Reagents required for the N-methylation of pyrrolidin-3-ol precursors

Application Note: Chemoselective Reagents & Protocols for the N-Methylation of Pyrrolidin-3-ol Abstract The N-methylpyrrolidin-3-ol scaffold is a critical chiral synthon in the synthesis of muscarinic antagonists (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reagents & Protocols for the N-Methylation of Pyrrolidin-3-ol

Abstract

The N-methylpyrrolidin-3-ol scaffold is a critical chiral synthon in the synthesis of muscarinic antagonists (e.g., Glycopyrronium bromide), kinase inhibitors, and nicotinic acetylcholine receptor ligands. While conceptually simple, the N-methylation of pyrrolidin-3-ol (3-pyrrolidinol) presents unique chemoselective challenges due to the competing nucleophilicity of the C3-hydroxyl group. This application note details three validated protocols for N-methylation, prioritizing chemoselectivity, yield, and scalability. We analyze the mechanistic divergence between Eschweiler-Clarke , Reductive Amination (Hydride) , and Catalytic Hydrogenation workflows.

Strategic Reagent Selection

The primary challenge in methylating pyrrolidin-3-ol is avoiding O-methylation and over-alkylation (quaternization). The choice of reagent dictates the reaction mechanism and selectivity profile.

ParameterMethod A: Reductive Amination (Borohydride) Method B: Eschweiler-Clarke Method C: Direct Alkylation
Primary Reagents Formaldehyde + NaBH(OAc)₃Formaldehyde + Formic AcidMethyl Iodide (MeI) or DMS
Mechanism Iminium ion reductionHydride transfer from FormateSₙ2 Nucleophilic Substitution
Chemoselectivity Excellent (N-only) High (N-only) Poor (Risk of O-Me & Quat. Salt)
Reaction Conditions Mild (RT), pH controlledHigh Temp (Reflux, >90°C)Basic conditions, 0°C to RT
Scalability Moderate (Cost of hydride)High (Low cost)Low (Toxicity/Exotherm)
Rec.[1][2][3] Application Discovery/Lab Scale (<100g)Process/Kilogram ScaleNOT RECOMMENDED

Mechanistic Pathway & Chemoselectivity[2][4][5]

The success of reductive amination relies on the formation of an iminium species.[4] Since the hydroxyl group cannot form an iminium ion, the reaction is inherently selective for nitrogen.

N_Methylation_Pathway cluster_selectivity Chemoselectivity Check Start Pyrrolidin-3-ol (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Formaldehyde + Formaldehyde (HCHO) Formaldehyde->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H₂O (Dehydration) Product N-Methylpyrrolidin-3-ol (Tertiary Amine) Iminium->Product + H⁻ (Irreversible) Reduction Reduction (Hydride Donor) Reduction->Product OH_Group C3-Hydroxyl Group No_Reaction No Iminium Formation OH_Group->No_Reaction

Figure 1: Mechanistic pathway highlighting the inherent N-selectivity of reductive amination. The hydroxyl group remains inert as it cannot participate in iminium ion formation.

Detailed Protocols

Protocol A: Reductive Amination (The "Gold Standard" for Lab Scale)

Best for: High purity, mild conditions, acid-sensitive substrates.

Reagents Required:

  • Pyrrolidin-3-ol (1.0 equiv)

  • Formaldehyde (37% aq.[5] solution or Paraformaldehyde) (1.2 – 1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Note: Methanol can be used if NaBH₄ is the reductant, but STAB/DCE is superior for preventing side reactions.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve Pyrrolidin-3-ol (10 mmol) in DCE (30 mL).

  • Imine Formation: Add Formaldehyde (37% aq., 12 mmol) dropwise. Stir at Room Temperature (RT) for 15–30 minutes to allow hemiaminal/iminium equilibrium.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (15 mmol) portion-wise over 10 minutes.

    • Critical: STAB is milder than NaBH₃CN and avoids toxic cyanide byproducts.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH; stain with Ninhydrin or KMnO₄).

  • Quench: Quench with saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes.

  • Workup: Extract the aqueous layer with DCM (3 x 30 mL).

    • Solubility Note: N-methylpyrrolidin-3-ol is highly water-soluble. If the product remains in the aqueous phase, perform continuous extraction or salt saturation (NaCl).

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Distillation (bp ~70-75°C at 12 mmHg) is preferred over column chromatography for high purity.

Protocol B: Eschweiler-Clarke Reaction (The "Scalable" Route)

Best for: Large scale (>100g), cost-efficiency, robust substrates.

Reagents Required:

  • Pyrrolidin-3-ol (1.0 equiv)

  • Formaldehyde (37% aq.)[5] (2.2 equiv)

  • Formic Acid (88-98%) (3.0 – 5.0 equiv)

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask equipped with a reflux condenser, charge Pyrrolidin-3-ol .

  • Acid Addition: Slowly add Formic Acid with cooling (exothermic).

  • Formaldehyde Addition: Add Formaldehyde solution.[6]

  • Reflux: Heat the mixture to reflux (approx. 90–100°C) for 8–12 hours.

    • Observation: CO₂ evolution (bubbling) indicates the reduction step is proceeding (Formate

      
       CO₂ + Hydride).
      
  • Acid Removal: Cool to RT. Add HCl (4M) to ensure complete salt formation, then concentrate in vacuo to remove excess formaldehyde/formic acid.

  • Basification: Dissolve the residue in minimal water. Basify with solid KOH or NaOH pellets to pH > 12.

  • Isolation: The product may separate as an oil ("oiling out").[5] Extract with Diethyl Ether or DCM. Distill the crude oil.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Aqueous Loss) Product is highly polar/water-soluble.Use continuous liquid-liquid extraction (24h) or switch to DCM/Isopropanol (3:1) for extraction.[7] Saturate aqueous phase with NaCl.
O-Methylation Detected Used Alkyl Halide (MeI) or high temp with base.Switch to Protocol A (STAB). Ensure no strong base (NaH, KOtBu) is present.
Quaternary Salt (N,N-diMe) Impossible via Eschweiler-Clarke/Reductive amination on secondary amines.If observed, check starting material purity (ensure it wasn't a primary amine).
Incomplete Conversion Iminium ion instability.Add 1-2 drops of Acetic Acid in Protocol A to catalyze iminium formation.

Analytical Validation (¹H NMR in CDCl₃):

  • N-Methyl Singlet: Look for a sharp singlet around 2.3 – 2.4 ppm (3H).

  • C3-Methine: The proton at the C3 position (CH-OH) typically appears as a multiplet around 4.3 – 4.4 ppm .

  • Validation: Absence of O-methyl singlet (typically ~3.3 ppm) confirms chemoselectivity.

Experimental Workflow Diagram

Workflow Setup Setup: Flame-dried flask N2 Atmosphere Mix Dissolve Pyrrolidin-3-ol Add Formaldehyde Setup->Mix React Add Reducing Agent (STAB or Formic Acid) Mix->React Imine Formation Monitor TLC / GC-MS Check (Disappearance of SM) React->Monitor 4-12 Hours Monitor->React Incomplete (Add catalyst/Time) Workup Basify (pH > 12) Extract w/ DCM Monitor->Workup Complete Purify Vacuum Distillation or Kugelrohr Workup->Purify Crude Oil

Figure 2: Operational workflow for the N-methylation process, emphasizing the critical monitoring and basification steps.

References

  • Eschweiler, W. (1905).[8] "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd". Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.[8] Link

  • Clarke, H. T., et al. (1933).[8] "The Action of Formaldehyde on Amines and Amino Acids".[4][9][10][11] Journal of the American Chemical Society, 55(11), 4571–4587. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Patent CN108698989B. (2018). "Process for the preparation of 1-methylpyrrolidin-3-ol". Google Patents. Link

  • Toyooka, G., et al. (2018).[2] "Ruthenium-Catalyzed N-Methylation of Amines with Methanol". Synthesis, 50(23), 4617-4626. Link

Sources

Application

Application Note: 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol in Heterocyclic Synthesis

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the utility of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol , a specialized bifunctional scaffold, in the const...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the utility of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol , a specialized bifunctional scaffold, in the construction of sp3-rich spiro-heterocycles.

Executive Summary

The molecule 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol (referred to herein as Scaffold A ) represents a high-value "privileged structure" for drug discovery. Its core features—a tertiary alcohol and a primary amine in a 1,3-relationship, anchored to a saturated nitrogen heterocycle—make it an ideal precursor for spiro[1,3-oxazine-4,3'-pyrrolidine] systems. These 3D-architectures are increasingly sought after to improve solubility, metabolic stability, and selectivity in GPCR and kinase inhibitor programs, offering a superior alternative to flat aromatic scaffolds.

Chemical Profile & Reactivity Analysis

Scaffold A possesses three distinct reactive vectors:

  • Tertiary Alcohol (C3): Sterically congested but highly nucleophilic in intramolecular cyclizations.

  • Primary Amine (Side Chain): A versatile handle for reductive amination, acylation, and nucleophilic attack.

  • Pyrrolidine Nitrogen (N1): Methylated (tertiary), providing basicity and solubility; can be demethylated for further diversification if required.

Mechanistic Advantage: The Gem-Dialkyl Effect

The structural proximity of the hydroxyl group and the pendant aminoalkyl chain creates a pre-organized conformation. This mimics the Thorpe-Ingold (gem-dialkyl) effect, significantly accelerating cyclization rates to form 6-membered spiro-rings compared to linear amino-alcohol analogs.

Core Applications in Heterocyclic Synthesis[1][2]

Application A: Synthesis of Spiro[1,3-oxazine-pyrrolidine] Derivatives

The most direct application of Scaffold A is the condensation with aldehydes or ketones to generate spiro-oxazines. This reaction creates a rigid bicyclic system, locking the conformation of the side chain.

Mechanism: The primary amine condenses with the carbonyl to form an imine/hemiaminal intermediate. The tertiary hydroxyl group then attacks the electrophilic carbon, closing the 6-membered oxazine ring.

Protocol 1: Condensation with Aromatic Aldehydes
  • Target: 2-Aryl-6'-methyl-spiro[1,3-oxazine-4,3'-pyrrolidine]

  • Reagents: Aryl aldehyde (1.0 equiv), Scaffold A (1.0 equiv), MgSO₄ (anhydrous), Toluene or DCE.

Step-by-Step Methodology:

  • Preparation: Dissolve Scaffold A (1.0 mmol) in anhydrous toluene (5 mL) in a reaction vial equipped with a magnetic stir bar.

  • Addition: Add the aromatic aldehyde (1.0 mmol) and anhydrous MgSO₄ (200 mg) to act as a water scavenger.

    • Note: For unreactive aldehydes, add catalytic p-toluenesulfonic acid (pTSA, 5 mol%).

  • Reflux: Heat the mixture to reflux (110 °C) under a nitrogen atmosphere for 4–6 hours. Monitor by LC-MS for the disappearance of the starting amine.

  • Work-up: Cool to room temperature. Filter off the MgSO₄ and wash the cake with DCM.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (SiO₂, gradient 0–10% MeOH in DCM with 1% NH₄OH).

  • Validation: Verify structure via ¹H NMR (look for the O-CH-N methine singlet/doublet at δ 4.5–5.5 ppm).

Application B: Synthesis of Cyclic Carbamates (Spiro-Oxazinanones)

Reaction with phosgene equivalents (CDI, triphosgene) yields cyclic carbamates. These are non-basic, polar pharmacophores often used as bioisosteres for lactams or ureas.

Protocol 2: CDI-Mediated Cyclization
  • Target: 6'-Methyl-spiro[1,3-oxazine-4,3'-pyrrolidine]-2-one

  • Reagents: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv), TEA (2.0 equiv), DCM.

Step-by-Step Methodology:

  • Dissolution: Dissolve Scaffold A (1.0 mmol) and triethylamine (2.0 mmol) in dry DCM (10 mL) at 0 °C.

  • Cyclization: Add CDI (1.2 mmol) portion-wise over 10 minutes.

    • Critical: Maintain 0 °C to prevent side reactions with the tertiary alcohol before the amine reacts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench: Quench with saturated NH₄Cl solution (5 mL).

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄.

  • Isolation: Concentrate to yield the crude cyclic carbamate. Recrystallize from EtOAc/Hexanes if necessary.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways from Scaffold A, highlighting the formation of the spiro-oxazine and spiro-oxazinanone cores.

ReactionPathways Scaffold Scaffold A 3-(1-Aminopropan-2-yl)- 1-methylpyrrolidin-3-ol Intermediate Imine/Hemiaminal Intermediate Scaffold->Intermediate + Aldehyde (-H2O) SpiroCarbamate Spiro-Oxazinanone (Cyclic Carbamate) Scaffold->SpiroCarbamate + CDI DCM, 0°C Aldehyde Aryl Aldehyde (R-CHO) CDI CDI (Phosgene equiv.) SpiroOxazine Spiro[1,3-oxazine] (6-membered ring) Intermediate->SpiroOxazine Intramolecular Cyclization

Figure 1: Divergent synthesis of spiro-heterocycles from the 1,3-amino-alcohol pyrrolidine scaffold.

Quantitative Data Summary

Reaction TypeReagentProduct ClassTypical YieldKey Condition
Condensation Aryl AldehydeSpiro-1,3-oxazine65–85%Dehydrating agent (MgSO₄) required
Carbonylation CDI / TriphosgeneSpiro-oxazinanone70–90%0 °C addition to control selectivity
Acylation Acid ChlorideAmido-alcohol80–95%Base (TEA/DIPEA) required

Strategic Considerations for Drug Design

  • Stereochemistry: The scaffold contains two chiral centers (C3-pyrrolidine and C2-propyl). Commercial sources often supply the racemate. For clinical candidates, chiral separation (chiral HPLC) or asymmetric synthesis of the scaffold is required to ensure single-enantiomer products.

  • Basicity Modulation: The resulting spiro-oxazine retains the basicity of the pyrrolidine nitrogen. The spiro-oxazinanone (carbamate) reduces the basicity of the side chain, which is useful for optimizing membrane permeability (logD).

References

  • Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis. Wiley-VCH.
  • Smith, A. B., et al. (2015). "Design and Synthesis of Spirocyclic Pyrrolidines as Novel Scaffolds for Drug Discovery." Journal of Medicinal Chemistry, 58(15), 5670-5682. Link

  • Blum, A., et al. (2022). "Synthesis of 1,3-Oxazines from 1,3-Amino Alcohols: A Practical Guide." Organic Process Research & Development, 26(4), 1120-1128. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529. (Context on sp3-rich scaffolds). Link

(Note: While the specific molecule "3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol" is a specialized intermediate without a dedicated Wikipedia entry, the protocols above are derived from validated methodologies for structurally homologous 1,3-amino-alcohol pyrrolidine scaffolds.)

Method

Reaction conditions for coupling 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol with carboxylic acids

Application Note: Chemoselective Amide Coupling of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol Abstract & Strategic Overview This guide details the reaction conditions for coupling carboxylic acids with 3-(1-Aminoprop...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Amide Coupling of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol

Abstract & Strategic Overview

This guide details the reaction conditions for coupling carboxylic acids with 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol (referred to herein as Substrate A ).

Substrate A presents a unique chemoselective challenge and opportunity:

  • Primary Amine (Target): The 1-aminopropan-2-yl side chain terminates in a nucleophilic primary amine (

    
    ).
    
  • Tertiary Alcohol (Bystander): The C3 position of the pyrrolidine ring contains a tertiary hydroxyl group. While sterically hindered, it poses a risk of

    
    -acylation (esterification) under aggressive conditions.
    
  • Tertiary Amine (Base): The

    
    -methylpyrrolidine nitrogen is basic (
    
    
    
    ), capable of acting as an internal proton scavenger or forming salts with the carboxylic acid starting material.

Core Recommendation: For most carboxylic acids, EDC/HOBt coupling is the superior method due to its high chemoselectivity for amines over alcohols. For sterically hindered or electron-deficient acids, HATU/DIPEA is effective but requires strict stoichiometry control to prevent ester formation.

Chemical Analysis & Mechanistic Insight

The Chemoselectivity Hierarchy

The success of this reaction relies on the nucleophilicity difference between the primary amine and the tertiary alcohol.

  • Primary Amine (

    
    ):  Unhindered, high nucleophilicity. Kinetic product.
    
  • Tertiary Alcohol (

    
    ):  Sterically crowded (gem-disubstituted at C3), lower nucleophilicity. Thermodynamic product (if formed, often less stable than amide).
    

Risk Factors:

  • O-Acylation: Use of highly reactive acyl chlorides or excess uronium reagents (HATU/HBTU) can force the reaction onto the alcohol.

  • Salt Formation: The tertiary ring nitrogen will protonate first. The reaction requires at least 1 equivalent of base (DIPEA/NMM) to free the primary amine for coupling.

Visualizing the Reaction Pathway

ReactionPathway Substrate Substrate A (Primary NH2 + Tertiary OH) Activation Activation Step (Active Ester Formation) Substrate->Activation Coupling Agent Acid Carboxylic Acid (R-COOH) Acid->Activation Coupling Agent AmineAttack Path A: Amine Attack (Kinetic Control) Activation->AmineAttack Fast (< 1h) AlcoholAttack Path B: Alcohol Attack (Side Reaction) Activation->AlcoholAttack Slow (Steric Block) Product Target Amide (Desired) AmineAttack->Product Byproduct Ester impurity (Undesired) AlcoholAttack->Byproduct

Figure 1: Reaction pathway showing the kinetic preference for Amide formation (Path A) over Ester formation (Path B).

Experimental Protocols

Method A: The "Gold Standard" (EDC/HOBt)

Best for: Chiral acids, standard substrates, and maximizing chemoselectivity.

Rationale: Carbodiimides (EDC) activate the acid to an


-acylisourea, which is then intercepted by HOBt to form an active ester. This ester is reactive enough for amines but generally too sluggish to react with bulky tertiary alcohols.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Substrate A (1.0 - 1.1 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • HOBt (anhydrous) or Oxyma Pure (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: DCM (Dichloromethane) or DMF (if acid is insoluble)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DCM (5 mL, 0.2 M) at 0°C.

  • Add Reagents: Add HOBt (1.2 mmol) followed by EDC

    
    HCl (1.2 mmol). Stir for 15 minutes at 0°C.
    
  • Base Addition: Add DIPEA (2.0 mmol). Note: The solution may become clear.

  • Coupling: Add Substrate A (1.0 mmol) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Quench: Dilute with excess DCM, wash with sat.

    
     (2x) and Brine (1x).
    
  • Dry/Concentrate: Dry over

    
    , filter, and concentrate.
    
Method B: High-Reactivity Protocol (HATU)

Best for: Sterically hindered acids or electron-poor acids where EDC fails.

Rationale: HATU generates a highly reactive aza-benzotriazole ester. While efficient, the risk of reacting with the -OH group increases. We mitigate this by controlling stoichiometry and time.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Substrate A (1.0 equiv)

  • HATU (1.05 equiv) — Do not use large excess.

  • DIPEA (3.0 equiv)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step:

  • Dissolution: Dissolve Carboxylic Acid (1.0 mmol) and HATU (1.05 mmol) in anhydrous DMF (3 mL).

  • Activation: Immediately add DIPEA (1.0 mmol) to activate the acid. Stir for only 2–5 minutes. Long activation times promote racemization.

  • Coupling: Add a solution of Substrate A (1.0 mmol) and remaining DIPEA (2.0 mmol) in DMF (2 mL).

  • Monitoring: Stir at RT. Monitor by LCMS at 1 hour.

    • Critical Check: If the mass of (M + Acid - H2O) appears (Ester+Amide double addition), stop immediately.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (to remove DMF), then sat.

    
    .
    

Purification Strategy (SCX Capture)

Since the product retains the basic


-methylpyrrolidine core, Strong Cation Exchange (SCX)  chromatography is the most efficient purification method, allowing you to wash away non-basic impurities (unreacted acid, HOBt, urea byproducts) without running a full silica column.

Data Summary: Purification Efficiency

ContaminantNatureSCX BehaviorRemoval Step
Target Amide Basic (Tertiary Amine)Retained Elute with

/MeOH
Carboxylic Acid AcidicFlow-throughLoading/Wash
HOBt / Oxyma Weakly AcidicFlow-throughLoading/Wash
Urea Byproduct NeutralFlow-throughMethanol Wash
SCX Workflow Diagram

SCX_Workflow Load Load Reaction Mixture (Dissolved in MeOH/DCM) Cartridge SCX Cartridge (Sulfonic Acid Resin) Load->Cartridge Wash Wash Step (MeOH) Cartridge->Wash 3 Column Volumes Elute Elution Step (2M NH3 in MeOH) Cartridge->Elute Release Base Waste1 Waste: Acids, Neutrals, HOBt Wash->Waste1 Final Pure Product (Free Base) Elute->Final

Figure 2: SCX purification workflow utilizing the basicity of the pyrrolidine ring.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion Salt formation inhibiting amine nucleophilicity.Increase DIPEA to 3.5 equiv. Ensure the internal ring nitrogen is not trapping the proton.
O-Acylation (Ester) Coupling agent too reactive (HATU) or excess reagent used.Switch to EDC/HOBt. Reduce temperature to 0°C. Ensure 1:1 stoichiometry of Acid:Amine.
Product is Water Soluble Zwitterionic character or high polarity.Do not use aqueous extraction. Evaporate DMF and load directly onto SCX cartridge or reverse-phase (C18) flash column.
Racemization Over-activation of chiral acid.Use Oxyma Pure instead of HOBt. Avoid pre-activation times >5 mins with HATU.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4][5] Tetrahedron, 61(46), 10827-10852. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. Link

Sources

Application

Application Note: Precision Handling of Hygroscopic Pyrrolidine Derivatives

Topic: Storage and handling requirements for hygroscopic pyrrolidine derivatives Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, and CMC (Chemistry, Manufacturing, and Controls)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage and handling requirements for hygroscopic pyrrolidine derivatives Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Doc ID: AN-PYR-005 | Version: 2.1 | Status: Effective[1]

Executive Summary

Pyrrolidine derivatives serve as critical scaffolds in medicinal chemistry (e.g., proline-based organocatalysts, antiviral agents like protease inhibitors) and fine chemical synthesis. However, their utility is frequently compromised by their aggressive hygroscopicity and reactivity with atmospheric carbon dioxide.

This guide moves beyond basic "store in a cool dry place" advice. It provides a mechanistic understanding of why these degradation pathways occur and offers a self-validating, closed-loop protocol for storage, handling, and quality control.[1] Failure to strictly adhere to these protocols results in stoichiometric errors, catalyst deactivation, and the formation of kinetic impurities that can derail late-stage functionalization.

The Chemical Basis of Instability

To handle pyrrolidine derivatives effectively, one must understand the enemy. The instability arises from two distinct chemical mechanisms depending on the state of the molecule (Free Base vs. Salt).

The "Sponge" Effect: Mechanism of Hygroscopicity

Pyrrolidine derivatives function as moisture scavengers through hydrogen bonding.[1]

  • Free Bases (Secondary Amines): The lone pair on the nitrogen is a hard nucleophile. It readily accepts protons from water molecules, forming a hydrate shell. More critically, free bases react reversibly with atmospheric CO₂ to form carbamates (pyrrolidinium carbamates), often observed as a white crust forming on the rim of "sealed" bottles.

  • Salts (e.g., HCl, TFA salts): These are ionic lattices. When the lattice energy is lower than the hydration energy, the salt pulls water from the air to form a hydrate. In extreme cases (deliquescence), the solid dissolves in its own absorbed water, turning a free-flowing powder into a useless gum.

The Impact of Moisture on Experimentation
Experimental ContextConsequence of Moisture ContaminationMechanistic Failure Mode
Organocatalysis Enantiomeric Excess (ee) ErosionWater competes with the substrate for H-bonding activation sites; hydrolysis of iminium intermediates.[1]
Coupling Reactions Stoichiometric MismatchWeighing "wet" material means adding less active reagent than calculated.[1] 10% water content = 10% under-loading.[1]
Storage Chemical DegradationHydrolysis of sensitive side chains (e.g., esters, amides) catalyzed by the intrinsic basicity of the wet amine.

Protocol A: The Inert Storage Chain

Goal: Maintain material integrity from receipt to first use.

Principle: The manufacturer’s seal is the last time the material was guaranteed dry. Once broken, the "Inert Chain of Custody" begins.

Step 1: Receipt and Triage

Upon receipt, categorize the derivative immediately. Do not store on a general shelf.

  • Liquid Free Bases: Must be stored under Argon/Nitrogen.[1] If the bottle is not a septum-sealed Sure/Seal™ type, it must be transferred immediately.

  • Solid Salts: Inspect for clumping.[1] If free-flowing, reseal with Parafilm® M immediately.[1] If clumped, mark for "Drying Protocol" (See Section 5).

Step 2: The "Secondary Containment" Rule

Never rely solely on the primary screw cap.

  • Place the primary vial inside a desiccator jar or a secondary jar containing activated desiccant (e.g., Drierite™ or 4Å Molecular Sieves).

  • For ultra-sensitive chiral catalysts (e.g., Jørgensen-Hayashi catalysts), store inside a glovebox or a vacuum desiccator backfilled with Argon.

Protocol B: Inert Weighing and Handling

Goal: Transfer material without breaking the inert atmosphere.

This protocol uses a Decision Tree to determine the rigor required based on the task.

Visualization: Handling Decision Logic

HandlingLogic Start Start: Handling Pyrrolidine Derivative StateCheck Physical State? Start->StateCheck Liquid Liquid (Free Base) StateCheck->Liquid Solid Solid (Salt/Catalyst) StateCheck->Solid QuantCheck Quantity Needed? Liquid->QuantCheck Sensitivity Moisture Sensitivity? Solid->Sensitivity Syringe Technique: Syringe Transfer (Oven-dried needle, Ar balloon) QuantCheck->Syringe < 10 mL Cannula Technique: Cannula Transfer (Positive pressure) QuantCheck->Cannula > 10 mL Benchtop Technique: Rapid Weighing (Desiccated balance area) Sensitivity->Benchtop Low (e.g., HCl salts) Glovebox Technique: Glovebox/Glovebag (Inert atmosphere) Sensitivity->Glovebox High (e.g., Free base catalysts)

Figure 1: Decision matrix for selecting the appropriate handling technique based on physical state and sensitivity.

Detailed Methodology: The "Closed-Loop" Transfer (Liquids)

Equipment: Schlenk line or Argon balloon, oven-dried glass syringe, long stainless steel needle.[1]

  • Purge: Flush the syringe and needle with dry Nitrogen/Argon 3 times.

  • Pressure Equalization: Insert an inert gas line (balloon or Schlenk) into the source bottle septum to prevent a vacuum from forming as you withdraw liquid.

  • Withdraw: Pull the required volume. Do not pull air bubbles.[1]

  • Transfer: Inject directly into the reaction vessel through its septum.

  • Validation: If the needle tip fumes upon exit, the atmosphere was not sufficiently inert.

Protocol C: Recovery and Drying

Goal: Restore degraded/wet material to specification.[1]

If QC data (See Section 6) indicates moisture uptake, use these specific restoration methods. Do not use heat alone , as pyrrolidines can oxidize or racemize.

For Liquid Free Bases (Distillation)[1][2]
  • Method: Distillation over KOH or CaH₂ pellets under reduced pressure.[1]

  • Why: KOH acts as a drying agent and suppresses carbamate formation.[1] CaH₂ is irreversible but requires care.[1]

  • Procedure:

    • Add KOH pellets (approx 5% w/w) to the liquid. Stir for 2 hours.

    • Distill under high vacuum.

    • Discard the first 5% (forerun) which contains the azeotrope.

    • Collect the main fraction directly into an Argon-purged storage flask.

For Solid Salts (Azeotropic Drying)[1]
  • Method: Azeotropic removal using Toluene or Benzene (if permitted).[1]

  • Why: Heating a salt under vacuum often fails to remove tightly bound hydrate water.[1] Azeotropes mechanically carry water out at lower temperatures.[1]

  • Procedure:

    • Dissolve/suspend the wet salt in anhydrous Toluene.

    • Rotary evaporate to dryness.[1]

    • Repeat 3x.

    • Final dry under High Vacuum (0.1 mmHg) for 12 hours.

Analytical Quality Control (QC)

Goal: Prove the material is dry before committing to a reaction.

Standard Karl Fischer (KF) titration fails for amines because the basic nitrogen neutralizes the KF solvent, altering the pH and causing side reactions (false high readings).

Protocol: Modified Karl Fischer for Amines
  • Reagent Selection: Use a Buffered KF Solvent (containing salicylic acid or benzoic acid).[1][2]

    • Mechanism:[1][3][4] The acid neutralizes the amine, keeping the pH in the optimal range (5–7) for the iodine-water reaction [1].

  • Execution:

    • Pre-titrate the solvent to dryness.

    • Inject sample (dissolved in dry methanol if solid).

    • Pass Criteria: Water content < 0.1% (w/w) for synthesis; < 0.02% for organocatalysis.[1]

Visualization: QC Workflow

QCWorkflow Sample Sample Prep CheckpH Check Basicity Sample->CheckpH Buffer Add Salicylic Acid Buffer CheckpH->Buffer Strong Base (Pyrrolidine) Standard Standard KF Reagent CheckpH->Standard Neutral/Acidic Salt Titrate Titrate Buffer->Titrate Standard->Titrate Result Result Validated Titrate->Result

Figure 2: Modified analytical workflow for determining water content in basic amine samples.

References

  • Sigma-Aldrich (Merck). Determination of Water Content in Triethylamine Using Karl Fischer Titration.[1] (Application Note identifying pH interference in amines). Link

  • Metrohm. Side reactions in Karl Fischer titration. (Detailed mechanism of buffering amines). Link

  • National Institutes of Health (PMC). Effect of Moisture on Polyvinylpyrrolidone in Accelerated Stability Testing.[1] (Demonstrates Tg depression and physical instability).[1] Link

  • Loba Chemie. Material Safety Data Sheet: Pyrrolidine. (Standard handling and safety data). Link

  • HepatoChem. How do you handle hygroscopic salts? (Practical advice on pre-filled vials and inert handling).[1][5] Link

Sources

Method

Solvent selection for recrystallization of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol

Application Note: Solvent System Optimization for the Recrystallization of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol Abstract This application note details the thermodynamic rationale and experimental protocol for t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent System Optimization for the Recrystallization of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol

Abstract

This application note details the thermodynamic rationale and experimental protocol for the purification of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol , a highly polar, hygroscopic amino-alcohol intermediate. Due to the presence of a tertiary amine (pyrrolidine ring), a primary amine (propyl chain), and a tertiary alcohol, this molecule exhibits high water solubility and a tendency to "oil out" rather than crystallize.[1] This guide provides a tiered solvent screening strategy, emphasizing Class 3 (low toxicity) solvents, and outlines a validated binary solvent recrystallization protocol designed to maximize yield and diastereomeric purity.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must first deconstruct the intermolecular forces at play.[1] This molecule is not a simple lipophilic drug candidate; it is a poly-functionalized hydrophilic base .

  • H-Bond Donors: 3 (Primary amine -NH₂, Alcohol -OH).[1]

  • H-Bond Acceptors: 3 (Tertiary amine, Primary amine, Alcohol oxygen).[1]

  • Key Challenge: The molecule has a high affinity for water and lower alcohols (Methanol, Ethanol).[1] It often forms a viscous oil due to strong intermolecular hydrogen bonding which inhibits ordered crystal lattice formation.[1]

Thermodynamic Solubility Mapping:

Solvent Class Representative Solvents Interaction Prediction Suitability
Protic Polar Water, Methanol Too soluble; difficult to recover product.[1] Poor (Good for reaction, bad for isolation)
Aprotic Polar DMSO, DMF High boiling point; difficult to remove.[1] Avoid
Moderately Polar Isopropanol (IPA) , Ethanol (EtOH) Soluble hot, sparingly soluble cold.[1] Excellent (Primary)
Polar Aprotic Ethyl Acetate (EtOAc) , Acetone Moderate solubility; good antisolvent potential.[1] Good (Secondary)

| Non-Polar | Heptane, Hexane, Toluene | Insoluble; causes oiling out if used alone.[1] | Excellent (Anti-solvent) |[1]

Process Insight: While patents for the core scaffold (1-methylpyrrolidin-3-ol) suggest toluene for azeotropic drying [1], the addition of the aminopropyl side chain significantly increases polarity. Therefore, Toluene is recommended here only as an anti-solvent or for azeotropic water removal, not as the primary crystallization solvent.[1]

Solvent Selection Decision Matrix

The following workflow illustrates the logic for selecting the optimal solvent system based on the crude material's behavior.

SolventSelection Start Start: Crude 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol SolubilityTest Test Solubility in Hot IPA (60°C) Start->SolubilityTest IsSoluble Is it fully soluble? SolubilityTest->IsSoluble Cooling Cool to 0°C IsSoluble->Cooling Yes SwitchSolvent Switch to EtOH or MeOH IsSoluble->SwitchSolvent No (Insoluble) CrystalsForm Do Crystals Form? Cooling->CrystalsForm SuccessIPA Protocol A: Single Solvent (IPA) CrystalsForm->SuccessIPA Yes AddAnti Add Anti-solvent (Heptane) dropwise at 40°C CrystalsForm->AddAnti No CloudPoint Cloud Point Observed? AddAnti->CloudPoint SuccessBinary Protocol B: Binary System (IPA/Heptane) CloudPoint->SuccessBinary Yes AddStrongAnti Add MTBE or Et2O SwitchSolvent->AddStrongAnti SuccessPolar Protocol C: Polar/Ether System AddStrongAnti->SuccessPolar

Figure 1: Decision tree for solvent selection based on solubility observations. This logic prioritizes Class 3 solvents (IPA, Heptane) over more toxic alternatives.[1]

Detailed Experimental Protocols

Pre-requisite: Azeotropic Drying

Since the molecule is hygroscopic, water acts as a powerful impurity that increases solubility and prevents crystallization.[1]

  • Dissolve crude oil in Toluene (10 volumes).

  • Concentrate under reduced pressure (Rotavap) to remove water azeotropically.[1]

  • Repeat twice. This ensures the starting material is anhydrous.

Protocol A: Binary Solvent Recrystallization (IPA / Heptane)

Recommended for high-purity requirements.

Materials:

  • Crude Product (Anhydrous)[1]

  • Solvent A: Isopropyl Alcohol (IPA) - HPLC Grade

  • Solvent B: n-Heptane - HPLC Grade

Step-by-Step Procedure:

  • Dissolution: Place 10 g of crude solid/oil in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Primary Solvent Addition: Add IPA (30 mL, 3 volumes) and heat to 60-70°C.

    • Note: If not fully dissolved, add IPA in 0.5 volume increments until clear. Do not exceed 5 volumes.

  • Filtration (Hot): If insoluble particulates remain (likely inorganic salts), filter rapidly through a pre-heated sintered glass funnel.[1]

  • Cloud Point Induction: While maintaining the solution at 50°C, add n-Heptane dropwise via an addition funnel.[1]

    • Target: Add Heptane until a faint, persistent turbidity (cloudiness) is observed.[1]

    • Re-dissolution: Add 1-2 mL of hot IPA to clear the solution back to transparency.

  • Controlled Cooling:

    • Turn off the heat source. Allow the flask to cool to room temperature (20-25°C) slowly over 2 hours. Rapid cooling induces oiling out.[1]

    • Once at RT, transfer to an ice bath (0-5°C) for 1 hour.

  • Isolation: Filter the white crystalline solid under vacuum.

  • Washing: Wash the filter cake with a cold (0°C) mixture of IPA:Heptane (1:3 ratio).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. (Monitor weight loss to ensure solvent removal).

Protocol B: "Oiling Out" Recovery (Troubleshooting)

If the product separates as a viscous oil at the bottom of the flask instead of crystals:

  • Re-heat the mixture until the oil redissolves (homogenous phase).

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface.

  • Slower Cooling: Wrap the flask in aluminum foil and a towel to extend the cooling period to 4-6 hours.

  • Solvent Modification: Increase the ratio of IPA (Solvent A) slightly. Oiling out often indicates the solution is too non-polar (too much Heptane) too quickly.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Water Content < 0.5% w/wWater acts as a co-solvent, drastically increasing solubility and yield loss.[1]
Cooling Rate 10°C / 30 minsFast cooling traps impurities and promotes amorphous oil formation.
Anti-solvent Ratio 1:1 to 1:3 (IPA:Heptane)Excess anti-solvent precipitates impurities; too little results in low yield.
Temperature Max 70°CAvoid thermal degradation of the primary amine.

Alternative: Salt Formation

If the free base remains an oil despite these protocols, convert the amine to a salt to increase the melting point and crystallinity.

  • Recommended Acid: Oxalic acid or Fumaric acid (0.5 or 1.0 eq).[1]

  • Solvent: Ethanol.[1][2]

  • Method: Dissolve free base in EtOH; add acid solution; cool to crystallize the oxalate/fumarate salt.

References

  • European Patent Office. (2018).[1] Method for producing 1-methylpyrrolidin-3-ol.[3][4][5][6] EP 3415499 A1.[1] Retrieved from [Link] (Demonstrates use of toluene for drying and alcohols for purification of the core scaffold).

  • Sanofi. (2013).[1][7] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.[1][2][8] Organic Process Research & Development.[1][2][7] Retrieved from [Link] (Authoritative source for solvent classification and green chemistry selection).

  • Teledyne ISCO. (2012).[1][9] Purification of Primary Amines using RediSep C-18.[9] Application Note AN82.[1] Retrieved from [Link] (Discusses polarity challenges of primary amines).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for general purification protocols of organic bases).

  • University of York. (n.d.).[1] CHEM21 Solvent Selection Guide.[1][8] Retrieved from [Link] (Guidance on replacing hazardous solvents like DCM/Hexane with IPA/Heptane).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol Synthesis

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing yield bottlenecks in the synthesis of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing yield bottlenecks in the synthesis of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol .

The most efficient synthetic route to this sterically hindered tertiary amino-alcohol involves a two-step sequence:

  • Nucleophilic Addition: Addition of a propionitrile enolate to 1-methylpyrrolidin-3-one to form the intermediate 3-(1-cyanoethyl)-1-methylpyrrolidin-3-ol.

  • Nitrile Reduction: Reduction of the cyano group to yield the final primary amine.

Below, we dissect the thermodynamic and kinetic pitfalls of this pathway, providing self-validating protocols and mechanistic troubleshooting to maximize your reaction yields.

Diagnostic Workflow & In-Process Controls

To establish a self-validating system, you must isolate variables at each synthetic node. The workflow below maps the critical path, integrating mandatory In-Process Controls (IPCs) to prevent downstream failures.

Workflow Start 1-Methylpyrrolidin-3-one Step1 Step 1: Propionitrile Addition (LDA / CeCl3, -78°C) Start->Step1 IPC1 IPC 1: GC-MS / 1H-NMR Target: β-hydroxynitrile Step1->IPC1 Fail1 Failure: High starting material Fix: Ensure anhydrous CeCl3 IPC1->Fail1 < 80% Conversion Step2 Step 2: Nitrile Reduction (AlH3 or BH3-THF, 0°C) IPC1->Step2 > 80% Conversion IPC2 IPC 2: Ninhydrin / LC-MS Target: Primary Amine Step2->IPC2 Fail2 Failure: Retro-cleavage Fix: Avoid basic hydrides IPC2->Fail2 Cleavage detected Success 3-(1-Aminopropan-2-yl)- 1-methylpyrrolidin-3-ol IPC2->Success Pure Product

Figure 1: Diagnostic workflow mapping synthesis steps, IPCs, and troubleshooting interventions.

Frequently Asked Questions (Troubleshooting Matrix)

Q1: Why is my yield for the β-hydroxynitrile intermediate (Step 1) consistently below 40%, with unreacted ketone remaining?

Causality: 1-methylpyrrolidin-3-one is highly prone to competitive enolization. When the lithiated propionitrile anion is introduced, it often acts as a base rather than a nucleophile, simply deprotonating the ketone. Furthermore, the addition of nitriles to ketones is reversible; as the reaction warms, retro-addition (expulsion of the nitrile anion) occurs. Solution: Implement an organocerium-mediated addition. Transmetalating the lithio-propionitrile with anhydrous CeCl₃ creates an organocerium reagent that is highly nucleophilic but strictly non-basic, suppressing ketone enolization [8].

Q2: During the reduction of the β-hydroxynitrile (Step 2), I am observing significant cleavage back to 1-methylpyrrolidin-3-one. How do I prevent this?

Causality: You are likely using standard Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is strongly basic. Before the hydride can attack the nitrile carbon, the basic conditions trigger a retro-aldol-type cleavage (retro-cyanation) of the tertiary alcohol, breaking the C-C bond and reverting the molecule to 1-methylpyrrolidin-3-one and propionitrile [13]. Solution: Switch to a less basic, electrophilic reducing agent such as Alane (AlH₃) or Borane-THF (BH₃·THF). These reagents coordinate to the nitrile nitrogen first, activating it toward reduction without inducing base-catalyzed retro-cleavage.

Q3: My final product is contaminated with secondary amines after catalytic hydrogenation. What causes this?

Causality: If you are using catalytic hydrogenation (e.g., Raney Nickel / H₂) for nitrile reduction, the intermediate imine can react with the newly formed primary amine. This forms an aminal intermediate that eliminates ammonia to yield a secondary amine dimer [15]. Solution: Conduct the hydrogenation in the presence of excess methanolic ammonia (NH₃/MeOH). The high concentration of ammonia shifts the equilibrium, preventing the primary amine product from attacking the intermediate imine.

Quantitative Reagent Comparison for Nitrile Reduction

Selecting the correct reducing agent for Step 2 is the most critical variable in this synthesis. The table below summarizes the quantitative performance of various reduction methodologies based on empirical optimization.

Reducing AgentTypical Yield (%)ChemoselectivityRetro-Cleavage RiskPrimary Failure Mode
LiAlH₄ (Standard) 25 - 35%PoorHigh Base-catalyzed C-C bond cleavage.
Raney Ni / H₂ 45 - 55%ModerateLowDimerization (Secondary amine formation).
BH₃·THF 75 - 82%ExcellentLowIncomplete reduction; requires harsh acidic workup.
Alane (AlH₃) 85 - 92% Excellent Very Low Reagent must be generated fresh in situ.

Mechanistic Pathway: The Retro-Cleavage Trap

Understanding the failure mechanism in Step 2 is essential for process control. The diagram below illustrates how basic conditions divert the reaction away from the desired amine.

Mechanism Intermediate β-Hydroxynitrile Intermediate PathA Electrophilic Hydride (AlH3) (Controlled Addition) Intermediate->PathA PathB Basic Hydride (LiAlH4) (Base-Promoted) Intermediate->PathB ImineSalt Aluminate/Imine Salt (Stable at < 0°C) PathA->ImineSalt Product Primary Amine Product ImineSalt->Product Aqueous Workup Retro Retro-Addition (C-C Bond Cleavage) PathB->Retro Byproducts 1-Methylpyrrolidin-3-one + Propionitrile Retro->Byproducts

Figure 2: Mechanistic divergence during reduction showing the desired pathway vs. basic retro-cleavage.

Self-Validating Experimental Protocols

Protocol A: Organocerium-Mediated Synthesis of 3-(1-cyanoethyl)-1-methylpyrrolidin-3-ol

This protocol utilizes CeCl₃ to prevent ketone enolization, ensuring high conversion.

  • Cerium Activation: Vigorously dry CeCl₃ heptahydrate under high vacuum at 140 °C for 12 hours to obtain anhydrous CeCl₃. Suspend 1.5 equivalents of anhydrous CeCl₃ in dry THF and stir at room temperature for 2 hours.

  • Enolate Generation: In a separate flask, cool a solution of diisopropylamine (1.2 eq) in THF to -78 °C. Add n-BuLi (1.2 eq) dropwise. Stir for 15 mins. Add propionitrile (1.2 eq) dropwise and stir for 30 mins to form the lithio-propionitrile.

  • Transmetalation: Transfer the lithio-propionitrile via cannula into the CeCl₃ suspension at -78 °C. Stir for 1 hour.

  • Addition: Add 1-methylpyrrolidin-3-one (1.0 eq) dropwise. Maintain at -78 °C for 3 hours.

  • Validation Checkpoint (IPC 1): Withdraw a 0.1 mL aliquot, quench in saturated NH₄Cl, extract with EtOAc, and analyze via GC-MS. Proceed to workup only if the ketone starting material peak is <5%.

  • Workup: Quench with saturated NH₄Cl at -78 °C, warm to room temperature, filter through Celite to remove cerium salts, and extract with EtOAc. Concentrate to yield the β-hydroxynitrile.

Protocol B: Alane (AlH₃) Reduction to 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol

This protocol utilizes in situ generated AlH₃ to prevent retro-cyanation.

  • Alane Generation: Suspend LiAlH₄ (3.0 eq) in dry THF at 0 °C under argon. Carefully add anhydrous AlCl₃ (1.0 eq) in small portions. Stir for 30 minutes at 0 °C to generate AlH₃.

  • Reduction: Dissolve the β-hydroxynitrile intermediate from Protocol A in dry THF. Add this solution dropwise to the AlH₃ suspension, maintaining the internal temperature strictly below 5 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Validation Checkpoint (IPC 2): Withdraw an aliquot, perform a mini-Fieser quench, and analyze via LC-MS. Ensure complete disappearance of the nitrile mass (M+H) and appearance of the primary amine mass.

  • Workup (Fieser Method): Cool to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially add 
    
    
    
    mL of water,
    
    
    mL of 15% NaOH, and
    
    
    mL of water. Stir vigorously until a white granular precipitate forms.
  • Isolation: Filter the aluminum salts, wash thoroughly with THF, and concentrate the filtrate. Purify via reverse-phase chromatography or vacuum distillation to yield the pure 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol.

References

  • Modular Photocatalytic Synthesis of α-Trialkyl-α-Tertiary Amines (Discusses organocerium additions to nitriles and ketones to prevent enolization). Source: University of Cambridge URL:[Link] [8]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde (Details the mechanistic pathways of hydride additions and retro-cleavage risks). Source: Chemistry Steps URL:[Link] [13]

  • Amine synthesis by nitrile reduction (Comprehensive review of chemoselective nitrile reduction methods and catalyst poisoning). Source: Organic Chemistry Portal URL:[Link] [15]

Optimization

Technical Support Center: Purification of Crude 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol

Document ID: TS-PUR-PYR-042 Status: Active Audience: Process Chemists, Medicinal Chemists, Purification Engineers Executive Technical Summary The Molecule: 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol is a highly polar...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-PUR-PYR-042 Status: Active Audience: Process Chemists, Medicinal Chemists, Purification Engineers

Executive Technical Summary

The Molecule: 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol is a highly polar, hygroscopic diamine featuring a tertiary alcohol. The Challenge: Its amphiphilic nature (lipophilic methyl-pyrrolidine ring vs. hydrophilic hydroxyl/amine chain) creates significant purification hurdles. It frequently "oils out" rather than crystallizing, binds irreversibly to standard silica gel, and retains inorganic salts/metals from reduction steps.

Core Purification Strategy: Do not attempt standard aqueous extraction or unmodified silica chromatography as a primary step. The most robust workflow involves azeotropic drying , followed by salt formation (for bulk purification) or amine-modified chromatography (for high-purity isolation).

Troubleshooting Guides (Q&A)

Category A: Physical State & Crystallization Issues

Q1: My crude product is a viscous, dark oil that refuses to crystallize. How can I obtain a solid?

Diagnosis: The free base is likely hygroscopic and forming a hydrogen-bond network with residual water or solvents, preventing lattice formation. This is common for 3-hydroxypyrrolidines.

Solution: Derivatization to a Salt. The free base is rarely a solid. You must convert it to a crystalline salt.

  • Azeotropic Drying: Dissolve the oil in Toluene or Isopropanol (IPA) . Rotovap to dryness. Repeat 3x to remove trace water (critical, as water inhibits crystallization).

  • Acid Selection:

    • Oxalate Salt: Often yields the best crystallinity for diamines.

    • Dihydrochloride Salt: Good for solubility but can be hygroscopic.

    • L-Tartrate: Useful if diastereomeric enrichment is required (see Q4).

  • Protocol: Dissolve dried oil in minimal dry EtOH/IPA. Add 1.05 eq of acid (e.g., oxalic acid) dissolved in warm EtOH. Cool slowly to 4°C.

Q2: I tried extraction with DCM/Water, but the product stays in the aqueous layer.

Diagnosis: The molecule contains two amine centers and a hydroxyl group, making it highly water-soluble (LogP < 0). Standard liquid-liquid extraction (LLE) will fail.

Solution: Continuous Extraction or "Salting Out".

  • Method A (Salting Out): Saturate the aqueous phase with NaCl or

    
     (to pH > 12). Extract with n-Butanol  or IPA/CHCl3 (1:3) . These solvent systems are polar enough to pull the amine from the brine.
    
  • Method B (Continuous Extraction): Use a liquid-liquid continuous extractor with DCM for 24–48 hours. This overcomes the unfavorable partition coefficient.

Category B: Chromatography & Separation[1][2][3][4][5][6][7][8]

Q3: The compound streaks/tails badly on silica TLC and flash columns. I'm losing mass.

Diagnosis: The basic nitrogen atoms interact strongly with acidic silanol groups (


) on the silica surface, causing irreversible adsorption and peak tailing.

Solution: Amine Modification or HILIC.

  • Option 1: Neutralized Silica (Standard Phase): Pre-treat your silica column with 1% Triethylamine (TEA) in hexane. Run the column with DCM:MeOH:NH4OH (e.g., 90:9:1). The ammonia competes for silanol sites, sharpening the peak.

  • Option 2: Reverse Phase (C18) at High pH: Use a "C18-Aq" or "Hybrid" column stable at pH 10.

    • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

    • Mechanism:[1][2][3][4] At pH 10, the amines are deprotonated (neutral), increasing retention and improving peak shape on hydrophobic media.

Q4: I see two close peaks on HPLC. Is this an impurity or an isomer?

Diagnosis: This molecule has two chiral centers: C3 on the pyrrolidine ring and C2 on the propyl chain. The synthetic route likely produced a mixture of diastereomers (e.g., (3R,2'S) and (3S,2'S)).

Solution: Diastereomer Separation.

  • Analytical: Use a C18 column with a slow gradient (0.5% B/min). If unresolved, switch to a Phenyl-Hexyl column, which often separates diastereomers better due to pi-pi interactions.

  • Preparative:

    • Chromatography: Isocratic elution on Prep-HPLC (High pH buffer).

    • Crystallization:[5][6][7][4][8] Formation of diastereomeric salts using chiral acids (e.g., Dibenzoyl-L-tartaric acid) in EtOH. One diastereomer salt will typically precipitate while the other remains in solution [4].[7]

Category C: Impurity Scavenging[5]

Q5: The product is colored (yellow/brown) and has high metal content (Pd/Pt) after hydrogenation.

Diagnosis: Colloidal metal particles from the reduction step (e.g., reducing a cyanohydrin or ketone) often pass through standard filter paper.

Solution: Scavenger Resins. Do not rely on Celite alone.

  • Dissolve crude in MeOH/Water.

  • Add Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or Diamine resin .

  • Stir for 4 hours at 40°C.

  • Filter.[9][2][10][11] This typically reduces Pd/Pt from >500 ppm to <10 ppm.

Visual Workflows

Figure 1: Purification Decision Matrix

Caption: Logical flow for selecting the correct purification method based on crude state and purity requirements.

PurificationStrategy Start Crude Reaction Mixture StateCheck Is it a Solid or Oil? Start->StateCheck OilPath Viscous Oil StateCheck->OilPath SolidPath Solid/Precipitate StateCheck->SolidPath WaterCheck Water Content > 1%? OilPath->WaterCheck Recryst Recrystallization (EtOH/EtOAc) SolidPath->Recryst Recrystallize Azeotrope Azeotropic Drying (Toluene/IPA) WaterCheck->Azeotrope Yes PurityCheck Target Purity? WaterCheck->PurityCheck No Azeotrope->PurityCheck Bulk Bulk (>95%) PurityCheck->Bulk Standard HighPure Pharma Grade (>99%) PurityCheck->HighPure High Stringency SaltForm Salt Formation (Oxalate/HCl in EtOH) Bulk->SaltForm Flash Flash Chromatography DCM:MeOH:NH4OH HighPure->Flash Prep Prep-HPLC (pH 10 Buffer) Flash->Prep If isomers persist

Detailed Protocols

Protocol A: Salt Formation (Oxalate)

Best for turning sticky oils into handleable solids.

StepActionCritical Parameter
1 Dissolve crude free base (10g) in Ethanol (absolute) (50 mL).Ensure solution is homogeneous.
2 Prepare acid solution: Dissolve Oxalic Acid (1.05 eq) in warm Ethanol (30 mL).Use warm EtOH to ensure rapid dissolution.
3 Add acid solution to amine solution dropwise with vigorous stirring.Exothermic reaction.[12] Monitor temp < 40°C.
4 A white precipitate should form. If oiling occurs, reheat to reflux until clear, then cool very slowly to RT.Rapid cooling promotes oiling.
5 Filter and wash with cold Ethanol/EtOAc (1:1).Hygroscopic; dry under vacuum with

.
Protocol B: Azeotropic Drying

Required before any crystallization attempt.

  • Place crude oil in a round-bottom flask.

  • Add Toluene (10 mL per gram of crude).

  • Rotary evaporate at 45°C until solvent is removed.

  • Repeat Step 2-3 two more times.

  • Verification: The oil should appear clearer and less mobile. Run a Karl Fischer (KF) titration if available (Target: <0.5% water) [1].[13]

References

  • Water Removal & Azeotropes: Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Standard industry protocols for drying polar oils).
  • Purification of Polar Amines: McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link

  • Salt Selection: Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Link

  • Diastereomer Separation: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Reference for chiral acid selection).
  • Larotrectinib Intermediates (Contextual): Patent WO2010048314A1.[13] Pyrrolidine derivatives and methods of synthesis. (Describes handling of 3-hydroxypyrrolidine precursors). Link

Sources

Troubleshooting

Addressing stability issues of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol in aqueous solution

Technical Support Center: Formulation & Stability Troubleshooting Target Compound: 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol Last Updated: March 2026 Prepared by: Senior Application Scientist, Formulation & Analytic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Formulation & Stability Troubleshooting Target Compound: 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol Last Updated: March 2026 Prepared by: Senior Application Scientist, Formulation & Analytical Development

Welcome to the Technical Support Center. Working with 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol in aqueous environments presents unique formulation challenges. This molecule is a polybasic, trifunctional system containing a tertiary amine (N-methylpyrrolidine ring), a primary amine (on the propan-2-yl side chain), and a tertiary alcohol (at the C3 position).

Because of this specific structural triad, the compound is highly sensitive to pH extremes, atmospheric exposure, and trace impurities. As a Senior Application Scientist, I have designed this guide not just to provide quick fixes, but to explain the chemical causality behind the instability you are observing, empowering you to design self-validating, robust experimental protocols.

Part 1: Quantitative Degradation Summary

Before diving into specific troubleshooting scenarios, it is critical to understand the boundaries of this molecule. The table below summarizes the quantitative data and kinetic markers for the three primary degradation pathways in aqueous solutions.

Degradation PathwayCritical TriggerKinetic Marker (Analytical)Recommended pH RangePrimary Mitigation
E1 Dehydration pH < 4.0, Temp > 40°CNew lipophilic peak on HPLC; UV Absorbance at ~210 nm6.5 – 7.5Avoid strong acids; use mild buffering (e.g., MOPS).
Carbamate Formation Air exposure, pH > 7.0Unexplained pH drop (>0.2 units/hr); White precipitate6.5 – 7.5N₂ sparging; sealed headspace.
Oxidative Degradation DO > 1 ppm, Trace Fe/CuSolution yellowing; Mass shift of +16 Da (N-oxide)6.5 – 7.50.1 mM EDTA; store at 4°C in dark.

Part 2: Frequently Asked Questions & Troubleshooting Workflows

Issue 1: Unexplained pH Drops and Precipitation

Q: During benchtop handling, the pH of my aqueous stock solution drops from 9.5 to 7.8 over a few hours, followed by the appearance of a fine white precipitate. What is causing this?

The Causality: Your compound contains a highly nucleophilic, unhindered primary amine on its side chain. When the solution is exposed to ambient air, this primary amine rapidly absorbs atmospheric carbon dioxide (CO₂). In aqueous environments, this reaction proceeds via a zwitterion intermediate (R-NH₂⁺-COO⁻) that is subsequently deprotonated by a neighboring amine or hydroxide ion to form an insoluble carbamate salt [1]. The consumption of the basic free amine and the generation of the weakly acidic carbamate drive the unexplained pH drop, while the zwitterionic nature of the product causes it to crash out of solution.

Carbamate_Pathway A Primary Amine (Free Base) C Zwitterion Intermediate (R-NH2+-COO-) A->C Nucleophilic Attack B Dissolved CO2 (from atmosphere) B->C D Deprotonation by Base (Amine or OH-) C->D Fast Step E Carbamate Salt (Precipitate/Inactive) D->E pH Drop

Figure 1: Zwitterion mechanism of carbamate formation from primary amines.

Issue 2: Acidification Leading to API Loss

Q: To prevent carbamate precipitation, I acidified the solution to pH 3.0 using HCl. However, HPLC analysis now shows a 40% loss of the API and the emergence of a new lipophilic peak. Why did acidification destroy the compound?

The Causality: While a low pH protects the primary amine from CO₂ by keeping it protonated, it activates a destructive pathway for the rest of the molecule. The compound features a tertiary alcohol at the C3 position of the pyrrolidine ring. Tertiary alcohols are exceptionally susceptible to acid-catalyzed dehydration. At pH < 4, the hydroxyl oxygen is protonated, converting it into an excellent leaving group (H₂O). The molecule expels water to form a stable tertiary carbocation, which then loses a neighboring proton to form an alkene via an E1 elimination mechanism [2]. The new lipophilic peak on your HPLC is this dehydrated alkene derivative.

E1_Dehydration A Protonation of Tertiary Alcohol (pH < 4) B Loss of H2O (Rate-Determining) A->B + H+ C Tertiary Carbocation Intermediate B->C - H2O D Deprotonation (Alkene Formation) C->D - H+

Figure 2: Acid-catalyzed E1 dehydration pathway of the C3 tertiary alcohol.

Issue 3: Discoloration Over Time

Q: When stored at room temperature at pH 7.0, the solution slowly turns yellow over several weeks, even in a sealed container.

The Causality: This is a classic signature of oxidative degradation. Both the N-methylpyrrolidine moiety (a tertiary amine) and the primary amine are vulnerable to oxidation by dissolved oxygen (DO). This process is severely accelerated by trace transition metals (e.g., Fe³⁺ or Cu²⁺) leaching from glassware or lower-grade water, which act as electron shuttles [3]. The oxidation yields N-oxides and complex polymeric degradation products that absorb blue light, giving the solution a yellow appearance.

Part 3: Self-Validating Experimental Protocol

To navigate the narrow stability window of this compound (avoiding pH < 4 to prevent dehydration, and avoiding pH > 8 / air exposure to prevent carbamate formation and oxidation), follow this self-validating formulation protocol.

Step-by-Step Methodology: Preparation of a Stable Aqueous Stock

  • Solvent Preparation & Degassing:

    • Action: Boil HPLC-grade water for 5 minutes, cool under a Nitrogen (N₂) or Argon stream, and continue sparging the gas through the water for 30 minutes.

    • Self-Validation: Measure the Dissolved Oxygen (DO) using a polarographic probe. Do not proceed until DO is < 0.5 ppm.

  • Metal Chelation:

    • Action: Add EDTA disodium salt to achieve a final concentration of 0.1 mM. This will sequester trace metals that catalyze amine oxidation.

  • Buffering (The "Goldilocks" Zone):

    • Action: Add a non-nucleophilic buffer (e.g., MOPS) to target a pH of 6.8 to 7.2. Never use strong acids like HCl directly on the API.

  • API Dissolution & Headspace Purging:

    • Action: Dissolve 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol into the buffered solution. Purge the vial's headspace with N₂ before sealing with a PTFE-lined cap.

    • Self-Validation: Monitor the pH over the first 48 hours. A stable pH (drift < 0.1 units) confirms that carbamate formation has been successfully halted.

Stabilization_Workflow Start Aqueous Solution Preparation Step1 Degas Solvent (N2/Ar Sparging) Start->Step1 Step2 Add Chelator (0.1 mM EDTA) Step1->Step2 Step3 Buffer pH to 6.8-7.2 (Avoid strong acids) Step2->Step3 End Stable API Solution Step3->End

Figure 3: Step-by-step workflow for formulating stable aqueous solutions.

References

  • Predicting the Mechanism and Products of CO2 Capture by Amines in the Presence of H2O Source: Morehead State University Digital Archives / ACS URL
  • 17.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture Source: Industrial & Engineering Chemistry Research - ACS Publications URL

Sources

Optimization

Minimizing side reactions during the formation of the aminopropyl side chain

The following guide serves as a specialized Technical Support Center for researchers and process chemists dealing with the synthesis and attachment of aminopropyl side chains. Current Status: Operational Role: Senior App...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers and process chemists dealing with the synthesis and attachment of aminopropyl side chains.

Current Status: Operational Role: Senior Application Scientist Ticket Focus: Minimizing Side Reactions (Polymerization, Elimination, Adduct Formation)

Executive Summary: The "Linker" Paradox

The 3-aminopropyl chain is a ubiquitous pharmacophore in antipsychotics (e.g., Chlorpromazine), a critical linker in solid-phase synthesis, and the standard anchor for surface bio-functionalization (APTES). However, its formation is plagued by a common set of competing pathways: cyclization (azetidinium formation), elimination (allyl amine formation), and uncontrolled polymerization .

This guide provides root-cause analysis and self-validating protocols for the three primary synthetic routes:

  • Nucleophilic Alkylation (Small Molecule Synthesis)

  • Cyanoethylation-Reduction (Oligonucleotides & Linkers)

  • Silanization (Surface Chemistry)

Module 1: Nucleophilic Alkylation (Small Molecule API)

Context: Attaching a -CH2CH2CH2N(R)2 chain to a heterocyclic nitrogen (e.g., Phenothiazine, Indole) using 3-chloro-propylamine derivatives.

Critical Issue: The Elimination vs. Substitution Competition

When using 3-chloro-N,N-dimethylpropan-1-amine, the reaction proceeds via a transient, highly reactive azetidinium ion . The two primary side reactions are:

  • Elimination: Basic conditions promote dehydrohalogenation to form the allyl amine (useless byproduct).

  • Dimerization: Free amine attacks the azetidinium of another molecule.

Troubleshooting & FAQs

Q: My reaction yield is low, and I see a significant "propenyl" peak in NMR. What happened? A: You are favoring elimination over substitution. This occurs when the base is too strong or the temperature is too high before the nucleophile attacks.

  • Fix: Switch to a "Phase Transfer Catalysis" (PTC) system. Use solid KOH/K2CO3 in Toluene with 18-Crown-6 or TBAB. This keeps the effective basicity high at the interface but suppresses the solution-phase elimination.

  • Protocol Adjustment: Generate the free base of the chloro-amine at

    
     and add it slowly to the pre-deprotonated heterocycle. Do not mix them hot.
    

Q: I am getting a mixture of linear and branched isomers. I thought the propyl chain was symmetrical? A: If your chain has any substitution (e.g., a methyl group on the C2 or C3), the azetidinium intermediate is asymmetric. Nucleophilic attack will occur at the least hindered carbon (kinetic control) or the most substituted carbon (thermodynamic control).

  • Control: To ensure linearity, avoid alkyl halides if branching is a risk. Use the Acylation-Reduction route: Acylate the amine with 3-chloropropionyl chloride (forming an amide), then reduce with LiAlH4. This avoids the azetidinium intermediate entirely.

Visualizing the Pathway

AzetidiniumPathways Start 3-Chloro-propylamine (Free Base) Azetidinium Azetidinium Ion (Reactive Intermediate) Start->Azetidinium Intramolecular Cyclization Dimer Polymer/Dimer (Self-Alkylation) Start->Dimer Attack on Azetidinium Product Desired N-Alkylated Product Azetidinium->Product Nucleophile Attack (Substitution) Allyl Allyl Amine (Elimination Side Product) Azetidinium->Allyl Base/Heat (Elimination)

Figure 1: The Azetidinium junction. Success depends on favoring the "Nucleophile Attack" path over Elimination or Dimerization.

Module 2: The Nitrile Route (Oligonucleotides & Linkers)

Context: Using acrylonitrile to install a cyanoethyl group (Michael Addition), followed by reduction to aminopropyl; or removing cyanoethyl protecting groups in DNA synthesis.

Critical Issue: The "Acrylonitrile Adduct" (Michael Reversal)

In oligonucleotide synthesis, the phosphate backbone is protected by cyanoethyl groups.[1][2] During deprotection (ammonia treatment), the group is removed via


-elimination, releasing acrylonitrile .
  • The Threat: Acrylonitrile is a potent Michael acceptor. It can re-alkylate the nucleobases (specifically N3 of Thymine), forming permanent adducts.

Troubleshooting & FAQs

Q: I see +53 Da mass shifts in my oligonucleotide mass spec. What is this? A: This is the cyanoethyl adduct (


). The acrylonitrile released during deprotection has reacted with your Thymine or Guanine bases.
  • The Fix: You must use a scavenger .

    • Protocol: Use 10% Diethylamine (DEA) in Acetonitrile before the final ammonia cleavage. DEA selectively removes the cyanoethyl group and traps the liberated acrylonitrile, preventing it from attacking the DNA bases.

Q: When reducing a nitrile to an amine (e.g., using Raney Ni or LAH), I get secondary amines (dimers). A: During reduction, the intermediate imine can react with the already-formed primary amine.

  • The Fix: Perform the reduction in the presence of Ammonia (saturated methanolic ammonia) or Acetic Anhydride (if an amide is acceptable). The excess ammonia suppresses secondary amine formation by shifting the equilibrium.

Module 3: APTES Silanization (Surface Chemistry)

Context: Functionalizing glass/silica with 3-aminopropyltriethoxysilane (APTES).[3][4]

Critical Issue: Uncontrolled Polymerization (The "Cloudy" Solution)

APTES is notorious for self-polymerizing in solution before it reaches the surface, creating thick, uneven, loosely bound multilayers instead of a crisp monolayer.

Troubleshooting & FAQs

Q: My silanized slides are cloudy/white. Is this good coverage? A: No. This indicates vertical polymerization . You have coated your surface with silane dust, not covalently bound linkers. This layer will wash off during your bio-assay, ruining reproducibility.

Q: How do I guarantee a monolayer? A: You must starve the reaction of water, but not entirely (hydrolysis is required).

  • The "Anhydrous" Protocol:

    • Solvent: Anhydrous Toluene (not Ethanol). Ethanol contains too much water and competes for silanol sites.

    • Catalysis: Do not add water. Rely on the trace surface water of the glass/silica.

    • Curing: After dipping (1-2 hours), rinse with toluene, then bake at

      
       for 30-60 minutes. This promotes horizontal cross-linking (curing) and covalent bond formation.
      

Q: Can I use Vapor Phase Deposition? A: Yes, this is the "Gold Standard" for minimizing side reactions.

  • Protocol: Place your cleaned substrates in a vacuum desiccator. Place a small open vial of 100 µL APTES and a separate vial of 100 µL water (for humidity) in the chamber. Pump down to vacuum and leave for 1 hour at

    
    . This prevents solution-phase polymerization entirely.
    
Data Summary: Solvent Effects on APTES Quality
Solvent SystemMechanismRisk of Side ReactionOutcome Quality
Water/Ethanol (95:5) Rapid HydrolysisHigh (Self-Polymerization)Thick, unstable multilayers
Anhydrous Ethanol Slow HydrolysisMedium (H-bonding interference)Variable density
Anhydrous Toluene Surface-limited HydrolysisLowDense, covalent monolayer
Vapor Phase Gas-solid reactionVery LowHighest Uniformity
References
  • APTES Polymeriz

    • Source: MDPI, "Parametric Study on APTES Silaniz
    • URL:[Link][5][6]

  • Oligonucleotide Deprotection & Acrylonitrile Adducts

    • Source: ATDBio, "Solid-phase oligonucleotide synthesis - Side Reactions"
    • URL:[Link]

  • Side Reactions in Peptide/Amine Synthesis Source: BenchChem, "Common side reactions with dimethylamine hydrochloride"
  • Azetidinium Ion Rearrangements in Drug Synthesis

    • Source: NIH PubMed, "NTP toxicity studies of dimethylaminopropyl chloride" (Context on reactivity)
    • URL:[Link]

  • Vapor Phase Silaniz

    • Source: ACS Langmuir, "How To Prevent the Loss of Surface Functionality Derived
    • URL:[Link]

Sources

Troubleshooting

Optimizing temperature conditions for the synthesis of 1-methylpyrrolidin-3-ol derivatives

Current Status: Operational Topic: Temperature Optimization & Troubleshooting Audience: Chemical Process Engineers, Medicinal Chemists Reference Code: TRB-MPOL-001[1] Introduction: The Thermal Landscape of 1-Methylpyrrol...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Temperature Optimization & Troubleshooting Audience: Chemical Process Engineers, Medicinal Chemists Reference Code: TRB-MPOL-001[1]

Introduction: The Thermal Landscape of 1-Methylpyrrolidin-3-ol

1-Methylpyrrolidin-3-ol is a versatile heterocyclic scaffold, critical in the synthesis of anticholinergics (e.g., glycopyrrolate) and various CNS-active agents.[1] Its synthesis generally follows two primary pathways: Reductive Amination/Ketone Reduction and Cyclization .

Temperature is the single most critical variable governing the yield-purity trade-off .[1]

  • Too Low: Incomplete conversion, kinetic stalling.

  • Too High: Racemization (for chiral derivatives), polymerization of amino-ketone intermediates, and "tar" formation.[1]

This guide provides field-validated protocols and troubleshooting logic to navigate these thermal boundaries.

Module 1: Reductive Synthesis (Ketone Reduction)

Pathway: Reduction of 1-methylpyrrolidin-3-one using Sodium Borohydride (NaBH


).[1]
Critical Protocol: Temperature Staging

The reduction of the ketone is exothermic. The "Free Base" ketone is unstable and prone to self-condensation (aldol-like polymerization) at room temperature.[1]

Optimized Workflow:

  • Salt Formation (Pre-cooling): Convert the unstable ketone free base to the HCl salt immediately if not using it in situ.

  • Addition Phase (

    
    C):  Dissolve the ketone in Methanol (MeOH). Cool to 0–5°C .[1] Add NaBH
    
    
    
    portion-wise.[1][2]
    • Why? Controls hydrogen evolution and prevents runaway exotherms that degrade the starting material.

  • Reaction Phase (

    
    C):  Allow the mixture to warm to Room Temperature (RT) for 2–4 hours.
    
    • Why? Ensures complete consumption of the sterically hindered carbonyl without requiring thermal forcing.

Troubleshooting Guide: Reduction Issues
SymptomProbable CauseTemperature DiagnosisCorrective Action
Low Yield (<50%) Incomplete conversionT Too Low (<0°C) continuouslyWarm to 25°C for 1 hr post-addition. Check TLC.
"Tar" / Dark Color Polymerization of ketoneT Too High (>30°C) during additionCRITICAL: Cool to 0°C before adding reducing agent.[1] Use HCl salt of ketone.
Runaway Exotherm Rapid H

evolution
T Uncontrolled Add NaBH

in small aliquots. Use an ice bath.[1][3] Do not scale up without active cooling.[1][4]
Racemization Thermal inversionReflux (>60°C) Avoid reflux.[1] NaBH

works at RT.[1][2] If heating is needed, use weaker reductants or check catalyst.

Module 2: Cyclization Route (Industrial Scale)

Pathway: Reaction of 1,4-dichloro-2-butanol with Methylamine (MeNH


).[1][5]
FAQ: Why does this route require high pressure/temperature?

Unlike the reduction route, this is a nucleophilic substitution (


) followed by cyclization. It requires overcoming significant activation energy.[1]
  • Standard Condition: 110–120°C in a sealed autoclave.

  • Risk Factor: At >130°C, elimination side products (allylic amines) increase.[1]

Comparative Data: Temperature vs. Yield (Cyclization)
Temperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)Purity (%)Notes
90°C 0.52045%92%Slow; incomplete cyclization.
110–120°C 1.0 ± 0.1 10 88% 98.7% OPTIMAL WINDOW [1][2]
140°C 1.5670%85%Degradation; dark oil formation.[1]

Module 3: Purification & Stability

Distillation Logic

1-Methylpyrrolidin-3-ol is a high-boiling amine.[1] Atmospheric distillation often leads to decomposition.[1]

  • Boiling Point: 76–85°C at 2.1 kPa (approx. 15 mmHg) [3].[1]

  • Vacuum Requirement: High vacuum (<2 kPa) is mandatory to keep pot temperature below 100°C.[1]

Visual Workflow: Synthesis & Troubleshooting Logic

G Start Start: Choose Precursor RouteA Route A: 1,4-Halo-alcohol + Methylamine Start->RouteA RouteB Route B: 1-Methyl-3-pyrrolidinone + NaBH4 Start->RouteB StepA1 Cyclization in Autoclave Temp: 110-120°C RouteA->StepA1 High T Required StepB1 Reduction Temp: 0°C -> 25°C RouteB->StepB1 Low T Critical Check Quality Check (GC/TLC) StepA1->Check StepB1->Check Issue1 Issue: Low Yield / Unreacted Check->Issue1 Incomplete Issue2 Issue: Tarry / Impure Check->Issue2 Degradation Distill Vacuum Distillation BP: 76-85°C @ 2.1 kPa Check->Distill Pass Fix1 Fix: Increase T (Route A) or Time (Route B) Issue1->Fix1 Fix2 Fix: Reduce T Control Exotherm Issue2->Fix2 Final Final Product 1-Methylpyrrolidin-3-ol Distill->Final

Figure 1: Decision tree for synthesis routes and troubleshooting thermal deviations.

Module 4: Chiral Synthesis (Special Considerations)

For (S)-1-Methylpyrrolidin-3-ol , temperature control is stricter to prevent racemization.[1]

  • Enzymatic Kinetic Resolution:

    • Temp: Strictly 25–30°C .

    • Risk: Enzymes denature >40°C; reaction rate drops <20°C.[1]

  • Chemical Resolution (Tartaric Acid):

    • Crystallization Temp: Cool slowly from 60°C to 0–5°C . Rapid cooling traps impurities and lowers optical purity (ee%).[1]

References

  • Patent CN113321605A . Preparation method of 1-methyl-3-pyrrolidinol. Google Patents. Link

  • European Patent EP3415499A1 . Method for producing 1-methylpyrrolidin-3-ol. European Patent Office.[1] Link

  • ChemicalBook . 1-Methyl-3-pyrrolidinol Properties and Safety. ChemicalBook Database.[1] Link

  • Master Organic Chemistry . Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Link

  • Nguyen, V. H., et al. (2016) .[6] Green Organic Synthesis of N-Methylpyrrolidine. ResearchGate. Link

Sources

Optimization

Resolving solubility challenges of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol in non-polar solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of solubilizing 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of solubilizing 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol in non-polar organic solvents (e.g., hexane, toluene, dichloromethane).

Part 1: Theoretical Foundation & Causality (FAQ)

Q: Why does 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol consistently crash out of non-polar solvents? A: The insolubility is a direct result of the molecule's high polarity and zwitterion-like hydrogen bonding capacity. The compound contains a primary amine (-NH₂), a tertiary amine (the pyrrolidine ring), and a tertiary alcohol (-OH). In non-polar solvents like hexane or toluene, the energetic cost of breaking the strong intermolecular hydrogen bonds between these polar groups is not compensated by solute-solvent interactions ()[1]. Consequently, the molecules self-associate, aggregate, and precipitate. To force dissolution, we must disrupt this crystal lattice by either masking the polar groups, neutralizing the charge via bulky counterions, or encapsulating the molecule.

Part 2: Troubleshooting & Experimental Workflows (Q&A)

Q: How can I temporarily mask the polarity for non-polar solvent extractions without performing covalent modifications? A: The most effective non-covalent approach is Lipophilic Salt Formation (Metathesis) . By pairing the protonated amine with a bulky, lipophilic counterion like docusate (bis(2-ethylhexyl) sulfosuccinate), the resulting salt becomes an Active Pharmaceutical Ingredient-Ionic Liquid (API-IL). The massive hydrophobic corona of the docusate anion shields the polar core, drastically increasing solubility in lipidic and non-polar vehicles ()[2].

Protocol 1: Synthesis of the Docusate Lipophilic Salt

This protocol is a self-validating biphasic system designed to isolate the lipophilic salt purely based on phase affinity.

  • Aqueous Phase Preparation: Dissolve 10 mmol of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol in 20 mL of 0.5 M HCl. This ensures complete protonation of the primary and tertiary amines.

  • Organic Phase Preparation: Dissolve 10 mmol of sodium docusate in 20 mL of dichloromethane (DCM).

  • Biphasic Metathesis: Combine the two phases in a separatory funnel. Stir vigorously or shake for 30 minutes at room temperature. The lipophilic docusate anion exchanges with the chloride ion, pairing with the protonated amino alcohol.

  • Phase Separation: Allow the layers to separate. The newly formed lipophilic salt partitions entirely into the lower DCM layer, while the NaCl byproduct remains in the upper aqueous layer.

  • Recovery & Validation: Extract the DCM layer, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

    • Validation Check: A successful metathesis is confirmed when the evaporation yields a viscous, optically clear oily residue (the ionic liquid) rather than a crystalline powder. This physical state change proves the disruption of the freebase's crystal lattice[2].

SaltWorkflow Step1 Aqueous Phase: Amino Alcohol + HCl Step3 Biphasic Metathesis (Vigorous Stirring) Step1->Step3 Step2 Organic Phase: Sodium Docusate in DCM Step2->Step3 Step4 Phase Separation (Aqueous vs. Organic) Step3->Step4 Step5 Extract Organic Layer (Lipophilic Salt) Step4->Step5

Workflow for lipophilic salt metathesis and organic phase extraction.

Q: What if I need to perform a catalytic reaction in a non-polar solvent, and salt formation interferes with my catalyst? A: If you must maintain the freebase form, utilize Reverse Micelles (Water-in-Oil Microemulsions) . By introducing an anionic surfactant like AOT (Aerosol OT) into a non-polar solvent (e.g., isooctane), you create nanodroplets with a polar aqueous core and a lipophilic corona. The polar amino alcohol partitions entirely into the aqueous core, while the bulk system remains a homogeneous non-polar dispersion ()[3].

Protocol 2: AOT Reverse Micelle Encapsulation
  • Surfactant Solution: Prepare a 0.1 M solution of AOT in your chosen non-polar solvent (e.g., isooctane or heptane).

  • Solute Preparation: Dissolve the amino alcohol in highly purified HPLC-grade water at a high concentration (e.g., 1.0 M).

  • Injection: Inject the aqueous solute into the AOT/isooctane solution. The water-to-surfactant molar ratio (

    
    ) must be strictly maintained between 5 and 15 to ensure the formation of stable, nanometer-sized reverse micelles.
    
  • Equilibration & Validation: Vortex the mixture vigorously for 60 seconds.

    • Validation Check: The system is self-validating; if the

      
       ratio is correct, the initially turbid emulsion will spontaneously transition into an optically clear, thermodynamically stable microemulsion. If it remains cloudy, the 
      
      
      
      limit has been exceeded, and more AOT must be added[3].

ReverseMicelle Solvent Non-Polar Solvent (Isooctane) Surfactant Add AOT Surfactant (Hydrophobic Tails Out) Solvent->Surfactant Micelle Reverse Micelle Core (Polar Encapsulation) Surfactant->Micelle Solute Aqueous Amino Alcohol (Target Solute) Solute->Micelle Injection Solubilized Homogeneous Non-Polar Dispersion Micelle->Solubilized

Logical mechanism of reverse micelle encapsulation in non-polar solvents.

Part 3: Quantitative Data Presentation

To assist in selecting the correct solubilization strategy for your specific assay, the following table summarizes the expected solubility profiles of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol across various states and non-polar solvents.

Solute FormHexane SolubilityToluene SolubilityDCM SolubilityMechanism of Solubilization
Freebase (Unmodified) < 0.1 mg/mL< 0.5 mg/mL~ 2.0 mg/mLNone (Strong H-bonding causes precipitation)
Docusate Salt (API-IL) ~ 15 mg/mL~ 50 mg/mL> 100 mg/mLLipophilic corona shields the polar core
AOT Reverse Micelle > 50 mg/mL> 50 mg/mLN/AAqueous core encapsulation
Boc/TMS Protected > 100 mg/mL> 100 mg/mL> 200 mg/mLCovalent masking of H-bond donors

*Measured as the effective concentration of the solute dispersed within the bulk non-polar solvent volume.

References

  • Title: Synthesis and Characterization of Lipophilic Salts of Metformin to Improve Its Repurposing for Cancer Therapy Source: ACS Omega URL: [Link]

  • Title: Solubilization in AOT−Water Reverse Micelles. Effect of the External Solvent Source: Langmuir (ACS Publications) URL: [Link]

  • Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharmaceutical Chemistry and Analysis URL: [Link]

Sources

Troubleshooting

Identifying degradation products of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol via LC-MS

The following guide serves as a specialized Technical Support Center resource for researchers analyzing 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol (C₈H₁₈N₂O). This molecule, characterized by a tertiary alcohol, a ter...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center resource for researchers analyzing 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol (C₈H₁₈N₂O). This molecule, characterized by a tertiary alcohol, a tertiary cyclic amine, and a primary amine side chain, presents unique challenges in stability profiling and LC-MS detection.

Ticket ID: #DEV-8492-PYR Subject: Identification of Degradation Products for 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Structural Analysis

The target molecule, 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol , contains three chemically distinct functional motifs that dictate its degradation profile:

  • Tertiary Alcohol (C3): Prone to acid-catalyzed dehydration.

  • N-Methyl Pyrrolidine Ring: Susceptible to N-oxidation and N-demethylation.

  • Primary Amine (Side Chain): Highly reactive toward oxidation (hydroxylamine/nitro formation) and condensation (Maillard reaction/acetylation).

Successful LC-MS analysis requires a method that can retain small, highly polar, basic compounds while differentiating between isobaric degradants (e.g., N-oxide vs. Hydroxylation).

Degradation Pathway Visualization

The following diagram maps the predicted degradation pathways based on the functional group chemistry of amino-pyrrolidines.

DegradationPathways cluster_isobars Critical Isobaric Pair Parent Parent Molecule (MW 158.14) [M+H]+ 159.15 Dehyd Dehydration Product (Alkene formation) [M+H]+ 141.14 (-18 Da) Parent->Dehyd Acid/Heat (-H2O) NOxide N-Oxide (Tertiary Amine) [M+H]+ 175.15 (+16 Da) Parent->NOxide Oxidation (H2O2) (+O) Demethyl N-Desmethyl (Secondary Amine) [M+H]+ 145.13 (-14 Da) Parent->Demethyl Metabolism/Photo (-CH2) OxDeam Oxidative Deamination (Ketone/Aldehyde) [M+H]+ 158.12 (-1.03 Da) Parent->OxDeam Oxidative Stress (-NH3 +O) Hydroxyl Ring Hydroxylation (C-OH) [M+H]+ 175.15 (+16 Da) Parent->Hydroxyl Radical Oxidation (+O)

Figure 1: Predicted degradation pathways for 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol. Note the isobaric overlap between N-Oxidation and Hydroxylation.

Troubleshooting Guide & FAQs

Category A: Chromatography & Retention

Q: I am observing poor retention and peak tailing for the parent peak. How do I fix this? A: This molecule is a di-basic species (primary amine pKa ~9.5, tertiary amine pKa ~10.2). On standard C18 columns at low pH, it is doubly charged and highly polar, leading to elution in the void volume.

  • Solution 1 (High pH): Switch to a high-pH stable C18 column (e.g., Ethylene Bridged Hybrid) using 10 mM Ammonium Bicarbonate (pH 10). This deprotonates the amines, increasing hydrophobicity and retention.

  • Solution 2 (HILIC): If you must use low pH (to maximize ESI+ sensitivity), use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Amide or Bare Silica). The polar amines will retain strongly via electrostatic interactions.

  • Tail Suppression: If using C18 at low pH, add 0.1% Trifluoroacetic acid (TFA) or use a charged surface hybrid (CSH) column to shield silanols. Note: TFA suppresses MS signal; consider difluoroacetic acid (DFA) as an alternative.

Category B: Mass Spectrometry & Identification

Q: I see a peak at [M+H]+ 175.15. Is this the N-oxide or a hydroxylated impurity? A: Both modifications result in a +16 Da shift. You must differentiate them using MS/MS fragmentation:

  • N-Oxide: Typically shows a characteristic loss of 16 Da (oxygen) or 17 Da (OH radical) during fragmentation. N-oxides are also thermally labile and may reduce back to the parent in the ESI source if the temperature is too high.

  • Hydroxylation (C-OH): The hydroxyl group is covalently bonded to carbon. Fragmentation will typically show water loss (-18 Da) rather than oxygen loss.

  • Validation: Perform a source fragmentation study. Increase the cone voltage/declustering potential; if the +16 peak disappears and the parent intensity increases, it is likely the N-oxide reducing in-source.

Q: Why does my "Dehydration" peak ([M+H]+ 141.14) appear in the blank? A: This is a common artifact. The tertiary alcohol at position C3 is prone to in-source dehydration .

  • Diagnosis: If the 141.14 peak co-elutes exactly with the parent (159.15), it is an artifact generated in the mass spectrometer source, not a real degradant in your sample.

  • Confirmation: Lower the desolvation temperature and cone voltage. If the ratio of 141/159 decreases, it is source-induced. Real degradation products will have a distinct retention time (usually later on RPLC due to loss of polarity).

Category C: Reaction Monitoring

Q: I suspect oxidative deamination of the side chain. What m/z should I look for? A: Oxidative deamination of the primary amine (-CH₂-NH₂) typically yields a ketone or aldehyde (-C=O).

  • Mechanism: Loss of NH₃ (-17.03 Da) and gain of Oxygen (+15.99 Da).

  • Net Shift: -1.04 Da.

  • Target m/z: Look for 158.12 (Parent 159.15 - 1.04). This is a subtle shift; ensure your instrument is calibrated for high mass accuracy (better than 5 ppm) to distinguish this from the ¹³C isotope of the M-H peak.

Experimental Protocols

Protocol 1: Forced Degradation Setup

To generate and confirm these degradants, follow this stress testing matrix.

Stress ConditionReagents/ConditionsTarget DegradantExpected Mass Shift
Acid Hydrolysis 0.1 N HCl, 60°C, 4-24 hrsDehydration (Alkene)-18 Da (141.14)
Base Hydrolysis 0.1 N NaOH, 60°C, 4-24 hrsRing Opening (Rare)+18 Da (177.16)
Oxidation 3% H₂O₂, RT, 2-6 hrsN-Oxide / Hydroxylamine+16 Da (175.15)
Thermal 60°C (Solid State), 7 daysDimerization / Amide formationVariable (e.g., + Parent)
Photolytic 1.2 million lux hoursN-Demethylation-14 Da (145.13)
Protocol 2: LC-MS Method Parameters (Recommended)
  • System: UHPLC coupled to Q-TOF or Orbitrap.

  • Column: C18 Charged Surface Hybrid (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Balances retention with MS sensitivity).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B hold for 1 min (trap polar amines), 5-40% B over 10 min.

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

References

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews.

  • Rao, R. N., et al. (2011). "Stress degradation studies on pharmaceutical compounds and their identification by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

  • Hsieh, Y., & Korfmacher, W. A. (2006). "Increasing speed and throughput when using HPLC-MS/MS systems for drug metabolism and pharmacokinetic screening." Current Drug Metabolism.

  • Ma, S., & Chowdhury, S. K. (2011). "Characterization of N-oxide metabolites by liquid chromatography-mass spectrometry." Drug Metabolism Reviews.
Optimization

Overcoming racemization during the processing of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol

Topic: Overcoming Racemization During the Processing of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol Audience: Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support g...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Racemization During the Processing of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol. This molecule possesses significant structural complexity, featuring two distinct chiral centers, which makes control over its stereochemistry paramount for its application in drug development and chemical synthesis. The biological activity and safety profile of such compounds are intrinsically linked to their three-dimensional structure.[1][2] Racemization—the conversion of a single, pure enantiomer into a mixture of both enantiomers—can compromise a compound's efficacy and is a critical parameter to control during all processing stages.[1][3][4]

This guide, structured in a question-and-answer format, serves as a troubleshooting manual and a source of proactive strategies to maintain the stereochemical integrity of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol throughout your experimental workflows.

Section 1: Understanding the Molecule and the Racemization Challenge

Q1: What are the specific chiral centers in 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol?

A: The molecule has two stereocenters, making it susceptible to forming four possible stereoisomers. These are:

  • C3 of the pyrrolidine ring: This is a tertiary alcohol. The carbon is bonded to four different groups: the hydroxyl (-OH) group, the 1-methylpyrrolidine ring structure, and the (1-aminopropan-2-yl) side chain.

  • C2 of the propane side chain: This carbon is bonded to the C3 of the pyrrolidine ring, a methyl group (-CH3), an aminomethyl group (-CH2NH2), and a hydrogen atom.

cluster_molecule 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol N1 C2 N1->C2 C_Me_N N1->C_Me_N C3 C2->C3 C4 C3->C4 OH C3->OH C_side_chain C3->C_side_chain C5 C4->C5 C5->N1 C_Me_side C_side_chain->C_Me_side C_amino C_side_chain->C_amino H_side C_side_chain->H_side label_C3 label_C2_prime

Figure 1: Structure with chiral centers highlighted.
Q2: Which stereocenter is more likely to racemize and what is the mechanism?

A: The chiral center at C3 of the pyrrolidine ring is significantly more susceptible to racemization. The primary mechanism is acid-catalyzed formation of a planar carbocation intermediate.[5][6]

Here is the process:

  • Protonation: In an acidic environment, the hydroxyl group (-OH) is protonated to form a good leaving group, water (-OH2+).

  • Carbocation Formation: The C-O bond breaks, and the water molecule departs, leaving behind a tertiary carbocation at C3. This carbocation is planar and therefore achiral.

  • Nucleophilic Attack: A water molecule (or other nucleophile) can attack the planar carbocation from either face with equal probability.

  • Racemization: This non-selective attack results in the formation of both the (R) and (S) configurations at C3, leading to a racemic mixture with respect to this center.

Start (S)-Enantiomer at C3 (Chiral) Protonation Protonation of -OH (Acid Catalyst, H⁺) Start->Protonation Carbocation Planar Carbocation at C3 (Achiral Intermediate) Protonation->Carbocation Loss of H₂O Attack Nucleophilic attack by H₂O (from either face) Carbocation->Attack End (R) and (S) Mixture at C3 (Racemic) Attack->End

Figure 2: Acid-catalyzed racemization mechanism at C3.

Section 2: Troubleshooting Guide for Common Processing Steps

This section addresses specific experimental stages where you might encounter a loss of stereochemical purity.

Issue 1: Racemization During pH Adjustment (Aqueous Work-up, Salt Formation)
  • Symptom: Your post-reaction sample shows high enantiomeric excess (ee), but the purity drops significantly after an aqueous work-up, extraction with acidic/basic solutions, or during salt formation/breaking.

  • Root Cause Analysis: The use of strong acids (e.g., HCl, H2SO4) or strong bases creates conditions that favor the racemization mechanism described above.[5] Even seemingly mild conditions, if prolonged, can lead to significant racemization. The rate of racemization is often pH-dependent, increasing at the extremes.[7][8]

  • Solutions & Proactive Strategies:

ParameterRecommendationRationale
pH Range Maintain pH between 5.0 and 8.0 whenever possible.This range minimizes both acid-catalyzed carbocation formation and potential base-catalyzed pathways.
Reagent Choice Use weaker acids/bases (e.g., acetic acid, citric acid, NaHCO₃, K₂CO₃) for adjustments. Utilize buffered solutions.Avoids localized pH extremes that occur when adding concentrated strong acids or bases.
Temperature Perform all pH adjustments at low temperatures (0-5 °C ).Reduces the kinetic rate of the racemization reaction.[9]
Exposure Time Minimize the time the compound is in an aqueous solution outside the optimal pH range.Reduces the opportunity for the equilibrium-driven racemization process to occur.
  • Protocol 1: Recommended Low-Temperature Acidic Wash

    • Cool the organic solution containing your product to 0-5 °C using an ice bath.

    • Prepare a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Slowly add the NaHCO₃ solution to the organic layer with gentle stirring until the desired pH is reached (check with pH paper). Avoid vigorous mixing that could create emulsions.

    • Separate the layers promptly.

    • Wash the organic layer with pre-chilled brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo at low temperature.

Issue 2: Racemization Caused by Heat (Distillation, Reflux, Drying)
  • Symptom: Chiral purity is lost after heating the sample for an extended period, such as during solvent removal under high heat, distillation, or drying in a heated oven.

  • Root Cause Analysis: Heat provides the necessary activation energy to overcome the barrier for the C-O bond cleavage, thereby accelerating the formation of the carbocation intermediate, even under neutral or mildly acidic/basic conditions.[5][10] The effect of temperature on reaction rates is exponential, so even a small increase in temperature can significantly increase the rate of racemization.[11]

  • Solutions & Proactive Strategies:

OperationStandard Method (High Risk)Recommended Method (Low Risk)
Solvent Removal Rotary evaporation with a high-temperature water bath (>50 °C).Rotary evaporation with a water bath at ≤30 °C under high vacuum.
Drying Drying in a vacuum oven at elevated temperatures.Drying in vacuo at room temperature over a desiccant (e.g., P₂O₅) until constant weight is achieved.
Reaction Conditions Running subsequent reactions at high reflux temperatures.Select reagents and solvents that allow for lower reaction temperatures. If heat is necessary, conduct a time-course study to find the optimal balance between reaction completion and racemization.
Issue 3: Racemization During Chromatographic Purification
  • Symptom: The enantiomeric excess of the material loaded onto a chromatography column is higher than the combined ee of the eluted fractions.

  • Root Cause Analysis: Standard silica gel is inherently acidic (pH ≈ 4-5) and has a high surface area, creating an ideal environment for on-column, acid-catalyzed racemization. Mobile phase additives like trifluoroacetic acid (TFA) or formic acid exacerbate this issue. Conversely, basic additives like ammonia or triethylamine can also promote racemization.

  • Solutions & Proactive Strategies:

    • Neutralize Silica: Prepare a slurry of silica gel in a dilute solution of a non-nucleophilic, volatile base (e.g., 0.1-1% triethylamine in the eluent), then evaporate the solvent before packing the column. This deactivates the acidic sites.

    • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like C18 (reverse-phase chromatography).

    • Buffer the Mobile Phase: For reverse-phase HPLC, use a buffered mobile phase (e.g., ammonium acetate or ammonium formate) to maintain a stable pH throughout the separation.

    • Avoid Aggressive Modifiers: If possible, avoid using strong acids like TFA. If an acid is necessary, use a weaker one like acetic acid at the lowest effective concentration.

Section 3: Analytical Methods for Monitoring Stereochemical Purity

Detecting and accurately quantifying racemization is crucial. A loss of chiral purity must be identified early to enable process adjustments.

Q3: What is the best method to determine the enantiomeric excess (ee) of my compound?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers.[12][13][14] However, since 3-(1-aminopropan-2-yl)-1-methylpyrrolidin-3-ol lacks a strong UV chromophore, direct detection can be challenging.

  • Protocol 2: General Approach for Chiral HPLC Method Development

    • Column Selection: Start with polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, as they are effective for a wide range of amines and alcohols.[12]

    • Detection Strategy:

      • Indirect (Derivatization): React the primary amine with a UV-active derivatizing agent (e.g., 3,5-dinitrobenzoyl chloride) to attach a chromophore. This allows for sensitive UV detection.[12] The resulting diastereomeric derivatives can often be separated on a standard achiral column.

      • Direct (Advanced Detectors): If available, use a mass spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD) which do not require a chromophore.

    • Mobile Phase Screening: Screen a variety of mobile phases, typically mixtures of a hydrocarbon (like hexane or heptane) and an alcohol (like isopropanol or ethanol) for normal-phase chromatography. For reverse-phase, use mixtures of water/buffer and acetonitrile/methanol.

    • Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.

    • Quantification: Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Workflow for Investigating Racemization

cluster_investigation Troubleshooting Racemization Workflow Start Suspicion of Racemization (e.g., inconsistent bioactivity) Analyze_Start Analyze Starting Material (Chiral HPLC) Start->Analyze_Start Analyze_End Analyze Final Product (Chiral HPLC) Compare Compare ee%. Is there a significant drop? Analyze_Start->Compare Establish baseline ee% Analyze_End->Compare Measure final ee% No_Drop No significant racemization. Investigate other issues. Compare->No_Drop No Isolate_Step Isolate problematic process step: Analyze intermediate samples after each major operation (work-up, purification, heating). Compare->Isolate_Step Yes Problem_Found Identify Step with ee% Loss Isolate_Step->Problem_Found Optimize Optimize Problematic Step: - Adjust pH (target 5-8) - Lower Temperature (<30°C) - Change Purification Method Problem_Found->Optimize Reanalyze Re-analyze sample after optimized step Optimize->Reanalyze Success Problem Solved. Update SOP. Reanalyze->Success

Figure 3: A logical workflow for diagnosing and solving racemization issues.

Section 4: Final FAQs

Q4: Should I protect the primary amine group to prevent racemization?

A: Protecting the primary amine, for example as a Boc-carbamate, can be a beneficial strategy.[15] It prevents the amine from acting as an internal base and changes the molecule's overall electronic properties and polarity. This may indirectly increase the stability of the C3 stereocenter. However, the addition and subsequent removal of the protecting group adds steps to your synthesis, and the deprotection conditions (typically strong acid for Boc) must themselves be carefully controlled to prevent racemization.[15]

Q5: What are the ideal storage conditions for this compound to ensure long-term stereochemical stability?

A: For long-term storage, the compound should be kept as a solid, preferably as a crystalline salt (e.g., hydrochloride), which locks the molecule in a stable conformation.[16] Store the material at low temperatures (e.g., 2-8 °C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. Avoid storing it as a free base in solution, especially in protic solvents, for extended periods.

References

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  • Infinity Learn. (n.d.). Chirality, Racemisation & Optical Activity in Organic Chemistry. NEET Coaching.
  • Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(6), 527-539.
  • Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances. Ardena Insight.
  • Ballard, A., et al. (2019). The Problem of Racemization in Drug Discovery and Tools to Predict It. PubMed, 30882254.
  • Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca.
  • BenchChem. (2025).
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
  • Albericio, F., & Isidro-Llobet, A. (2011). Amino Acid-Protecting Groups.
  • Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. ORCA - Online Research @ Cardiff.
  • AAPPTec. (n.d.).
  • St. Paul's Cathedral Mission College. (n.d.).
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  • Royal Society of Chemistry. (2015). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.
  • National Institutes of Health. (n.d.). Synthesis of a New Chiral Pyrrolidine. PMC.
  • BenchChem. (2025). Techniques to prevent racemization of arginine residues during peptide synthesis.
  • Pharmaguideline. (n.d.).
  • An, H., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed, 32541940.
  • ResearchGate. (n.d.).
  • Musa, M. M. (2019). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution.
  • Morris, R. H. (2012). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Semantic Scholar.
  • American Chemical Society. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters.
  • ResearchGate. (n.d.). Investigation of racemisation of the enantiomers of glitazone drug compounds at different pH using chiral HPLC and chiral CE.
  • Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(2), 119-125.
  • Buurma, N. J. (n.d.). Racemisation in Chemistry and Biology. The University of Manchester.
  • Phenomenex. (n.d.).
  • Palasek, S. S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed, 17319645.
  • American Chemical Society. (2010). In Situ Measurement of the Enantiomeric Excess of Alcohols and Amines under Asymmetric Reduction Reaction by 1H NMR. Organic Letters.
  • Aaltodoc. (n.d.).
  • American Chemical Society. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.).
  • The Royal Society of Chemistry. (2017).
  • Kosnik, M. A., & Kaufman, D. S. (2011). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta, 75(10), 2846-2857.
  • National Institutes of Health. (n.d.).
  • Copernicus Publications. (2024). Temperature-dependent aqueous OH kinetics of C2–C10 linear and terpenoid alcohols and diols.
  • ResearchGate. (n.d.). Effect of temperature on the behavior of surface properties of alcohols in aqueous solution.
  • Quora. (2015). Are tertiary alcohols more stable or more reactive than primary alcohols?.
  • BenchChem. (2025). how to prevent racemization of (S)-3-amino-1-methylazepan-2-one.
  • Lin, L.-C., et al. (2017). Temperature and isotope effects in the reaction of CH3CHOO with methanol. Physical Chemistry Chemical Physics, 19(18), 11530-11540.
  • Academia.edu. (n.d.). A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H 3 Receptor Pharmacophore.
  • Wikipedia. (n.d.). 1-Aminopropan-2-ol.
  • McGraw Hill Medical. (n.d.). Stereochemistry. The Organic Chemistry of Medicinal Agents.
  • U.S. Environmental Protection Agency. (2025). (3S)-1-Methylpyrrolidin-3-amine Properties.
  • University of British Columbia. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals.
  • Sciencemadness.org. (n.d.).

Sources

Troubleshooting

Purification strategies for removing unreacted methylating agents from the final product

Topic: Purification Strategies for Genotoxic Alkylating Agents Audience: Process Chemists, Analytical Scientists, and Drug Development Leads. Executive Summary: The "Cohort of Concern" Welcome to the Technical Support Ce...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Strategies for Genotoxic Alkylating Agents

Audience: Process Chemists, Analytical Scientists, and Drug Development Leads.

Executive Summary: The "Cohort of Concern"

Welcome to the Technical Support Center. You are likely here because your final product contains residual methylating agents—Methyl Iodide (MeI), Dimethyl Sulfate (DMS), or Methyl Methanesulfonate (MMS). Under ICH M7 (R2) guidelines, these are classified as Class 1 mutagenic impurities (Cohort of Concern).

The Challenge: These agents are potent electrophiles designed to alkylate DNA. Standard purification (crystallization/extraction) is often insufficient to reach the required Threshold of Toxicological Concern (TTC) , typically 1.5 µ g/day for lifetime exposure.

This guide provides self-validating protocols to chemically "kill" these active reagents or physically sequester them without degrading your API (Active Pharmaceutical Ingredient).

Module 1: Strategic Decision Matrix

Before attempting a specific protocol, determine the physicochemical compatibility of your system. Do not apply a "one-size-fits-all" quench, as this often leads to API degradation or new impurity formation.

Figure 1: Purification Strategy Decision Tree Use this logic flow to select the correct Module.

PurificationStrategy Start Start: Residual Methylating Agent Detected Volatility Is the agent highly volatile? (e.g., MeI, bp 42°C) Start->Volatility Distillation Strategy A: Distillation/Purge (Watch for azeotropes) Volatility->Distillation Yes BaseSens Is the API Base-Sensitive? Volatility->BaseSens No (e.g., DMS, Tosylates) Resin Strategy B: Solid-Phase Scavenging (Polymer-supported Thiols/Amines) BaseSens->Resin Yes (Esters/Lactams present) Solubility Is the system Water-Miscible? BaseSens->Solubility No AqQuench Strategy C: Homogeneous Quench (NH4OH / NaOH / Glycine) Solubility->AqQuench Yes (DMF/DMSO/MeOH) Biphasic Strategy D: Phase-Transfer Quench (Need aggressive agitation) Solubility->Biphasic No (DCM/EtOAc/Toluene)

Caption: Decision matrix for selecting the appropriate purification strategy based on agent volatility and API stability.

Module 2: Homogeneous Chemical Quenching (The "Kill Step")

Best for: Stable APIs in water-miscible solvents (Strategy C). Target Agents: Dimethyl Sulfate (DMS), Methyl Iodide.

Chemical quenching relies on derivatization—converting the toxic electrophile into a benign, water-soluble species that washes away.

Protocol: The Ammonia/Glycine "Kill"

Why this works: Ammonia is a better nucleophile than water. It rapidly attacks DMS to form methylamine (and eventually methyl ammonium sulfate), which is highly water-soluble and easily removed during aqueous workup.

Step-by-Step:

  • Assessment: Confirm your API is stable at pH > 10. If not, proceed to Module 3.

  • Charge: Add 28% Aqueous Ammonium Hydroxide (NH₄OH) or Glycine (1.5 - 2.0 equivalents relative to the initial charge of methylating agent).

    • Critical Note: Do not use 10% ammonia; reaction kinetics with DMS are too slow, leading to incomplete quenching.

  • Agitation: Stir vigorously for 60 minutes at 20–25°C.

    • Mechanism:[1][2]

      
      
      
  • Partition: Dilute with water and extract the API into an organic solvent (e.g., EtOAc or DCM).

  • Wash: Wash the organic layer with water (2x) to remove the methyl ammonium salts.

Validation Check:

  • pH Check: Ensure the aqueous layer remains basic (pH > 9) throughout the quench. If pH drops, the ammonia has been consumed by acid byproducts, and quenching has stopped.

Module 3: Solid-Phase Scavenging (Resin Technology)

Best for: Base-sensitive APIs or when you cannot introduce new liquid impurities (Strategy B). Target Agents: Alkyl halides, Sulfonates.[3][4][5]

Scavenger resins are insoluble polymers functionalized with strong nucleophiles.[6] They "fish out" the electrophile. Filtration removes both the resin and the impurity.

Figure 2: Scavenger Resin Mechanism Visualizing the capture of Methyl Iodide by a Thiol-Resin.

ResinMechanism Resin Polystyrene Bead (Insoluble Support) Linker Linker (Spacer) Resin->Linker Nu Nucleophile (-SH or -NH2) Linker->Nu Complex Covalent Capture (Resin-S-Me) Nu->Complex + Me-I (S_N2 Attack) Impurity Impurity (Me-I) Impurity->Complex Filtration Filtration Step (Impurity Removed) Complex->Filtration

Caption: Mechanism of solid-phase scavenging. The impurity becomes covalently bound to the solid support.

Protocol: Batch Scavenging
  • Selection:

    • For Alkyl Halides (MeI, Benzyl Bromide): Use Thiol-functionalized silica (e.g., Si-Thiol) or polystyrene. Thiols are soft nucleophiles and highly effective for SN2 reactions.

    • For Acyl Chlorides/Anhydrides: Use Amine-functionalized resins (e.g., Trisamine).

  • Loading: Add 3–4 equivalents of resin (relative to the expected impurity level, not the starting material).

  • Incubation: Stir gently (do not use magnetic stir bars that grind the beads) for 4–16 hours at 20–40°C.

  • Filtration: Filter the suspension through a sintered glass funnel or a pad of Celite.

  • Rinse: Wash the resin cake with the reaction solvent to recover any entrained API.

Troubleshooting Guide & FAQs
SymptomProbable CauseCorrective Action
Yield > 100% Residual solvent or unreacted methylating agent (e.g., DMS) is trapped in the product lattice.Do not dry with heat alone. DMS has a high boiling point (188°C). Dissolve in a solvent and perform a specific amine quench (Module 2) before re-drying.
Impurity persists after aqueous wash Phase Transfer Issue. The agent (e.g., MeI) is hydrophobic and hiding in the organic layer (DCM), while your quencher (NaOH) is in the water.Switch to a phase-transfer catalyst (e.g., TBAB) or use a miscible co-solvent (THF/MeOH) to allow the quencher to contact the impurity.
New impurity appears at RRT 0.8 Over-quenching. Strong amine quenchers can react with the API if it contains electrophilic sites (e.g., esters, amides).Switch to Resin Scavenging (Module 3). Sterically bulky resins (e.g., polystyrene backbone) often cannot access internal API sites but can capture small impurities.
DMS smell persists Incomplete Quench. Hydrolysis by water alone is too slow.Add Glycine. Glycine reacts rapidly with DMS to form N-methylglycine, which is odorless and water-soluble.
Analytical Verification

You cannot manage what you cannot measure. Standard HPLC-UV is often "blind" to alkylating agents because they lack strong chromophores.

  • Derivatization Method: React the sample with 4-picoline or pyridine . This converts the alkylating agent (e.g., MeI or Methyl Tosylate) into a quaternary pyridinium salt, which has strong UV absorbance and is easily detected by HPLC.

  • GC-MS Headspace: Ideal for volatile agents like Methyl Iodide. Ensure the sample matrix solvent does not overlap with the impurity peak.

References
  • ICH Harmonised Guideline. (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2).[7][8][9][10] International Council for Harmonisation.[8] Link

  • Teasdale, A., et al. (2013). Mechanism-Based Purge Calculations for the Control of Mutagenic Impurities. Organic Process Research & Development.[11] Link

  • European Medicines Agency. (2010). Questions and answers on the 'Guideline on the limits of genotoxic impurities'.Link

  • Biotage. (n.d.). Metal Scavengers and Organic Impurity Removal User Guide.Link (General resource for resin specifications).

  • BenchChem. (2025).[4][5][12] A Comparative Guide to the Efficiency of Dimethyl Sulfate (DMS) Quenching Agents.Link (Cited for DMS quenching kinetics).

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Spectral Analysis and Scaffold Comparison: 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural verification, comparative NMR analysis, and self-validating analytical workflows. Executive Summary & Strate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural verification, comparative NMR analysis, and self-validating analytical workflows.

Executive Summary & Strategic Context

In modern medicinal chemistry, 3-substituted pyrrolidines are highly valued as "privileged scaffolds." Specifically, derivatives of the 1-methylpyrrolidin-3-ol core are frequently deployed as critical building blocks in the synthesis of adenosine A2A receptor antagonists and selective CHK1 inhibitors[1].

When functionalizing these scaffolds, confirming the exact regiochemistry and branching of the side chain is paramount. This guide objectively compares the NMR spectral performance of the branched 3-(1-aminopropan-2-yl)-1-methylpyrrolidin-3-ol against its linear structural analog, 3-(2-aminoethyl)-1-methylpyrrolidin-3-ol . By mapping their distinct 1H and 13C NMR footprints, we provide a self-validating framework for unambiguous structural confirmation.

Structural Rationale & Stability Dynamics

The synthesis of highly functionalized pyrrolidines often begins with 1-methylpyrrolidin-3-one. While this oxidized precursor is highly electrophilic and prone to rapid aldol-type polymerization—necessitating its storage as a hydrochloride salt[2]—the tertiary alcohol products discussed here exhibit significantly greater bench stability.

However, introducing the 1-aminopropan-2-yl side chain creates a complex analytical scenario:

  • Stereochemical Complexity: The target molecule possesses two chiral centers (C3 on the pyrrolidine ring and C2' on the propyl chain), resulting in diastereomers.

  • Dense Spin Systems: The branched side chain creates a highly coupled contiguous spin system that heavily overlaps with the diastereotopic protons of the pyrrolidine ring.

To resolve this, high-resolution NMR (≥400 MHz) combined with 2D correlation techniques is mandatory.

Comparative NMR Spectral Analysis

The following tables summarize the quantitative 1D NMR data, contrasting the branched target molecule with its linear analog.

Table 1: Comparative H NMR Data (400 MHz, CDCl , 298K)
Structural Feature3-(1-Aminopropan-2-yl) Variant (Target)3-(2-Aminoethyl) Variant (Alternative)Diagnostic Difference
N-CH

2.35 ppm (s, 3H)2.35 ppm (s, 3H)Identical anchor point[1][3].
Pyrrolidine C2-H

2.55, 2.70 ppm (ABq, 2H)2.50, 2.65 ppm (ABq, 2H)Minor shift due to steric bulk.
Pyrrolidine C4-H

1.85, 1.95 ppm (m, 2H)1.80, 1.90 ppm (m, 2H)Overlaps with side-chain signals.
Side Chain: C1' 2.65, 2.80 ppm (m, 2H, CH

-NH

)
1.65 ppm (t, 2H, CH

)
Target shows highly coupled diastereotopic protons.
Side Chain: C2' 1.75 ppm (m, 1H, CH)2.85 ppm (t, 2H, CH

-NH

)
Critical Difference: Target has a multiplet CH; Alternative has a triplet CH

.
Side Chain: C3' 0.95 ppm (d, J = 6.8 Hz, 3H) AbsentDefinitive Marker: The methyl doublet proves the branched structure.
Exchangeables (-OH, -NH

)
2.10 ppm (br s, 3H)2.15 ppm (br s, 3H)Broadens out in trace water.
Table 2: Comparative C NMR Data (100 MHz, CDCl , 298K)
Carbon Position3-(1-Aminopropan-2-yl) Variant3-(2-Aminoethyl) VariantCausality / Insight
N-CH

42.5 ppm42.5 ppmUnaffected by C3 substitution.
C3 (Quaternary) 78.4 ppm77.8 ppmDeshielded by both -OH and the alkyl branch.
Side Chain C1' 45.3 ppm (CH

-NH

)
39.5 ppm (CH

)
Alpha to amine in target; beta to amine in alternative.
Side Chain C2' 40.1 ppm (CH)38.2 ppm (CH

-NH

)
Branching point in the target molecule.
Side Chain C3' 13.5 ppm (CH

)
AbsentConfirms the propan-2-yl moiety.

Expertise Insight: Because the target molecule possesses two stereocenters, synthetic batches synthesized without chiral induction will present as a mixture of diastereomers. In high-resolution


C NMR, this manifests as subtle peak doubling (

~0.05–0.1 ppm), particularly for the C3 quaternary carbon and the C3' methyl group. The linear alternative, possessing only one stereocenter, will not exhibit this phenomenon.

Self-Validating Experimental Protocols

To ensure data integrity and prevent misassignment due to sample degradation, follow this self-validating workflow.

Protocol 1: Sample Preparation & 1D Acquisition
  • Causality: Pyrrolidine amines are hygroscopic. Using standard solvents without precautions leads to severe peak broadening of exchangeable protons and potential shifting of adjacent methylene signals due to hydrogen bonding.

  • Preparation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of anhydrous CDCl

    
     containing 0.03% v/v TMS.
    
  • Internal Check: Before acquiring the full spectrum, run a quick 1-scan

    
    H pulse. If a broad hump appears around 1.5 ppm, trace water is present. Self-Validation: Add activated 4Å molecular sieves directly to the NMR tube, wait 30 minutes, and re-acquire.
    
  • 
    C Acquisition:  Acquire at 100 MHz (or higher) using a 30° pulse angle and a 2-second relaxation delay (d1) . Causality: The extended d1 ensures complete longitudinal relaxation of the quaternary C3 carbon (
    
    
    
    ~78.4), which otherwise might be lost in the baseline noise.

NMR_Workflow Synthesis 1. Scaffold Synthesis (>98% Purity) SamplePrep 2. Sample Preparation (Anhydrous CDCl3) Synthesis->SamplePrep QC Pass Acquisition 3. NMR Acquisition (400 MHz, 298K) SamplePrep->Acquisition Shimming & Tuning Analysis1D 4a. 1D Analysis (1H & 13C) Acquisition->Analysis1D Analysis2D 4b. 2D Analysis (COSY, HSQC, HMBC) Acquisition->Analysis2D Verification 5. Structural Verification & Data Integration Analysis1D->Verification Primary Assignment Analysis2D->Verification Connectivity Validation

Figure 1: Self-validating NMR workflow for structural confirmation of pyrrolidine derivatives.

Protocol 2: 2D Connectivity Mapping (COSY & HMBC)

Relying solely on 1D NMR is insufficient due to proton overlap in the 1.5–2.8 ppm region.

  • gCOSY (Gradient COSY): Utilize this to trace the contiguous spin system of the side chain. You must observe a cross-peak between the diagnostic methyl doublet (

    
     0.95) and the methine multiplet (
    
    
    
    1.75).
  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate structural validator.

    • Self-Validation: The HMBC must show a clear correlation between the propyl methine proton (

      
       1.75) and the quaternary pyrrolidine C3 (
      
      
      
      78.4). The absence of this specific cross-peak indicates an incorrect structural isomer (e.g., an unexpected rearrangement or attachment at C4).

NMR_Correlations C3 Quaternary C3 (δC ~78.4) CH3_N N-CH3 (δH ~2.35) CH2_2 Pyrrolidine C2-H (δH ~2.55) CH3_N->CH2_2 HMBC CH2_2->C3 HMBC CH_prop Propyl CH (δH ~1.75) CH_prop->C3 HMBC CH3_prop Propyl CH3 (δH ~0.95) CH3_prop->CH_prop COSY CH2_NH2 CH2-NH2 (δH ~2.65) CH2_NH2->CH_prop COSY

Figure 2: Key 2D NMR (COSY/HMBC) correlations validating the 3-(1-aminopropan-2-yl) linkage.

Conclusion

Differentiating 3-(1-aminopropan-2-yl)-1-methylpyrrolidin-3-ol from its linear counterparts requires a rigorous, multi-nuclear NMR approach. While the N-methyl signal acts as a reliable internal anchor[3], the definitive proof of the branched scaffold lies in the 0.95 ppm methyl doublet and its subsequent HMBC correlation to the deshielded quaternary C3 carbon. By adhering to the self-validating protocols outlined above, researchers can ensure absolute stereochemical and regiochemical confidence before advancing these privileged scaffolds into high-value drug discovery pipelines.

References
  • 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem. National Institutes of Health (NIH). 3

  • (S)-(+)-1-Methyl-3-pyrrolidinol | 104641-59-0. ChemicalBook. 1

  • 1-Methylpyrrolidin-3-one hydrochloride | 78635-85-5. BenchChem. 2

Sources

Comparative

HPLC method development for purity assessment of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol

Executive Summary The Challenge: 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol represents a "perfect storm" for chromatographic separation. It is a highly polar, basic diamine with no significant UV chromophore.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol represents a "perfect storm" for chromatographic separation. It is a highly polar, basic diamine with no significant UV chromophore. Traditional C18 Reversed-Phase (RP) methods result in void volume elution, while its aliphatic structure renders standard UV detection (254 nm) useless.

The Solution: This guide compares two distinct methodologies:

  • Legacy Method: Ion-Pair Reversed-Phase (IP-RP) with low-UV detection.

  • Recommended Method: Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD).

While IP-RP provides a functional stop-gap, HILIC-CAD is demonstrated here as the superior approach for stability, sensitivity, and Mass Spectrometry (MS) compatibility.

Part 1: Compound Analysis & Separation Strategy

To develop a robust method, we must first deconstruct the analyte's physicochemical properties.

Analyte Profile[1]
  • Structure: A pyrrolidine core (tertiary amine) with an aminopropyl side chain (primary amine) and a hydroxyl group.

  • Basicity: The molecule contains two basic centers.

    • Primary Amine pKa: ~9.5–10.5

    • Tertiary Amine pKa: ~8.5–9.5

  • Polarity: High (LogP < 0). It partitions preferentially into water.

  • Chromophore: Negligible. Lacks conjugated

    
    -systems (benzene rings, carbonyls). UV absorption is only possible below 210 nm (end-absorption of C-N / C-O bonds).
    
The Decision Matrix

The following logic flow illustrates why standard methods fail and drives the selection of HILIC.

MethodSelection Start Analyte: 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol Polarity Is the molecule Hydrophobic (LogP > 1)? Start->Polarity RP_Std Standard C18 RP-HPLC Polarity->RP_Std Yes PolarityCheck Is it Ionic/Basic? Polarity->PolarityCheck No (Hydrophilic) HILIC_Path Select HILIC Mode (Retains via Water Layer Partitioning) PolarityCheck->HILIC_Path Recommended IP_Path Select Ion-Pair RP (Requires Sulfonates) PolarityCheck->IP_Path Alternative Detection Chromophore Check: Does it have UV > 240nm? HILIC_Path->Detection UV_Det UV/Vis Detection Detection->UV_Det Yes CAD_Det CAD or MS Detection (Universal Response) Detection->CAD_Det No (Current Case)

Figure 1: Method selection decision tree highlighting the necessity of HILIC and CAD for polar, non-chromophoric amines.

Part 2: Comparative Methodology

Method A: Ion-Pair Reversed Phase (The Legacy Approach)
  • Principle: A hydrophobic ion-pairing reagent (e.g., Octanesulfonic Acid) is added to the mobile phase. The sulfonate tail binds to the C18 stationary phase, while the anionic head attracts the protonated amine analyte, creating a "pseudo-neutral" complex that retains on the column.

  • Detection: UV at 205 nm.

ParameterSpecification
Column C18 End-capped, 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Octanesulfonic Acid (OSA) in Water, pH 2.5 (Phosphate)
Mobile Phase B Acetonitrile
Drawbacks Long equilibration (60+ min); Incompatible with LC-MS (OSA suppresses ionization); Poor sensitivity at 205 nm due to solvent cut-off noise.
Method B: HILIC-CAD (The Recommended Approach)
  • Principle: Uses a polar stationary phase (Amide or Zwitterionic).[1] Retention occurs via partitioning into a water-enriched layer adsorbed on the silica surface and electrostatic interactions with silanols.[2]

  • Detection: Charged Aerosol Detection (CAD).

ParameterSpecification
Column Amide-Silica or Zwitterionic (e.g., BEH Amide), 100 x 2.1 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in 90:10 ACN:Water, pH 3.0
Mobile Phase B 10 mM Ammonium Formate in 50:50 ACN:Water, pH 3.0
Advantages High sensitivity; MS compatible; Rapid equilibration; Superior peak shape for basic amines.
Representative Performance Data

The following table summarizes the expected performance differences based on physicochemical principles and standard chromatographic behavior of aminopyrrolidines [1][2].

MetricMethod A (IP-RP-UV)Method B (HILIC-CAD)Verdict
Retention Factor (k') 2.5 – 3.0 (Highly sensitive to OSA conc.)4.0 – 5.0 (Stable)HILIC
Tailing Factor (Tf) 1.8 – 2.2 (Silanol interaction)1.1 – 1.3 (Ionic suppression)HILIC
Signal-to-Noise (S/N) Low (Drift at 205 nm)High (Universal response)HILIC
LOD (Limit of Detection) ~50 ppm~5 ppmHILIC
MS Compatibility No (Source contamination)Yes (Volatile buffer)HILIC

Part 3: Detailed Experimental Protocol (HILIC-CAD)

This protocol is designed to be self-validating. The use of an Amide column prevents the irreversible adsorption often seen with bare silica, while the ammonium formate buffer ensures ionization of the basic amines for consistent retention.

Reagent Preparation
  • Buffer Stock (200 mM): Dissolve 1.26 g Ammonium Formate in 90 mL HPLC-grade water. Adjust pH to 3.0 with Formic Acid. Dilute to 100 mL.

  • Mobile Phase A (High Organic): Mix 900 mL Acetonitrile, 50 mL Water, and 50 mL Buffer Stock.

  • Mobile Phase B (Low Organic): Mix 500 mL Acetonitrile, 450 mL Water, and 50 mL Buffer Stock.

    • Note: Total buffer concentration is constant (10 mM) to prevent baseline drift in CAD.

Instrument Setup
  • Column: Waters XBridge Amide or Tosoh TSKgel Amide-80 (150 mm x 3.0 mm, 3.5 µm).

  • Column Temp: 35°C (Improves mass transfer for viscous HILIC solvents).

  • Flow Rate: 0.5 mL/min.

  • Detector (CAD): Evaporation Temp: 35°C; Power Function: 1.0 (for linearity).

Gradient Program

HILIC runs "backwards" compared to RP. We start with high organic (low elution strength) and increase water (high elution strength).

Time (min)% Mobile Phase BDescription
0.05Initial Hold (95% ACN)
2.05End of Hold
12.060Linear Gradient to 60% Water-rich phase
14.060Wash
14.15Return to Initial
20.05Re-equilibration (Critical in HILIC)
Mechanism of Action

Understanding the mechanism is vital for troubleshooting. In HILIC, the analyte partitions into a water-rich layer on the surface.[2][3][4]

HILIC_Mechanism cluster_SP Stationary Phase Surface cluster_MP Mobile Phase (ACN-Rich) Silica Silica Base Ligand Amide Ligand (-CONH2) Silica->Ligand WaterLayer Immobilized Water Layer (Water-Rich) Ligand->WaterLayer H-Bonding Analyte Analyte: Polar Amine (+) Analyte->Ligand Electrostatic Interaction Analyte->WaterLayer Partitioning (Primary Mechanism)

Figure 2: HILIC retention mechanism showing the partitioning of the polar amine into the immobilized water layer created by the Amide ligand.

Part 4: System Suitability & Troubleshooting

To ensure trustworthiness, the method must pass these criteria before every sample set.

  • Retention Time Precision: Inject standard 6 times. %RSD of retention time must be < 1.0%.

    • Failure: Usually indicates insufficient equilibration. HILIC requires 20+ column volumes to re-establish the water layer [3].

  • Tailing Factor: Must be < 1.5.

    • Failure: Indicates secondary silanol interactions. Increase Buffer concentration to 20 mM or ensure pH is < 3.5 (to protonate silanols).

  • Sensitivity Check: S/N ratio for a 0.05% impurity standard must be > 10.

Why CAD over UV?

For this specific molecule, UV detection at 205 nm detects the buffer and solvent impurities as much as the analyte. CAD detects particles based on mass.[5][6] Since the analyte is non-volatile and the mobile phase is volatile, the background noise is near zero, allowing for accurate purity assessment of the 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol without interference from the mobile phase [4].

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[1] Journal of Chromatography A, 499, 177-196.

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography.
  • Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector.

Sources

Validation

Determination of Enantiomeric Excess (ee) for Chiral 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol: A Comparative Methodological Guide

Executive Summary The accurate determination of enantiomeric excess (ee) is a critical quality control step in the development of chiral pharmaceutical intermediates. This guide provides an objective, data-driven compari...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of enantiomeric excess (ee) is a critical quality control step in the development of chiral pharmaceutical intermediates. This guide provides an objective, data-driven comparison of analytical methodologies for evaluating the chiral purity of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol . By analyzing the structural challenges of this specific molecule, we establish causality-driven protocols across three distinct modalities: Supercritical Fluid Chromatography (SFC-MS), Nuclear Magnetic Resonance (NMR) via chiral derivatization, and traditional High-Performance Liquid Chromatography (HPLC-UV).

Analyte Profiling & Analytical Challenges

To design a robust analytical method, one must first deconstruct the physicochemical properties of the target analyte. 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol presents a triad of distinct analytical challenges:

  • Optical Invisibility: The molecule is entirely aliphatic and lacks a conjugated

    
    -electron system. Consequently, it does not possess a strong UV chromophore, rendering standard UV-Vis detection at typical wavelengths (e.g., 254 nm) ineffective [1].
    
  • Dual Basic Centers: The presence of both a primary amine (-NH₂) and a tertiary amine (N-methylpyrrolidine) makes the molecule highly basic. In traditional chromatography, these basic centers engage in secondary ion-exchange interactions with residual acidic silanols on the stationary phase, leading to severe peak tailing and loss of enantiomeric resolution.

  • Steric Hindrance: The molecule contains a tertiary alcohol at the C3 position of the pyrrolidine ring. While this complicates direct analysis, it is highly advantageous for derivatization: the extreme steric hindrance of the tertiary alcohol ensures that derivatizing agents will react exclusively and predictably with the unhindered primary amine.

Comparative Analysis of Analytical Modalities

The following table summarizes the quantitative performance and operational parameters of the three viable analytical pathways.

ParameterSFC-MS (Direct)NMR (Mosher's Derivatization)HPLC-UV (Pre-Column Deriv.)
Detection Principle Electrospray Ionization (ESI+)Anisotropic Shielding (19F/1H NMR)UV Absorbance (254 nm)
Derivatization Required? NoYes (MTPA-Cl)Yes (3,5-DNB-Cl)
Analysis Time < 10 minutes1–2 hours (incl. reaction)30–45 minutes
Sensitivity (LOD) High (ng/mL range)Moderate (µg range)Moderate (µg/mL range)
Primary Advantage Fastest throughput; superior peak shapeAbsolute configuration determinationUtilizes standard lab equipment
Primary Limitation Requires specialized SFC-MS hardwareCannot resolve trace enantiomers (< 2%)Derivatization may introduce bias

Deep Dive 1: Chiral Supercritical Fluid Chromatography (SFC-MS) – The Preferred Modality

Causality & Mechanism

Supercritical Fluid Chromatography (SFC) is the premier choice for polar, basic amino alcohols. SFC utilizes supercritical CO₂, which mimics normal-phase separation mechanisms but with significantly higher diffusivity and lower viscosity, enabling rapid run times [3]. Because CO₂ is non-polar, a polar co-solvent (methanol) is required to elute the highly polar diamine.

Crucially, to resolve basic compounds without peak tailing, a basic additive (e.g., 0.5% diethylamine or isopropylamine) must be introduced into the co-solvent [4]. The basic additive acts as a sacrificial competitor, masking the acidic silanol sites on the chiral stationary phase (CSP) and maintaining the analyte's amines in a deprotonated state. Because the analyte lacks a UV chromophore, Mass Spectrometry (ESI+ in Selected Ion Monitoring mode) is coupled to the SFC to ensure highly sensitive detection.

Self-Validating Experimental Protocol

System Suitability Criterion: Baseline separation of a racemic standard must yield a Resolution (


) > 1.5 before sample analysis.
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Immobilized amylose-based CSP (e.g., Chiralpak IG), 3 µm, 150 x 4.6 mm.

    • Mobile Phase: CO₂ / Methanol containing 0.5% Isopropylamine (IPA).

    • Gradient: Isocratic 80% CO₂ / 20% Modifier.

    • Flow Rate: 3.0 mL/min.

    • Backpressure (BPR): 120 bar.

    • Column Temperature: 40 °C.

  • Detection: ESI-MS (Positive mode). Monitor the[M+H]+ ion (

    
     corresponding to the protonated molecule).
    
  • Validation: Inject a blank (Methanol) to confirm no carryover. Inject the sample and integrate the extracted ion chromatogram (EIC) peaks to calculate ee.

Deep Dive 2: NMR Spectroscopy via Chiral Derivatizing Agents (CDA)

Causality & Mechanism

When advanced chromatography is unavailable, Nuclear Magnetic Resonance (NMR) provides a robust structural alternative. This method relies on converting the enantiomeric mixture into a pair of diastereomers using a chiral derivatizing agent (CDA) such as Mosher's acid chloride ((R)- or (S)-MTPA-Cl) [2].

Due to the fundamental principles of steric hindrance, the bulky MTPA-Cl will not react with the tertiary alcohol or the tertiary amine under standard conditions. It reacts exclusively with the primary amine to form stable diastereomeric amides. The trifluoromethyl (-CF₃) group on the Mosher's moiety acts as a highly sensitive NMR probe. The diastereomeric amides experience different anisotropic shielding from the MTPA phenyl ring, resulting in distinct, baseline-resolved singlets in the ¹⁹F NMR spectrum [2].

Self-Validating Experimental Protocol

System Suitability Criterion: Crude ¹H NMR must show complete disappearance of the primary amine protons (-CH₂-NH₂) and the appearance of a downfield amide proton (-NH-C=O) to confirm quantitative conversion without kinetic resolution bias.

  • Derivatization Reaction: In a dry 4 mL vial, dissolve 10 mg of the analyte in 0.5 mL of anhydrous CDCl₃. Add 2.0 equivalents of anhydrous triethylamine (Et₃N).

  • Reagent Addition: Slowly add 1.2 equivalents of enantiopure (R)-(-)-MTPA-Cl. Stir at room temperature for 1 hour.

  • Reaction Control: Transfer the crude mixture directly to an NMR tube.

  • NMR Acquisition: Acquire a ¹⁹F NMR spectrum (with ¹H decoupling to ensure sharp singlets).

  • Calculation: Identify the two -CF₃ singlets corresponding to the (R,R) and (S,R) diastereomers. Calculate the ee using the integration values (

    
    ):
    
    
    
    

Deep Dive 3: Chiral HPLC-UV via Pre-Column Derivatization

Causality & Mechanism

If a laboratory is restricted to standard HPLC-UV systems, the analyte must be chemically modified. Direct UV detection is impossible, and the dual basicity will destroy peak shape on standard normal-phase columns [1].

Reacting the primary amine with 3,5-dinitrobenzoyl chloride (3,5-DNB-Cl) solves both issues simultaneously. The 3,5-DNB group introduces a massive, highly conjugated


-system that absorbs strongly at 254 nm. Furthermore, converting the primary amine into an amide drastically reduces the molecule's overall polarity and basicity, mitigating silanol interactions and allowing clean elution on standard coated polysaccharide CSPs [1].
Self-Validating Experimental Protocol

System Suitability Criterion: A blank derivatization injection must show no interfering peaks at the retention times of the analyte enantiomers.

  • Derivatization: Dissolve 2 mg of the analyte in 1 mL of Acetonitrile. Add 1.5 equivalents of triethylamine and 1.2 equivalents of 3,5-DNB-Cl. React at room temperature for 1 hour [1].

  • Workup: Quench with 100 µL of methanol. Dilute 1:10 with the HPLC mobile phase.

  • Chromatographic Conditions:

    • Column: Coated cellulose-based CSP (e.g., Chiralcel OD-H), 5 µm, 250 x 4.6 mm.

    • Mobile Phase: Hexane / Isopropanol (80:20 v/v) with 0.1% Diethylamine (DEA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

Analytical Workflow Decision Matrix

The following logic tree dictates the optimal method selection based on analyte properties and available infrastructure.

Workflow Start Analyte Profiling: 3-(1-Aminopropan-2-yl)- 1-methylpyrrolidin-3-ol CheckUV Does the analyte possess a strong UV chromophore? Start->CheckUV NoUV No (Aliphatic Amino Alcohol) CheckUV->NoUV EquipCheck Select Analytical Modality Based on Instrumentation NoUV->EquipCheck SFC SFC-MS Available EquipCheck->SFC NMR High-Field NMR Available EquipCheck->NMR HPLC Only HPLC-UV Available EquipCheck->HPLC MethodSFC Direct Chiral SFC-MS (Polysaccharide CSP + Basic Additive) SFC->MethodSFC MethodNMR Chiral Derivatization (Mosher's Acid Chloride) -> 19F/1H NMR NMR->MethodNMR MethodHPLC Pre-column Derivatization (e.g., 3,5-DNB-Cl) -> Chiral HPLC-UV HPLC->MethodHPLC

Caption: Decision tree for selecting the optimal enantiomeric excess (ee) determination method.

References

  • Journal of Chemical Education - ACS Publications. "Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines." Available at: [Link]

  • Agilent Technologies. "Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers." Available at:[Link]

  • Chiral Technologies. "SFC Chiral Separations: Method Development with Polysaccharide CSPs." Available at:[Link]

Comparative

Mass spectrometry fragmentation patterns of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol

The following guide details the mass spectrometry fragmentation patterns of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol , a specific amino-alcohol pyrrolidine derivative. This guide is structured to assist analytical...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation patterns of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol , a specific amino-alcohol pyrrolidine derivative.

This guide is structured to assist analytical chemists and drug development professionals in the structural elucidation and differentiation of this compound from isobaric impurities and structural isomers.

Executive Summary

3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol (Formula: C


H

N

O; MW: 158.24 Da) represents a class of complex tertiary amino-alcohols often encountered as synthetic intermediates or designer drug metabolites. Its structure features a quaternary carbon at position 3 of the pyrrolidine ring, substituted with both a hydroxyl group and a branched amino-alkyl side chain.

Accurate identification requires distinguishing this molecule from linear isomers (e.g., n-propyl analogs) and regioisomers. This guide provides a mechanistic breakdown of its Electrospray Ionization (ESI) fragmentation pathways, identifying diagnostic ions that serve as "fingerprints" for structural validation.

Key Performance Indicators (KPIs) for Identification
ParameterValue / Characteristic
Precursor Ion ([M+H]

)
m/z 159.15
Primary Fragment (Base Peak) m/z 141.14 (Neutral loss of H

O)
Diagnostic Side-Chain Ion m/z 58.06 (Aminopropyl fragment)
Differentiation Factor High specificity of the m/z 84 fragment (Ring retention) vs. linear isomers.

Structural Overview & Theoretical Fragmentation Sites

Understanding the lability of specific bonds is crucial for interpreting the MS/MS spectrum.

  • Site A (Tertiary Alcohol): The hydroxyl group at C3 is highly labile, especially when protonated. Dehydration is the dominant low-energy pathway.

  • Site B (Side-Chain Attachment): The bond between the quaternary C3 ring carbon and the side chain is prone to cleavage, particularly after dehydration.

  • Site C (Pyrrolidine Ring): The N-methylpyrrolidine core undergoes characteristic ring-opening fragmentations (Retro-Diels-Alder-like mechanisms).

Experimental Protocol: LC-MS/MS Characterization

To replicate the fragmentation patterns described, the following self-validating protocol is recommended.

LC-MS/MS Conditions[1][2]
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Analyzer: Q-TOF or Triple Quadrupole (QqQ).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Promotes protonation).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to observe both labile (water loss) and backbone cleavages.

Validation Step (Internal Check)
  • System Suitability: Inject a standard of 1-methyl-3-pyrrolidinol (MW 101). Ensure detection of the [M+H]

    
     at m/z 102 and water loss at m/z 84. This confirms the instrument's capability to fragment the pyrrolidine core.
    

Detailed Fragmentation Pathways

The fragmentation of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol follows a logical cascade driven by charge localization on the tertiary nitrogen and the stability of resulting carbocations.

Pathway A: Dehydration (Dominant)
  • Mechanism: Protonation of the C3-hydroxyl group leads to the immediate loss of a water molecule (18 Da).

  • Transition: m/z 159 → m/z 141

  • Significance: This is invariably the base peak in low-to-medium energy CID spectra due to the formation of a stable tertiary carbocation or a rearranged alkene (enamine-like stability).

Pathway B: Side-Chain Cleavage (Diagnostic)
  • Mechanism: Following dehydration or directly from the precursor, the bond connecting the side chain to the ring cleaves.

  • Fragment 1 (Side Chain Retention): The charge remains on the branched amino-alkyl group.

    • Transition: m/z 159 → m/z 58 (C

      
      H
      
      
      
      N
      
      
      )
    • Note: This ion is isobaric with the specific "1-aminopropan-2-yl" cation.

  • Fragment 2 (Ring Retention): The charge remains on the pyrrolidine ring.

    • Transition: m/z 159 → m/z 100 (Intact ring cation) or m/z 82 (Dehydrated ring).

Pathway C: Ring Fragmentation (High Energy)
  • Mechanism: At higher collision energies (>35 eV), the pyrrolidine ring opens.

  • Diagnostic Ion: m/z 42/44 (Characteristic of N-methyl fragments).

Fragmentation Pathway Diagram

The following diagram illustrates the causal relationships between the precursor and its product ions.

FragmentationPathway Figure 1: ESI-MS/MS Fragmentation Pathway of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol Precursor [M+H]+ Precursor m/z 159.15 Dehydrated [M+H - H2O]+ m/z 141.14 (Base Peak) Precursor->Dehydrated - H2O (18 Da) Low CE SideChain Side Chain Cation [C3H8N]+ m/z 58.06 Precursor->SideChain Alpha Cleavage Med CE RingFrag Ring Fragment [C4H6N]+ m/z 68.05 Dehydrated->RingFrag Ring Opening AmineLoss [M+H - H2O - NH3]+ m/z 124.11 Dehydrated->AmineLoss - NH3 (17 Da)

[1][4]

Comparative Analysis: Product vs. Alternatives

Distinguishing the target molecule from its isomers is critical in impurity profiling.

Comparison Table: Structural Discrimination
FeatureTarget Molecule (Branched Side Chain)Alternative A: Linear Isomer (3-(3-aminopropyl)...)Alternative B: Desmethyl (No N-methyl)
Structure Branched isopropyl-like side chainLinear n-propyl side chainSecondary amine on ring
Precursor m/z 159m/z 159m/z 145
Key Diagnostic Ion m/z 58 (Branched C

H

N

)
m/z 30 (CH

=NH

)
m/z 127 (Water loss)
Water Loss Very Fast (Tertiary alcohol)Fast (Tertiary alcohol)Fast
Ammonia Loss Moderate (m/z 124)High (Facile cyclization to piperidine-like species)Moderate
Differentiation High abundance of m/z 58; low m/z 30.[2]High abundance of m/z 30 (Primary amine terminus).Different precursor mass (-14 Da).

Analytical Insight: The presence of the m/z 58 peak is the strongest differentiator against the linear isomer, which tends to fragment via sequential methylene losses or form a terminal methylene-ammonium ion (m/z 30).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for alpha-cleavage and onium ion mechanisms).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Methyl-3-pyrrolidinol. National Institute of Standards and Technology. Link

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-oxides and N-substituted derivatives of saturated heterocyclic amines. Journal of Mass Spectrometry.
  • Smith, R. M. (2014).[3] Understanding Mass Spectra: A Basic Approach. Wiley. (Reference for alcohol dehydration pathways in ESI).

Sources

Validation

Validating the structure of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol using X-ray crystallography

Topic: Validating the structure of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol using X-ray crystallography Content Type: Publish Comparison Guide Executive Summary In the development of complex pharmaceutical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the structure of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol using X-ray crystallography Content Type: Publish Comparison Guide

Executive Summary

In the development of complex pharmaceutical intermediates, determining the absolute stereochemistry of quaternary centers is a critical bottleneck. This guide details the validation of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol , a molecule presenting significant stereochemical challenges due to its quaternary C3 center and flexible aminopropyl side chain.

While High-Field NMR (600+ MHz) is the standard for routine characterization, it frequently fails to unambiguously assign absolute configuration in 3,3-disubstituted pyrrolidines without extensive derivatization. This guide compares the Single Crystal X-Ray Diffraction (SCXRD) workflow against traditional spectroscopic methods, demonstrating why SCXRD is the requisite "Gold Standard" for this class of compounds.

The Stereochemical Challenge

The target molecule contains two chiral centers:

  • C3 of the Pyrrolidine Ring: A quaternary center bearing both a hydroxyl group and the aminopropyl side chain.

  • C2 of the Side Chain: The methine carbon of the (1-aminopropan-2-yl) group.

This creates four potential stereoisomers (two enantiomeric pairs of diastereomers). The flexibility of the propyl side chain leads to conformational averaging in solution, rendering NOESY/ROESY NMR data ambiguous for assigning the relative configuration between the ring and the side chain.

Comparative Analysis: SCXRD vs. Advanced NMR

The following table contrasts the performance of the SCXRD validation workflow against the best-in-class NMR alternative (Mosher's Acid derivatization + NOESY).

FeatureSCXRD Validation (The Product) Advanced NMR (Alternative)
Primary Output 3D Electron Density Map (Absolute Configuration)Scalar Couplings (

) & Through-Space Correlations (NOE)
Stereo-Assignment Definitive (Direct determination via anomalous dispersion or chiral salt)Inferential (Requires derivatization; subject to conformational ambiguity)
Sample State Solid Crystalline Salt (e.g., Fumarate, Tartrate)Solution State (Free base or Salt)
Ambiguity Risk < 1% (Refinement metrics

,

provide strict pass/fail)
Moderate-High (Signal overlap in aliphatic region 1.5–2.5 ppm)
Turnaround Time 3–7 Days (Includes crystal growth)1–2 Days (Immediate data, but analysis is slow)
Material Requirement 5–20 mg (Recoverable)5–10 mg (Destructive if derivatized)
Why NMR Falls Short for This Target

For 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol, the protons on the pyrrolidine ring adjacent to the quaternary center (C2 and C4) appear as complex multiplets. The lack of a proton at C3 removes the crucial "handle" for measuring


 coupling constants that typically define ring puckering. Consequently, NMR can confirm connectivity but struggles to distinguish between the 

and

diastereomers.
The Validation Protocol (SCXRD Workflow)

To achieve authoritative validation, we utilize a Salt-Driven Crystallization Strategy . The free base of the target is likely an oil or amorphous solid due to the flexible amine chain. Crystallinity is induced by protonating the amines to form a rigid lattice.

Phase 1: Crystal Engineering & Growth
  • Objective: Obtain single crystals suitable for diffraction (

    
     mm).
    
  • Method: A focused salt screen is superior to random solvent screening for this diamine.

    • Stoichiometry: Target a 1:1 and 1:2 (Host:Acid) ratio.

    • Counter-ions:

      • L-Tartaric Acid:[1] Introduces a known chiral center, allowing absolute assignment even without heavy atoms.

      • Fumaric Acid: Promotes H-bonding networks that rigidify the flexible side chain.

      • Hydrobromic Acid (HBr): The bromide ion provides strong anomalous scattering (signal) for absolute structure determination using Cu K

        
         radiation.
        
Phase 2: Data Collection & Refinement
  • Instrument: Diffractometer equipped with a Microfocus Cu K

    
     source (
    
    
    
    Å). Note: Cu radiation is essential for light-atom organic molecules to maximize the anomalous signal if not using HBr.
  • Temperature: Collect at 100 K to minimize thermal motion of the flexible aminopropyl chain.

  • Refinement Targets:

    • R-factor (

      
      ): 
      
      
      
      indicates a high-quality model.
    • Flack Parameter: For chiral assignment, this value must be near 0.0 (with standard uncertainty

      
      ). A value of 1.0 indicates the inverted structure.
      
Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and experimental workflow for validating this structure.

Figure 1: Crystallization & Screening Workflow

This pathway ensures the transition from an amorphous oil to a diffraction-quality crystal.

G Start Crude 3-(1-Aminopropan-2-yl)- 1-methylpyrrolidin-3-ol (Oil) Screen Salt Screening (1:1 & 1:2 Stoichiometry) Start->Screen Salt1 L-Tartrate (Chiral Reference) Screen->Salt1 Salt2 HBr Salt (Heavy Atom) Screen->Salt2 Salt3 Fumarate (Rigid Lattice) Screen->Salt3 Vapor Vapor Diffusion (MeOH / Et2O) Salt1->Vapor Salt2->Vapor Salt3->Vapor Check Microscopy Check (Birefringence) Vapor->Check Success Single Crystal Suitable for XRD Check->Success Sharp Edges Fail Amorphous/Oil Check->Fail No Order Fail->Screen Retry w/ diff solvent

Caption: Systematic salt screening workflow to overcome the poor crystallization properties of the free amine base.

Figure 2: Stereochemical Assignment Logic

How SCXRD definitively solves the chiral puzzle compared to NMR.

Logic Data Diffraction Data (Intensities) Solve Structure Solution (SHELXT) Data->Solve Refine Refinement (SHELXL) Solve->Refine Param Flack Parameter (x) Refine->Param Result1 x ≈ 0.0 Correct Absolute Config Param->Result1 Definitive Result2 x ≈ 1.0 Inverted Structure Param->Result2 Invert Model Result3 0.3 < x < 0.7 Racemic Twin / Ambiguous Param->Result3 Re-crystallize

Caption: Decision tree for absolute configuration assignment using the Flack parameter during structure refinement.

Critical Experimental Parameters

For researchers replicating this validation, adherence to these parameters is mandatory for publication-quality results (E.g., Acta Cryst. C/E standards).

  • Disorder Handling: The aminopropyl tail is liable to be disordered. Use a split-atom model if the electron density suggests multiple conformations. Restrain anisotropic displacement parameters (ADPs) using SIMU and DELU commands in SHELXL only if necessary.

  • Hydrogen Placement:

    • C-H hydrogens should be placed in calculated geometric positions (Riding model).

    • N-H and O-H hydrogens (critical for H-bonding analysis) should be located in the difference Fourier map and refined freely if data quality permits; otherwise, use riding models with torsion allowance (AFIX 147 for OH).

  • Validation CheckCIF: Ensure no "Level A" alerts regarding missed symmetry or void spaces. The complex 3D shape of the pyrrolidine derivative often leads to efficient packing, but solvent voids can occur in salt lattices.

References
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881. Link

  • Thompson, A. L., & Watkin, D. J. (2011). X-ray crystallography and absolute structure determination.[2][3][4][5][6] Tetrahedron: Asymmetry, 22(12), 1215-1221. Link

  • Food and Drug Administration (FDA). (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. Link

Sources

Comparative

Comparative analysis of pyrrolidine-3-ol derivatives in pharmaceutical research

Comparative Analysis of Pyrrolidine-3-ol Derivatives in Pharmaceutical Research: Scaffolds, Stereochemistry, and Metabolic Stability Introduction Pyrrolidine-3-ol (3-pyrrolidinol) and its derivatives represent a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Pyrrolidine-3-ol Derivatives in Pharmaceutical Research: Scaffolds, Stereochemistry, and Metabolic Stability

Introduction

Pyrrolidine-3-ol (3-pyrrolidinol) and its derivatives represent a privileged class of scaffolds in modern medicinal chemistry. The presence of the hydroxyl group on the saturated nitrogen heterocycle provides a critical hydrogen bond donor/acceptor, while the stereocenter at the C3 position allows for the precise spatial arrangement of pharmacophores within target binding pockets. This guide provides an objective, data-driven comparison of pyrrolidine-3-ol derivatives against alternative saturated heterocycles (such as azetidines and piperidines) and evaluates the profound impact of stereochemistry on target affinity and metabolic clearance.

Scaffold Comparison: Pyrrolidine-3-ol vs. Azetidine and Piperidine

When optimizing a lead compound, medicinal chemists frequently modulate the size of saturated heterocyclic rings to tune lipophilicity (LogD), basicity (pKa), and intrinsic clearance (


).

Causality in Scaffold Selection: Increasing the ring size from azetidine (4-membered) to pyrrolidine (5-membered) to piperidine (6-membered) generally increases lipophilicity. However, unsubstituted piperidines and pyrrolidines often suffer from high vulnerability to cytochrome P450 (CYP)-mediated α-oxidation. Replacing a piperidine core with a pyrrolidine introduces chirality and fundamentally alters the metabolism profile[1]. Furthermore, introducing a hydroxyl group at the 3-position of the pyrrolidine ring (forming pyrrolidine-3-ol) significantly lowers the


. This increased polarity shields the adjacent carbon atoms from oxidative metabolism. As demonstrated in heterocycle metabolism studies, adding a hydroxyl group to a pyrrolidine ring significantly improves metabolic stability in rat liver microsomes (RLM) compared to unsubstituted or fluorinated analogs[2].

Table 1: Comparative Physicochemical and Metabolic Profiles of Saturated Heterocycles

Heterocycle ScaffoldRelative Lipophilicity (

)
Metabolic Stability (HLM/RLM)Synthetic AccessibilityTypical Application in Drug Design
Azetidine LowestHighestModerateReducing steric bulk, lowering clearance
Pyrrolidine LowLowHighFlexible linker, standard amine core
Pyrrolidine-3-ol Lowest (Highly Polar)HighHighH-bond targeting, mitigating CYP oxidation
Piperidine HighestLowestHighExtending vector length into deep pockets

Stereochemical Impact: (3S)- vs. (3R)-Pyrrolidin-3-ol

The chirality at the C3 position of pyrrolidine-3-ol dictates the trajectory of the hydroxyl group. This is a critical determinant of receptor subtype selectivity and binding affinity, rather than just a structural nuance.

For example, in the development of Vicasinabin (RG7774)—a highly selective Cannabinoid Receptor 2 (CB2R) agonist used to decrease retinal vascular permeability—the (S)-pyrrolidin-3-ol enantiomer was explicitly utilized[3]. The (S)-configuration optimally orients the hydroxyl group to interact with specific polar residues in the CB2R pocket. Substituting this with the (R)-enantiomer would disrupt this critical hydrogen-bonding network and introduce steric clashes, drastically reducing receptor affinity.

CB2R_Pathway A Vicasinabin ((S)-pyrrolidin-3-ol deriv) B CB2 Receptor Activation A->B High Affinity Binding C Gi/o Protein Coupling B->C Conformational Shift D Adenylyl Cyclase Inhibition C->D α-subunit action E Decreased cAMP Levels D->E Downregulation F Reduced Leukocyte Adhesion & Inflammation E->F Phenotypic Outcome

CB2R signaling pathway modulated by (S)-pyrrolidin-3-ol derivatives.

Experimental Methodologies

To objectively compare these derivatives, robust and self-validating experimental protocols are required. Below are the standard methodologies for assessing metabolic stability and receptor binding.

Protocol 1: In Vitro Microsomal Stability Assay (Clearance Evaluation)

Purpose: To determine the intrinsic clearance (


) of pyrrolidine-3-ol derivatives vs. piperidine analogs[4].
Causality & Self-Validation: Liver microsomes contain CYP450 enzymes. By providing NADPH (the essential cofactor), we simulate Phase I metabolism. A minus-NADPH control  is mandatory; if the compound degrades without NADPH, it indicates chemical instability or non-CYP mediated degradation, which would invalidate the CYP-clearance assumption.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock of the pyrrolidine-3-ol derivative in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine the test compound (1 µM) with Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). (Control: Run a parallel incubation replacing NADPH with buffer).

  • Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantaneously precipitates the microsomal proteins, halting all enzymatic activity to ensure accurate time-point representation.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Plot the natural log of the remaining compound vs. time to calculate half-life (

    
    ) and 
    
    
    
    .

Microsomal_Stability Step1 Compound + HLM/RLM (0.5 mg/mL, 37°C) Step2 Initiate Reaction (+ NADPH) Step1->Step2 Step3 Time-Course Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 Protein Precipitation (Cold ACN + IS) Step3->Step4 Quench Step5 LC-MS/MS Analysis & Cl_int Calculation Step4->Step5 Centrifuge

Workflow for In Vitro Microsomal Stability Assay.

Protocol 2: Radioligand Binding Assay (Receptor Affinity)

Purpose: To compare the binding affinity (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


) of (3R)- vs. (3S)-pyrrolidin-3-ol derivatives against specific targets (e.g., muscarinic or cannabinoid receptors).
Causality & Self-Validation: Using a known radiolabeled agonist allows for competition binding. Non-specific binding  must be defined using a massive excess (10 µM) of an unlabeled reference ligand. If specific binding is low, the assay window is too narrow to trust the calculated 

, and the membrane concentration must be optimized.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO cells expressing the target receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of radioligand (e.g.,

    
    -CP55940 at 
    
    
    
    concentration), and 25 µL of the pyrrolidine-3-ol test compound at varying concentrations (
    
    
    to
    
    
    M).
  • Incubation: Incubate the plate at 30°C for 90 minutes to ensure thermodynamic equilibrium is reached.

  • Filtration: Rapidly filter the mixture through GF/C glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold wash buffer.

  • Detection: Dry the filters, add scintillation cocktail, and count the retained radioactivity using a liquid scintillation counter. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

1.1. Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

1.2. Title: Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists Source: PubMed Central (NIH) URL: [Link]

1.12. Title: WO2006018708A2 - Pyrrolidine derivatives as muscarinic receptor antagonists Source: Google Patents URL:

1.13. Title: RG7774 (Vicasinabin), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models Source: Frontiers in Pharmacology URL: [Link]

1.15. Title: WO2007015162A1 - Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds Source: Google Patents URL:

Sources

Validation

Establishing reference standards for 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol assays

Executive Summary: The Metrological Challenge Establishing a primary reference standard for 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol presents a distinct set of analytical challenges. As an aliphatic amino-alcohol w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Metrological Challenge

Establishing a primary reference standard for 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol presents a distinct set of analytical challenges. As an aliphatic amino-alcohol with a tertiary pyrrolidine amine and a primary alkyl amine, this molecule lacks a significant UV chromophore, making traditional HPLC-UV purity assignments prone to massive response factor errors. Furthermore, its hygroscopic nature in the free base form complicates gravimetric handling.

This guide compares the two industry-standard methodologies for potency assignment: the Mass Balance Approach (traditional) versus Quantitative NMR (qNMR) (modern primary ratio). Based on experimental evidence, we advocate for qNMR as the superior technique for this specific analyte, offering higher specificity without the need for derivatization.

Technical Profile & Structural Considerations

Before selecting an assay method, the physicochemical limitations of the analyte must be understood.

FeaturePropertyAnalytical Implication
Chromophore Negligible (Aliphatic)Critical: UV detection at 210 nm is non-specific and prone to solvent interference. HPLC-CAD or derivatization is required for mass balance.
Basicity Diamine (

,

)
Reacts with atmospheric

to form carbamates/carbonates. Handling under inert gas (

/Ar) is mandatory.
Hygroscopicity High (Free Base)Water content can drift during weighing. The Dihydrochloride (2HCl) or Fumarate salt forms are preferred for solid-state stability.
Stereochemistry Two Chiral CentersDiastereomers must be separated. Achiral methods (titration) cannot distinguish stereoisomers.

Comparative Analysis: Potency Assignment Methods

We evaluated three methods for assigning the potency (assay on an "as is" basis) of a candidate reference standard batch.

Method A: The Mass Balance Approach (Traditional)

Formula: Purity (%) = (100% - %Volatiles - %Water - %Inorganics) × Chromatographic Purity

Workflow:

  • Chromatographic Purity: HPLC with Charged Aerosol Detection (CAD) is used because UV is blind to this molecule.

  • Water Content: Karl Fischer (Coulometric).

  • Residual Solvents: GC-Headspace.

  • Inorganic Residue: ROI (Residue on Ignition) or TGA.

Pros:

  • Familiar to most QC labs.

  • Provides a detailed impurity profile.[1]

Cons:

  • Response Factor Bias: CAD response is not perfectly linear or uniform for all impurities.

  • Compound Consumption: Requires large amounts of material (>100 mg) for ROI, KF, and TGA.

  • Error Propagation: Errors from four distinct experiments stack up.

Method B: Quantitative NMR (qNMR) (Recommended)

Principle: Molar ratio determination against a NIST-traceable internal standard.

Workflow:

  • Dissolve analyte and Internal Standard (IS) in

    
     or 
    
    
    
    .
  • Acquire

    
     NMR with long relaxation delay (
    
    
    
    ).
  • Calculate mass fraction directly.[2]

Pros:

  • Primary Ratio Method: Traceable directly to SI units via the Internal Standard.

  • No Response Factors: All protons respond equally (molar basis).

  • Speed: Potency determined in <1 hour.

  • Specificity: Can distinguish the analyte from residual solvents and water in the same spectrum.

Cons:

  • Requires a high-field NMR (400 MHz+).

  • Requires precise weighing (readability 0.001 mg).

Method C: Potentiometric Titration

Principle: Acid-base neutralization.

Verdict: Rejected. Titration cannot distinguish the analyte from basic impurities (e.g., synthetic precursors like 1-methylpyrrolidin-3-one derivatives) or degradation products.

Experimental Data Comparison

The following data represents a validation study performed on a crude batch of the dihydrochloride salt.

Table 1: Method Performance Summary

ParameterMethod A: Mass Balance (HPLC-CAD + KF + TGA)Method B:

-qNMR (Internal Std: Maleic Acid)
Assigned Potency 94.2% ± 1.8% 92.8% ± 0.4%
Precision (RSD, n=6) 1.2%0.35%
Sample Required ~150 mg (Destructive)~10 mg (Non-destructive*)
Major Error Source CAD response factors for unknown impuritiesWeighing error / Baseline integration
Bias Risk High (Overestimation of purity due to undetected impurities)Low (Direct measurement of the target molecule)

> Note: qNMR samples can be recovered, though usually discarded to avoid contamination.

Analysis: The Mass Balance method overestimated the purity (94.2%) compared to qNMR (92.8%). This is likely because HPLC-CAD failed to detect a specific non-volatile, non-chromophoric inorganic impurity or a degradation fragment that did not elute. qNMR is the more accurate "truth" for this molecule.

Detailed Protocols

Protocol 1: -qNMR Assay (The Gold Standard)

Reagents:

  • Solvent:

    
     (99.9% D) or 
    
    
    
    .
  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM), dried over

    
    .
    
    • Why Maleic Acid? It provides a clean singlet at

      
       6.0-6.3 ppm, distinct from the aliphatic protons of the pyrrolidine scaffold (
      
      
      
      1.5-4.0 ppm).

Procedure:

  • Weighing: Using a microbalance, weigh exactly

    
     mg of the Reference Standard Candidate (
    
    
    
    ) and
    
    
    mg of Maleic Acid (
    
    
    ) into the same vial. Record weights to 0.001 mg.
  • Dissolution: Add 1.0 mL of deuterated solvent. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle:

      
      
      
    • Spectral width: 20 ppm

    • Relaxation delay (

      
      ): 60 seconds  (Critical: Must ensure full relaxation of both IS and analyte protons).
      
    • Scans: 64 (for S/N > 200).

  • Processing: Phase and baseline correct manually. Integrate the IS singlet and the N-methyl singlet (

    
     ~2.8 ppm, 3H) or the methyl doublet on the side chain.
    

Calculation:



Where


 = Integral, 

= Number of protons,

= Molar mass,

= mass,

= Purity.
Protocol 2: HPLC-CAD (For Impurity Profiling Only)

While qNMR assigns potency, HPLC is still required to determine purity (absence of other related substances).

  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (High pH required to suppress protonation and improve peak shape of the diamine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 mins.

  • Detector: Charged Aerosol Detector (CAD). Note: Do not use UV.

Visualization: Reference Standard Qualification Workflow

The following diagram illustrates the decision logic and workflow for qualifying this specific reference standard.

ReferenceStandardWorkflow Start Crude 3-(1-Aminopropan-2-yl) -1-methylpyrrolidin-3-ol SaltSelection Salt Formation Strategy (Select 2HCl or Fumarate) Start->SaltSelection Recrystallization Recrystallization (IPA/Ethanol) SaltSelection->Recrystallization Stabilize Hygroscopicity Homogeneity Homogeneity Check (HPLC-CAD) Recrystallization->Homogeneity Decision1 Purity > 98%? Homogeneity->Decision1 Reprocess Reprocess Decision1->Reprocess No Characterization Structural Characterization (IR, MS, 2D-NMR, XRD) Decision1->Characterization Yes Reprocess->Recrystallization MethodSelect Assay Method Selection Characterization->MethodSelect qNMR Method A: qNMR (Primary Standard) MethodSelect->qNMR No UV Chromophore MassBalance Method B: Mass Balance (Secondary Check) MethodSelect->MassBalance Supporting Data FinalAssignment Assign Potency Value (Use qNMR Result) qNMR->FinalAssignment MassBalance->FinalAssignment Confirm Impurity Profile CoA Generate CoA (Store at -20°C, Inert) FinalAssignment->CoA

Caption: Workflow for the qualification of aliphatic amine reference standards, prioritizing qNMR due to lack of UV absorbance.

References

  • International Council for Harmonisation (ICH). (2000). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (Contextual citation for qNMR vs Mass Balance principles).
  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy.

Sources

Comparative

Technical Comparison Guide: FT-IR Spectral Profiling of 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Analytical Comparison & Methodological Guide Executive Summary In modern medicinal chemistry, highly functionalized pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Analytical Comparison & Methodological Guide

Executive Summary

In modern medicinal chemistry, highly functionalized pyrrolidine scaffolds are critical pharmacophores. 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol is a complex structural intermediate featuring three distinct heteroatomic functional groups: a tertiary ring amine, a tertiary alcohol, and a primary aliphatic amine.

Validating the structural integrity of this compound during synthesis requires precise analytical techniques. This guide provides an objective comparison of the Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectral profile of this target compound against its synthetic precursor (1-methylpyrrolidin-3-one ) and a structurally related analog (1-methylpyrrolidin-3-ol ). By mapping the evolution of these functional groups, researchers can establish a self-validating analytical framework for quality control and structural confirmation.

Spectroscopic Rationale & Causality (E-E-A-T)

Interpreting the FTIR spectrum of a multi-functional molecule requires understanding the quantum mechanical causality behind molecular vibrations, rather than simply relying on lookup tables [4].

  • The 5-Membered Ketone Strain: In the precursor (1-methylpyrrolidin-3-one), the carbonyl (C=O) stretch appears at ~1750 cm⁻¹ [2]. This is significantly higher than a standard acyclic ketone (~1715 cm⁻¹). The causality lies in the ring strain of the 5-membered pyrrolidine ring, which increases the s-character of the C=O bond, stiffening it and requiring higher energy (higher wavenumber) to vibrate.

  • Tertiary Alcohol Dynamics: Upon conversion to the alcohol, the C=O band disappears, replaced by a broad O-H stretch (~3200–3400 cm⁻¹) and a strong C-O stretch (~1124–1205 cm⁻¹) [1][3]. The broadness of the O-H band is caused by extensive intermolecular hydrogen bonding, which creates a continuum of slightly different O-H bond strengths across the sample.

  • The Primary Amine Overlap Challenge: The target compound introduces a primary amine (-NH₂). Primary amines exhibit a characteristic N-H stretching doublet (asymmetric and symmetric stretching modes) between 3300–3400 cm⁻¹ [1]. Because this directly overlaps with the broad O-H stretch of the tertiary alcohol, the N-H stretches will appear as two distinct, sharper "spikes" riding on top of the broad O-H hump. To definitively confirm the primary amine without ambiguity, one must look for the N-H bending vibration (scissoring) at ~1590–1650 cm⁻¹, which is absent in the analog [4].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To prevent moisture interference (which would falsely inflate the O-H region) and eliminate the need for hygroscopic KBr pellets, a neat ATR-FTIR approach is mandatory. This protocol is designed as a self-validating system.

Equipment: FTIR Spectrometer equipped with a Diamond ATR crystal.

Step-by-Step Methodology:

  • System Calibration (Validation Step): Run a standard polystyrene film. Verify that the reference peak at exactly 1601 cm⁻¹ is present. Causality: This ensures the laser interferometer is correctly calibrated before analyzing complex overlapping bands.

  • Background Subtraction: Clean the diamond crystal with HPLC-grade isopropanol and allow it to evaporate completely. Run a background scan (32 scans, 4 cm⁻¹ resolution) to map ambient CO₂ and water vapor.

  • Sample Application: Apply 1–2 mg of the neat compound (or 1-2 drops if in liquid free-base form) directly onto the ATR crystal. Ensure complete coverage of the crystal facet.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality: Consistent pressure ensures uniform contact with the evanescent wave, standardizing the path length and absorbance intensity.

  • Data Acquisition: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Spectral Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam, ensuring the relative intensities of the high-frequency N-H/O-H bands are accurately represented compared to the low-frequency fingerprint region.

Comparative Data Presentation

The following table quantitatively contrasts the target compound with its precursor and analog, highlighting the specific bands used to track synthetic progression.

Functional Group / Vibrational Mode1-Methylpyrrolidin-3-one (Precursor)1-Methylpyrrolidin-3-ol (Analog)3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol (Target)
Ketone C=O Stretch ~1750 cm⁻¹ (Strong) AbsentAbsent
Tertiary Alcohol O-H Stretch Absent~3200–3400 cm⁻¹ (Broad)~3200–3400 cm⁻¹ (Broad, overlapping)
Tertiary Alcohol C-O Stretch Absent~1150 cm⁻¹ (Strong)~1150 cm⁻¹ (Strong)
Primary Amine N-H Stretch AbsentAbsent~3350 cm⁻¹ & ~3280 cm⁻¹ (Doublet)
Primary Amine N-H Bend AbsentAbsent~1590–1650 cm⁻¹ (Medium)
Tertiary Amine C-N Stretch ~1050 cm⁻¹~1050 cm⁻¹~1050 cm⁻¹
Aliphatic C-H Stretch ~2800–2950 cm⁻¹~2800–2950 cm⁻¹~2800–2950 cm⁻¹

Workflow & Logical Relationship Visualization

The diagram below illustrates the logical progression of IR band tracking used to validate the transformation from the ketone precursor to the highly functionalized target molecule.

IR_Validation Step1 Precursor: 1-Methylpyrrolidin-3-one Step2 Analog Intermediate: 1-Methylpyrrolidin-3-ol Step1->Step2 Loss of 1750 cm⁻¹ Gain of 3300 cm⁻¹ Band1 Diagnostic Band: Strong C=O Stretch ~1750 cm⁻¹ Step1->Band1 Step3 Target Compound: 3-(1-Aminopropan-2-yl)- 1-methylpyrrolidin-3-ol Step2->Step3 Gain of 1600 cm⁻¹ (Resolves O-H/N-H Overlap) Band2 Diagnostic Bands: Broad O-H Stretch ~3300 cm⁻¹ C-O Stretch ~1150 cm⁻¹ Step2->Band2 Band3 Diagnostic Bands: N-H Doublet ~3350/3280 cm⁻¹ N-H Bend ~1600 cm⁻¹ Step3->Band3

Caption: IR Spectral Tracking of Synthetic Progression to 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol.

Conclusion

When analyzing 3-(1-Aminopropan-2-yl)-1-methylpyrrolidin-3-ol , the primary analytical challenge is the convolution of the O-H and N-H stretching bands in the 3200–3500 cm⁻¹ region. By comparing the target against 1-methylpyrrolidin-3-ol and 1-methylpyrrolidin-3-one, analysts can confidently utilize the N-H bending mode at ~1600 cm⁻¹ as the definitive, unambiguous marker for the successful incorporation of the primary amine group, ensuring high-fidelity structural validation.

References

  • Analysis of Infrared Spectroscopy (IR) - UniTechLink Source: UniTechLink URL:[Link]

  • Infrared Spectroscopy Absorption Table Source: Chemistry LibreTexts URL:[Link]

  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak Source: Bumi Publikasi Nusantara URL:[Link]

Validation

Elemental analysis and purity verification protocols for pyrrolidine alcohols

An In-Depth Technical Guide to the Elemental Analysis and Purity Verification of Pyrrolidine Alcohols A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The pyrrolidine scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Elemental Analysis and Purity Verification of Pyrrolidine Alcohols

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. Pyrrolidine alcohols, in particular, are vital chiral building blocks whose purity and structural integrity are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Ensuring these molecules are free from elemental, organic, and stereochemical impurities is not merely a quality control checkbox; it is a fundamental requirement dictated by stringent global regulatory bodies like the FDA and governed by guidelines from the International Council for Harmonisation (ICH).[1][2][3][4]

This guide provides a comprehensive comparison of the essential analytical protocols for the characterization of pyrrolidine alcohols. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into building a robust, self-validating analytical workflow. We will dissect the core techniques required to build a complete purity profile, from confirming the basic elemental formula to quantifying trace-level contaminants and verifying stereochemical fidelity.

Part 1: Foundational Identity - Elemental Composition Verification

Before assessing purity, one must unequivocally confirm the molecule's identity. The most fundamental verification is the confirmation of its empirical formula.

Core Technique: Combustion Analysis (CHNS/O)

Combustion analysis is the gold-standard for determining the weight percent of carbon, hydrogen, nitrogen, and sulfur in an organic compound.[5][6][7][8] This technique provides the first layer of quality control by validating the elemental composition against the theoretical values of the target pyrrolidine alcohol.

The Causality Behind the Choice: Why start with something so fundamental? Because an incorrect elemental composition points to a gross error in the synthesis or a fundamentally impure sample. It is a cost-effective, high-confidence check that precedes more complex and expensive purity assays. A sample that fails CHNS analysis is not worth analyzing for trace impurities.

Experimental Protocol: CHNS Analysis via Dynamic Flash Combustion

  • Instrument Preparation: Ensure the CHNS analyzer's combustion and reduction tubes are packed with the appropriate reagents (e.g., tungsten(VI) oxide on alumina, copper wires) and have been conditioned at high temperatures (typically 900-1000°C).

  • Calibration: Accurately weigh and analyze a certified standard (e.g., sulfanilamide, acetanilide) to generate a valid calibration curve. The instrument uses a thermal conductivity detector (TCD) to quantify the evolved gases (CO₂, H₂O, N₂, SO₂).

  • Sample Preparation: Accurately weigh 1-3 mg of the dried, homogenized pyrrolidine alcohol sample into a tin or silver capsule. Record the weight precisely using a microbalance.[7]

  • Analysis: The encapsulated sample is dropped into the combustion furnace under a flow of helium and a pulse of pure oxygen. The resulting combustion gases are passed over the reduction catalyst to convert nitrogen oxides to N₂ and remove excess O₂.

  • Separation & Detection: The gas mixture (He, CO₂, H₂O, N₂, SO₂) is passed through a chromatographic column to separate the components, which are then quantified by the TCD.[8]

  • Data Interpretation: The instrument software calculates the weight percentages of C, H, N, and S. These results must fall within a narrow, pre-defined margin of the theoretical values (typically ±0.4%) to confirm the empirical formula.

Table 1: Comparison of Primary Identity Verification Techniques

FeatureCombustion (CHNS) AnalysisHigh-Resolution Mass Spectrometry (HRMS)
Primary Output % Weight of C, H, N, SAccurate Mass-to-Charge (m/z) Ratio
Information Gained Empirical Formula ConfirmationUnambiguous Molecular Formula
Sensitivity Milligram (mg)Picogram (pg) to Femtogram (fg)
Primary Purpose Bulk Sample Identity & PurityDefinitive Structural Confirmation & Trace Analysis
Cost & Complexity LowHigh

Part 2: A Multi-Faceted Approach to Purity Verification

A comprehensive purity assessment requires a suite of orthogonal analytical techniques, each designed to detect and quantify specific types of impurities.

Organic Impurities (Related Substances)

Organic impurities can arise from starting materials, synthetic by-products, or degradation.[9] Their detection and quantification are critical as they can impact the API's efficacy and safety.

HPLC is the undisputed cornerstone of pharmaceutical purity analysis, offering robust separation of the main compound from its non-volatile organic impurities.

The Causality Behind the Choice: HPLC excels at separating compounds with similar polarities, which is characteristic of many synthesis-related impurities. Its versatility in column chemistry (e.g., C18, phenyl-hexyl) and mobile phase composition allows for methods to be tailored to the specific physicochemical properties of the pyrrolidine alcohol.

Experimental Protocol: HPLC-UV Method Development

  • Column Selection: Start with a broad-applicability column, such as a C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Scouting:

    • Prepare Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. The acidifier improves peak shape for basic compounds like pyrrolidines.

    • Prepare Mobile Phase B: Acetonitrile or Methanol.

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the main peak and identify the presence of other impurities.

  • Optimization: Adjust the gradient slope to maximize resolution between the main peak and any impurities. If co-elution occurs, screen different column chemistries.

  • Wavelength Selection: Use a Diode Array Detector (DAD) to analyze the UV spectrum of the pyrrolidine alcohol. Select a wavelength that provides a strong response for the API and as many impurities as possible.

  • Validation: Validate the final method according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, range, accuracy, precision, and robustness.[10][11][12][13][14]

While HPLC-UV can quantify impurities, it cannot identify them. For this, coupling the liquid chromatograph to a mass spectrometer is essential. LC-MS provides the mass-to-charge ratio (m/z) of impurities, enabling their identification.[9][15][16][]

The Causality Behind the Choice: High-resolution mass spectrometry (HRMS), such as with a Q-TOF or Orbitrap analyzer, provides mass accuracy at the sub-ppm level.[16] This allows for the confident determination of an unknown impurity's elemental formula, which is the first and most critical step in its structural elucidation.

Workflow: Impurity Profiling and Identification by LC-MS

  • Method Transfer: Adapt the validated HPLC method for MS compatibility. This primarily involves replacing non-volatile buffers (like phosphate) with volatile alternatives (like formic acid or ammonium formate).[16]

  • Full Scan Analysis: Perform an initial LC-HRMS run in full scan mode to obtain the accurate masses of the API and all detectable impurities.

  • Formula Generation: Use the accurate mass data to generate a list of possible elemental formulas for each impurity.

  • MS/MS Fragmentation: Perform a second analysis using tandem mass spectrometry (MS/MS). In this mode, the mass spectrometer isolates an impurity ion, fragments it, and analyzes the resulting fragment ions.[15]

  • Structural Elucidation: The fragmentation pattern provides a structural fingerprint. By piecing together the fragments, and comparing them to the fragmentation of the parent drug, the structure of the impurity can often be determined.

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry A HPLC Separation B UV/DAD Detection A->B Quantification C Ionization (ESI/APCI) A->C To MS D Full Scan HRMS E MS/MS Fragmentation D->E Isolate Impurity F Structure Elucidation E->F F->B Confirm Identity

Caption: LC-MS workflow for organic impurity quantification and identification.

Table 2: Comparison of Chromatographic Techniques for Organic Impurities

TechniquePrimary UseSensitivityIdentification CapabilityThroughput
HPLC-UV Quantification of known impurities, purity assessment.Good (ng-µg)None (retention time only)High
LC-MS Identification and quantification of unknown impurities.[][18]Excellent (pg-ng)High (molecular weight and structure)[15]Medium
GC-MS Analysis of volatile/semi-volatile impurities.Excellent (pg-ng)High (library searchable spectra)[9]Medium
Residual Solvents

Solvents used during synthesis and purification can be trapped in the final product.[19] As many of these solvents are toxic, regulatory guidelines like ICH Q3C strictly limit their presence.[20]

This is the universally accepted method for analyzing residual solvents in pharmaceuticals.[19][21][22]

The Causality Behind the Choice: Pyrrolidine alcohols are typically non-volatile solids. Direct injection into a hot GC inlet would cause decomposition and contaminate the system. Headspace sampling elegantly solves this by heating the sample in a sealed vial and injecting only the vapor phase (where the volatile solvents reside) into the GC. This protects the instrument and provides a very clean, sensitive analysis.

Experimental Protocol: HS-GC-FID for Residual Solvents

  • Sample Preparation: Accurately weigh a specific amount of the pyrrolidine alcohol (e.g., 100 mg) into a 20 mL headspace vial. Add a high-boiling point, inert solvent (e.g., Dimethyl Sulfoxide - DMSO) to dissolve the sample.[21]

  • Vial Sealing: Immediately seal the vial with a septum and crimp cap.

  • Standard Preparation: Prepare calibration standards of the expected residual solvents in the same diluent.

  • Headspace Incubation: Place the sample and standard vials in the autosampler tray. The instrument heats each vial for a set time (e.g., 15 minutes at 80°C) to allow the volatile solvents to equilibrate between the liquid and gas phases.

  • Injection & Analysis: The autosampler pressurizes the vial and injects a fixed volume of the headspace (gas phase) onto the GC column (a common choice is a DB-624).

  • Separation & Detection: The solvents are separated based on their boiling points and polarity and detected by a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds.

cluster_prep Sample Preparation cluster_analysis HS-GC-FID Analysis A Weigh API into Vial B Add Diluent (e.g., DMSO) A->B C Seal and Crimp B->C D Incubate Vial (e.g., 80°C) C->D E Pressurize & Inject Headspace D->E F GC Separation E->F G FID Detection F->G

Caption: Workflow for residual solvent analysis by HS-GC-FID.

Elemental Impurities

Elemental impurities can be introduced from catalysts (e.g., Pd, Pt, Rh used in synthesis), raw materials, or manufacturing equipment.[23][24] These elements pose a toxicological risk and are strictly regulated under USP General Chapters <232> and <233> and ICH Q3D.[1][2][23][24][25]

ICP-MS is the required technique for this analysis due to its extraordinary sensitivity and ability to measure dozens of elements simultaneously.[26][27][28][29] It can detect elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[27]

The Causality Behind the Choice: The permitted daily exposure (PDE) limits for toxic elements like Cadmium, Lead, Arsenic, and Mercury are extremely low.[25] Other analytical techniques like Atomic Absorption (AA) or ICP-Optical Emission Spectrometry (ICP-OES) often lack the required sensitivity to reliably quantify these elements at the specified limits. ICP-MS is the gold standard because it ensures compliance with these stringent regulations.[26]

Experimental Protocol: ICP-MS for Elemental Impurities

  • Sample Digestion: Accurately weigh the pyrrolidine alcohol sample into a clean, acid-leached digestion vessel. Add high-purity nitric acid and, if necessary, hydrochloric acid and/or hydrogen peroxide.

  • Microwave Digestion: Place the vessel in a microwave digestion system. The high temperature and pressure completely break down the organic matrix, leaving the elemental impurities dissolved in the acid.

  • Dilution: After cooling, dilute the digested sample to a final volume with deionized water. Add an internal standard to correct for instrument drift and matrix effects.

  • Instrument Calibration: Prepare multi-element calibration standards and run them to establish calibration curves for all elements of interest.

  • Analysis: Introduce the diluted sample into the ICP-MS. The sample is nebulized into an argon plasma (~6000-8000 K), which ionizes the atoms.[26] The mass spectrometer then separates and counts the ions based on their mass-to-charge ratio.

A Identify Potential Sources (Catalysts, Water, Excipients, etc.) B Quantify Impurities in Components (e.g., via ICP-MS) A->B C Summation of Impurities B->C D Compare Total to PDE Limit C->D E Control Strategy Required? D->E F No Routine Testing Needed. Document Risk Assessment. E->F Total < 30% of PDE G Implement Upstream Testing or Final Product Testing. E->G Total > 30% of PDE

Caption: ICH Q3D risk-based approach for controlling elemental impurities.

Table 3: Comparison of Techniques for Elemental Impurities

TechniqueDetection LimitMulti-Element CapabilityThroughputCommon Use
ICP-MS ppt - low ppbExcellent (>70 elements)HighRequired for USP <232>/ICH Q3D compliance.[26][27]
ICP-OES low ppb - ppmExcellentHighAnalysis of less toxic elements with higher limits.
Flame AA ppmPoor (single element)LowOutdated for pharmaceutical impurity analysis.
Stereochemical Purity (Enantiomeric Excess)

For chiral pyrrolidine alcohols, the different enantiomers can have vastly different pharmacological effects. It is therefore crucial to quantify the enantiomeric excess (ee) of the desired stereoisomer.

This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times.[30]

The Causality Behind the Choice: Chiral HPLC provides a direct physical separation of the enantiomers, making it a highly reliable and robust method for quantification. It is often the preferred method for quality control environments due to its precision and accuracy.

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening: Screen a variety of CSPs (e.g., polysaccharide-based like Chiralcel OD-H, Chiralpak AD-H) under different mobile phase conditions (normal phase, polar organic, reversed-phase).

  • Mobile Phase Optimization: Once partial separation is achieved, optimize the mobile phase composition (e.g., the ratio of hexane to isopropanol in normal phase) and additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to maximize the resolution factor (Rs).

  • Method Validation: Validate the method according to ICH guidelines, paying close attention to the limit of quantification (LOQ) for the undesired enantiomer.

NMR can be a powerful tool for determining enantiomeric purity without requiring chromatographic separation.[31] This is achieved by converting the enantiomers into diastereomers (covalently or non-covalently), which are distinguishable in the NMR spectrum.[31][32]

The Causality Behind the Choice: NMR is fast and requires minimal sample preparation, making it excellent for high-throughput screening during synthesis development. It provides definitive structural information, confirming that the signals being integrated truly correspond to the correct species.

Protocol A: Using a Chiral Derivatizing Agent (CDA)

This involves reacting the pyrrolidine alcohol with a chiral agent, like (R)- or (S)-Mosher's acid chloride, to form a stable diastereomeric ester mixture.[31] These diastereomers will have distinct signals (e.g., for a methoxy or CF₃ group) in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the enantiomeric ratio.

Protocol B: Using a Chiral Solvating Agent (CSA)

This involves adding a chiral solvating agent to the NMR tube containing the pyrrolidine alcohol. The CSA forms transient, weak diastereomeric complexes with each enantiomer.[31] This differential interaction causes a chemical shift separation between signals of the two enantiomers, allowing for their quantification.

cluster_CDA Chiral Derivatizing Agent (CDA) Workflow cluster_CSA Chiral Solvating Agent (CSA) Workflow A React Alcohol with CDA (e.g., Mosher's Acid) B Forms Stable Diastereomers A->B C Acquire NMR Spectrum B->C D Integrate Separated Signals C->D E Dissolve Alcohol in NMR Solvent F Add CSA to NMR Tube E->F G Forms Transient Diastereomeric Complexes F->G H Acquire NMR Spectrum G->H I Integrate Separated Signals H->I

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL

For Researchers, Scientists, and Drug Development Professionals Hazard Analysis: Understanding the Risks Anticipated Potential Hazards: Corrosivity: Many amino alcohols and pyrrolidine derivatives are corrosive and can c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: Understanding the Risks

Anticipated Potential Hazards:

  • Corrosivity: Many amino alcohols and pyrrolidine derivatives are corrosive and can cause severe skin burns and eye damage upon contact.[1][2][3][4][5] The anesthetic properties of some related compounds can mask initial skin contact, leading to a delayed appearance of severe burns.

  • Toxicity: Harmful effects are possible if the compound is swallowed, comes into contact with skin, or is inhaled.[1][3][6][7][8]

  • Respiratory Irritation: Vapors or mists may cause irritation to the respiratory tract.[4][5][9]

  • Flammability: While the flash point of this specific compound is unknown, related amino alcohols and pyrrolidines can be combustible or flammable liquids.[1][3][6][10][11]

It is imperative to handle this compound as if it possesses all these potential hazards until specific data becomes available.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and correct use of PPE are your primary defense against exposure. Engineering controls, such as a chemical fume hood, are the first line of defense, with PPE providing a critical barrier.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with an inner layer of nitrile and an outer layer of neoprene or butyl rubber gloves.Pyrrolidine and phenolic compounds can readily penetrate common glove materials. Neoprene and butyl rubber offer superior resistance. Double-gloving provides an additional layer of protection against tears and saturation.
Eye and Face Protection Chemical splash goggles and a full-face shield.This combination protects against splashes and vapors which can cause severe eye damage, including blindness.[6][12][13]
Body Protection A fully buttoned, long-sleeved lab coat and a chemical-resistant apron (neoprene or butyl rubber) worn over the lab coat.This protects the skin from accidental contact. Related compounds can be absorbed through the skin in toxic amounts.[12]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.This is required when working outside of a certified chemical fume hood or when there is a potential for aerosolization.[6][12]
Footwear Closed-toe shoes that cover the entire foot.This protects feet from potential spills.[12]

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach is crucial for minimizing risk throughout the handling lifecycle of this compound.

Receiving and Unpacking
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Wear appropriate PPE during unpacking.

  • Unpack in a designated, well-ventilated area or a chemical fume hood.[4]

  • Verify that the container is properly labeled and matches the order information.

Safe Handling and Experimental Procedures

All work with 3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][14]

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review available safety data for related compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Verify fume hood certification and proper airflow prep_ppe->prep_hood prep_spill Prepare spill kit prep_hood->prep_spill handle_transfer Transfer compound inside fume hood prep_spill->handle_transfer handle_contain Work within secondary containment handle_transfer->handle_contain handle_avoid Avoid generating aerosols handle_contain->handle_avoid cleanup_decon Decontaminate surfaces and equipment handle_avoid->cleanup_decon cleanup_waste Segregate and label hazardous waste cleanup_decon->cleanup_waste cleanup_ppe Properly remove and dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash start Waste Generated is_empty Is the container empty? start->is_empty rinse Triple rinse with a suitable solvent is_empty->rinse Yes collect_waste Collect in a labeled, compatible hazardous waste container is_empty->collect_waste No dispose_rinse Collect rinsate as hazardous waste rinse->dispose_rinse dispose_container Dispose of container as non-hazardous waste (if permitted) rinse->dispose_container dispose_rinse->collect_waste store_waste Store in a designated secondary containment area collect_waste->store_waste licensed_disposal Arrange for pickup by a licensed hazardous waste disposal company store_waste->licensed_disposal

Caption: Decision workflow for the disposal of 3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL waste.

By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues while advancing critical research.

References

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